Allyl ethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSFJLSZZTSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Record name | ALLYL ETHYL ETHER | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID4060319 | |
| Record name | 3-Ethoxy-1-propene | |
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Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals., Liquid; [Merck Index] | |
| Record name | ALLYL ETHYL ETHER | |
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| Record name | Allyl ethyl ether | |
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Flash Point |
less than -19 °F (NFPA, 2010) | |
| Record name | ALLYL ETHYL ETHER | |
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Vapor Pressure |
153.0 [mmHg] | |
| Record name | Allyl ethyl ether | |
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CAS No. |
557-31-3 | |
| Record name | ALLYL ETHYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3-Ethoxy-1-propene | |
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| Record name | Allyl ethyl ether | |
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| Record name | 1-Propene, 3-ethoxy- | |
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| Record name | 3-Ethoxy-1-propene | |
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| Record name | Allyl ethyl ether | |
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| Record name | ALLYL ETHYL ETHER | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Allyl Ethyl Ether (CAS 557-31-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of allyl ethyl ether (CAS Number: 557-31-3), a versatile chemical intermediate. The document details its chemical and physical characteristics, safety and hazard information, and spectroscopic data. Furthermore, it includes a detailed experimental protocol for its synthesis via the Williamson ether synthesis and a standard procedure for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Visual representations of the synthetic pathway and experimental workflow are provided to enhance understanding. All quantitative data is presented in clearly structured tables for ease of reference and comparison.
Chemical and Physical Properties
This compound, also known as 3-ethoxy-1-propene, is a colorless, volatile, and highly flammable liquid.[1] It is characterized by the presence of both an ether functional group and a terminal alkene, making it a useful bifunctional molecule in organic synthesis.[2] It is practically insoluble in water but miscible with many organic solvents such as ethanol (B145695) and diethyl ether.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 557-31-3 | [3][5] |
| Molecular Formula | C5H10O | [3][5] |
| Molecular Weight | 86.13 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [1][4] |
| Boiling Point | 65-67.6 °C | [4][6] |
| Melting Point | -140 °C (estimate) | [4] |
| Density | 0.76 g/mL at 25 °C | [4] |
| Refractive Index (nD20) | 1.388 | [3][4] |
| Flash Point | < -19 °F (< -28 °C) | [5][7] |
| Vapor Pressure | 153.0 mmHg | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents, miscible with ethanol and diethyl ether. | [4][9] |
| IUPAC Name | 3-ethoxyprop-1-ene | [5][8] |
| Synonyms | 1-Propene, 3-ethoxy-; 3-Ethoxy-1-propene; Ethyl allyl ether; Ether, allyl ethyl | [8][10] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.95 - 5.85 | m | 1H | -CH=CH2 |
| 5.25 - 5.15 | m | 2H | -CH=CH2 |
| 3.97 | d | 2H | =CH-CH2 -O- |
| 3.41 | q | 2H | -O-CH2 -CH3 |
| 1.26 | t | 3H | -O-CH2-CH3 |
Note: Data inferred from typical spectra of allyl ethers and related compounds. Actual shifts may vary slightly based on solvent and instrument.
Table 3: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 134.8 | C H=CH2 |
| 117.0 | CH=C H2 |
| 71.5 | =CH-C H2-O- |
| 65.8 | -O-C H2-CH3 |
| 15.2 | -O-CH2-C H3 |
Note: Data inferred from typical spectra of allyl ethers and related compounds. Actual shifts may vary slightly based on solvent and instrument.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Functional Group |
| 3080 | =C-H stretch |
| 2975, 2870 | C-H stretch (sp3) |
| 1645 | C=C stretch |
| 1100 | C-O-C stretch |
| 990, 920 | =C-H bend (out of plane) |
Source: Data compiled from the NIST Chemistry WebBook.[11][12]
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 86 | Molecular Ion [M]+ |
| 71 | [M - CH3]+ |
| 57 | [M - C2H5]+ |
| 41 | [Allyl cation, C3H5]+ |
Source: Data compiled from the NIST Chemistry WebBook.[1]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers like this compound.[13][14] The reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[15] For the synthesis of this compound, ethoxide is reacted with allyl bromide.
Materials:
-
Ethanol
-
Sodium metal
-
Allyl bromide
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, carefully add small pieces of sodium metal (1.0 equivalent) to absolute ethanol (in excess) at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.
-
Reaction with Allyl Bromide: Cool the sodium ethoxide solution in an ice bath. Slowly add allyl bromide (1.0 equivalent) dropwise from a dropping funnel with vigorous stirring. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reaction Completion and Work-up: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature.
-
Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench any unreacted sodium ethoxide. Add diethyl ether and shake to extract the product. Separate the organic layer.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude this compound can be purified by fractional distillation.
Analysis of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile organic compounds.[16][17]
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)
Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable volatile solvent.
-
GC-MS Instrumentation and Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase to 150 °C at a rate of 10 °C/min
-
Hold: Maintain at 150 °C for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-200
-
-
Data Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library). The purity can be estimated by calculating the peak area percentage.
Safety and Hazard Information
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is a highly flammable liquid and vapor, and its vapors may form explosive mixtures with air.[7][8] It is also toxic if inhaled, ingested, or absorbed through the skin.[8] Contact can cause irritation to the skin, eyes, and respiratory system.[3][18]
Table 6: GHS Hazard Information for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Compiled from various Safety Data Sheets.[8][10]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use in a well-ventilated area or under a chemical fume hood.[10]
-
Wear protective gloves, clothing, and eye/face protection.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
May form explosive peroxides upon prolonged storage, especially in the presence of air and light. Containers should be dated upon opening and tested for peroxides periodically.[6][8]
Incompatibilities:
This compound is incompatible with strong oxidizing agents and strong acids.[4][8]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. Due to its hazardous nature, strict adherence to safety protocols during its handling and storage is imperative. This technical guide provides essential information for researchers, scientists, and drug development professionals to safely and effectively utilize this compound in their work.
References
- 1. This compound [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound(557-31-3) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. spectrabase.com [spectrabase.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound(557-31-3) IR Spectrum [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-1-propene
This technical guide provides a comprehensive overview of the core physical properties of 3-ethoxy-1-propene (also known as allyl ethyl ether). The information is presented to support research, development, and quality control activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and logical diagrams illustrating experimental workflows and chemical synthesis.
Core Physical and Chemical Properties
3-Ethoxy-1-propene is a colorless, volatile, and highly flammable liquid organic compound classified as an ether.[1][2] Its structure consists of an ethyl group and an allyl group joined by an oxygen atom. The presence of a double bond in the allyl group allows it to undergo typical alkene reactions like addition and polymerization.[2] It is soluble in organic solvents but has limited solubility in water.[1][2]
Quantitative Data Summary
The key physical properties of 3-ethoxy-1-propene are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₅H₁₀O | [1][3] |
| Molecular Weight | 86.13 g/mol | [4][5] |
| Boiling Point | 63.3 - 68 °C | At 760 mmHg[1][6] |
| Melting Point | -140 °C | Estimated value[1] |
| Density | 0.765 g/cm³ | [1] |
| Refractive Index | 1.388 - 1.39 | [1][6] |
| Flash Point | -20.6 °C (-5 °F) | [1] |
| Vapor Pressure | 185 mmHg | At 25 °C[1] |
| Solubility | Insoluble in water; Miscible with ethanol (B145695) and diethyl ether. | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like 3-ethoxy-1-propene.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable when only a small sample of the liquid is available.[7]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or Thiele tube with heating oil
-
Bunsen burner or hot plate
-
Clamps and stand
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of 3-ethoxy-1-propene into the small test tube.
-
Capillary Tube Placement: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[8]
-
Apparatus Setup: Clamp the test tube and attach it to a stand. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned close to the capillary tube but not touching the sides or bottom of the test tube.
-
Heating: Begin to gently heat the heating block or the arm of the Thiele tube.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as trapped air expands and escapes.[7]
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure. At this point, stop heating.[7]
-
Boiling Point Reading: As the apparatus cools, the bubbling will slow down and stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance.[7] Record this temperature.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward method involves using a graduated cylinder and an electronic balance.[9]
Apparatus:
-
10 mL or 25 mL graduated cylinder
-
Electronic balance (accurate to at least 0.01 g)
-
Pipette
-
Thermometer
Procedure:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it, or record its mass.[9]
-
Volume Measurement: Using a pipette, carefully transfer a known volume (e.g., 10 mL) of 3-ethoxy-1-propene into the graduated cylinder. Read the volume from the bottom of the meniscus.[9]
-
Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid onto the balance and record the combined mass.[9]
-
Mass of Liquid: Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.[9]
-
Density Calculation: Calculate the density using the formula: Density = Mass / Volume.
-
Temperature: Record the ambient temperature, as density is temperature-dependent.
-
Repeatability: Repeat the measurement at least two more times and calculate the average density to ensure precision.[9]
Determination of Refractive Index
The refractive index is a fundamental optical property of a substance. It is commonly measured using an Abbe refractometer.[10]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft lens tissue
-
Calibration standard (e.g., distilled water)
Procedure:
-
Instrument Setup: Turn on the refractometer and the constant temperature water bath (typically set to 20°C or 25°C). Ensure the instrument is calibrated using a standard of known refractive index.
-
Prism Preparation: Open the prism assembly of the refractometer. Using a soft tissue and a suitable solvent (e.g., ethanol or acetone), clean the surfaces of both the illuminating and refracting prisms, then allow them to dry completely.
-
Sample Application: Using a clean dropper, place 2-3 drops of 3-ethoxy-1-propene onto the surface of the lower (illuminating) prism.
-
Measurement: Close the prism assembly firmly. Adjust the light source and mirror to illuminate the field of view. Rotate the coarse and fine adjustment knobs until the boundary between the light and dark regions appears sharp and is centered on the crosshairs in the eyepiece.
-
Dispersion Correction: If a colored band is visible at the light/dark interface, adjust the chromatic dispersion compensator until the boundary is a sharp, achromatic line.
-
Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes related to 3-ethoxy-1-propene.
Caption: Williamson ether synthesis of 3-ethoxy-1-propene.
Caption: Experimental workflow for micro-boiling point determination.
Caption: Experimental workflow for determining liquid density.
Caption: Workflow for using an Abbe refractometer.
References
- 1. chembk.com [chembk.com]
- 2. CAS 557-31-3: 3-Ethoxy-1-propene | CymitQuimica [cymitquimica.com]
- 3. 3-ethoxyprop-1-ene | 557-31-3 | Buy Now [molport.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-ethoxypropene [stenutz.eu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Refractive index - Wikipedia [en.wikipedia.org]
Allyl ethyl ether molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental physicochemical properties and a standard synthetic methodology for allyl ethyl ether. The information is curated for professionals engaged in chemical research and development.
Core Properties of this compound
This compound, also known as 3-ethoxy-1-propene, is a colorless, volatile, and flammable liquid. It is sparingly soluble in water but miscible with many organic solvents.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | [2][3][4] |
| Molecular Weight | 86.13 g/mol | [2][5][6] |
| Alternate Names | 3-Ethoxypropene, Ethyl allyl ether | [2][3] |
| CAS Number | 557-31-3 | [2][3] |
| Density | 0.765 g/cm³ | [1][5] |
| Boiling Point | 63.3 - 67 °C | [1][5] |
| Flash Point | < -19 °F (< -28 °C) | [1][7] |
Synthesis of this compound via Williamson Ether Synthesis
The most common and straightforward method for the laboratory preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving a nucleophilic attack of an alkoxide on an alkyl halide.[1][5] For this compound, this involves the reaction of sodium ethoxide with an allyl halide (e.g., allyl chloride or allyl bromide).
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.
Materials:
-
Ethanol (B145695) (anhydrous)
-
Sodium metal (Na) or Sodium hydride (NaH)
-
Allyl chloride or Allyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Alkoxide Formation:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide. This can be achieved by carefully adding sodium metal in small portions to an excess of anhydrous ethanol at 0 °C. Alternatively, sodium hydride (a safer alternative to sodium metal) can be added to anhydrous ethanol or THF. The reaction is complete when the evolution of hydrogen gas ceases.
-
-
Nucleophilic Substitution:
-
To the freshly prepared sodium ethoxide solution, add allyl chloride or allyl bromide dropwise from the dropping funnel at room temperature. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to a gentle reflux (around 65-75 °C) for 2-4 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium ethoxide.
-
Transfer the mixture to a separatory funnel. If an organic solvent like diethyl ether or THF was used, add water to dissolve the inorganic salts. If the reaction was performed in excess ethanol, add water and a water-immiscible organic solvent (e.g., diethyl ether) to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation to yield the final product.[8]
-
Process Visualization
The following diagrams illustrate the key logical and procedural flows in the synthesis of this compound.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Logical relationship of reactants and intermediates in the synthesis.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. CN105399610A - Technological method for preparation of allyl ether compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physical Properties of Allyl Ethyl Ether
This guide provides a comprehensive overview of the boiling point and density of allyl ethyl ether, intended for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for verification, and a workflow for property determination.
Core Physical Properties
This compound, also known as 3-ethoxy-1-propene, is a highly flammable liquid.[1] It is insoluble in water but miscible with ethanol (B145695) and diethyl ether.[1][2][3][4][5] Due to its physical characteristics, it is used as an intermediate in the synthesis of other chemicals.[5][6]
Data Presentation
The physical properties of this compound are summarized in the table below. The data is compiled from various sources, and minor variations may be observed due to different measurement conditions.
| Property | Value | Conditions | References |
| Boiling Point | 65-66 °C | at standard atmospheric pressure (lit.) | [3][4] |
| 66-67 °C | at 742.9 mmHg | [2] | |
| 67 °C | Not specified | [1] | |
| Density | 0.76 g/mL | at 25 °C (lit.) | [3][4] |
| 0.765 | Not specified | [2] | |
| 0.77 | at 20/20 °C | [1] | |
| Molecular Formula | C5H10O | [2][3][7] | |
| Molecular Weight | 86.13 g/mol | [2][3][7] | |
| Flash Point | -20 °C (-4 °F) | [1] | |
| Refractive Index | 1.388 | at 20 °C (lit.) | [3] |
| 1.39 | Not specified | [1] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.
2.1. Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small volumes of liquid and provides a reasonably accurate measurement.[8]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Hot plate with magnetic stirrer
-
Small magnetic stirring bar
-
Thermometer (-10 to 110 °C range)
-
Clamps and stand
-
Pasteur pipette
-
Metal heating block
Procedure:
-
Add approximately 0.5 mL of this compound and a small magnetic stirring bar into the test tube using a Pasteur pipette.[8]
-
Place the test tube in the metal heating block on the hot plate stirrer and clamp it securely.[8]
-
Clamp the thermometer and position it so the bulb is about 1 cm above the surface of the liquid.[8]
-
Turn on the stirrer to ensure gentle mixing.[8]
-
Begin heating the sample and observe for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).[8] A ring of condensing liquid should be visible.[8]
-
Adjust the thermometer so that the bulb is at the level of this condensation ring to ensure an accurate reading of the vapor temperature.[8]
-
When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[8]
-
Record the temperature. Do not allow the sample to boil dry.[8]
-
Once the measurement is complete, turn off the heat and allow the apparatus to cool.
2.2. Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.[9]
Apparatus:
-
Electronic balance (accurate to at least 0.01 g)
-
Graduated cylinder (e.g., 25 mL or 50 mL) or a more precise volumetric flask or pycnometer
-
Beaker
-
Thermometer
Procedure:
-
Ensure the graduated cylinder is clean and dry.
-
Place the empty graduated cylinder on the electronic balance and tare the balance to zero.[9]
-
Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[9]
-
Record the exact volume.
-
Place the graduated cylinder containing the this compound back on the tared balance and record the mass of the liquid.[9]
-
Use the thermometer to measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[9]
-
For improved accuracy, the procedure should be repeated multiple times, and the average density should be calculated.[9][10]
Mandatory Visualizations
Workflow for Determination of Physical Properties
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.
Caption: Logical workflow for the experimental determination of boiling point and density.
References
- 1. This compound | 557-31-3 | TCI AMERICA [tcichemicals.com]
- 2. This compound [drugfuture.com]
- 3. 557-31-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. This compound CAS#: 557-31-3 [m.chemicalbook.com]
- 6. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 1H NMR Spectrum of Allyl Ethyl Ether Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of allyl ethyl ether. This document outlines the characteristic chemical shifts, coupling constants, and signal multiplicities of the monomer, presented in a clear tabular format for easy reference. Furthermore, a detailed experimental protocol for acquiring the ¹H NMR spectrum is provided, alongside a visual representation of the molecule's proton environment to aid in spectral interpretation.
Data Presentation: ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data presented below has been compiled from various spectroscopic databases and is typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-1 | ~5.91 | ddt | 1H | J_trans = 17.2, J_cis = 10.4, J_allyl = 5.7 |
| H-2 (trans) | ~5.27 | dq | 1H | J_trans = 17.2, J_gem = 1.5 |
| H-2 (cis) | ~5.17 | dq | 1H | J_cis = 10.4, J_gem = 1.5 |
| H-3 | ~3.99 | dt | 2H | J_allyl = 5.7, J_vic = 1.5 |
| H-4 | ~3.48 | q | 2H | J = 7.0 |
| H-5 | ~1.21 | t | 3H | J = 7.0 |
Experimental Protocols
A standardized protocol for the acquisition of a high-resolution ¹H NMR spectrum of a liquid sample such as this compound is detailed below.
1. Sample Preparation
-
Materials: High-quality 5 mm NMR tube, deuterated solvent (e.g., CDCl₃), this compound, Pasteur pipette, and a clean vial.
-
Procedure:
-
In a clean, dry vial, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solution should be homogeneous.
-
Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.[1] To remove any particulate matter which can degrade spectral resolution, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[2][3]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
-
Procedure:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃).[1] This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils.[1] This process, which can be automated or performed manually, is essential for obtaining sharp, well-resolved NMR signals.
-
Tuning and Matching: The probe is tuned to the ¹H frequency to ensure efficient transfer of radiofrequency power and detection of the NMR signal.[1]
-
Acquisition: Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ¹H NMR spectrum of a small molecule like this compound, a small number of scans is typically sufficient.
-
Initiate the acquisition of the Free Induction Decay (FID).
-
3. Data Processing
-
Software: Standard NMR processing software (e.g., MestReNova, TopSpin, etc.).
-
Procedure:
-
Fourier Transform: The acquired FID is converted from the time domain to the frequency domain via a Fourier transform to generate the NMR spectrum.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm is commonly used as an internal reference.
-
Integration: The relative areas of the signals are determined by integration to quantify the number of protons contributing to each resonance.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
-
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound and the assignment of protons corresponding to the signals observed in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton assignments.
References
In-Depth Technical Guide: 13C NMR Spectral Data of Allyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for allyl ethyl ether. The information enclosed is intended to support research, analytical, and quality control activities where the identification and characterization of this compound are crucial. This document presents quantitative spectral data, a detailed experimental protocol, and a structural visualization to aid in data interpretation.
Executive Summary
This compound is a common organic compound with applications in various chemical syntheses. Its structural elucidation is fundamental for its use in research and development. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of organic molecules. This guide presents the complete 13C NMR spectral data for this compound, including chemical shift assignments for each carbon atom, to serve as a reliable reference for scientists.
13C NMR Spectral Data
The 13C NMR spectrum of this compound (C5H10O) exhibits five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Structure | Chemical Shift (δ) in ppm |
| C1 | CH3-CH2-O-CH2-CH=CH2 | 15.18 |
| C2 | CH3-CH2-O-CH2-CH=CH2 | 65.55 |
| C3 | CH3-CH2-O-CH2-CH=CH2 | 71.58 |
| C4 | CH3-CH2-O-CH2-CH=CH2 | 116.81 |
| C5 | CH3-CH2-O-CH2-CH=CH2 | 135.09 |
Solvent: Chloroform-d (CDCl3)
Experimental Protocol
The 13C NMR spectral data presented in this guide were obtained using a standard high-resolution NMR spectroscopy protocol.
Instrumentation:
-
Spectrometer: JEOL JNM-ECA-500 NMR Spectrometer
-
Frequency: 125.7 MHz for 13C nucleus
Sample Preparation:
-
A dilute solution of this compound was prepared in deuterated chloroform (B151607) (CDCl3). CDCl3 serves as both the solvent and the internal lock signal for the spectrometer. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal chemical shift reference (δ = 0.00 ppm).
Data Acquisition:
-
The spectrum was acquired at room temperature.
-
A standard pulse program for proton-decoupled 13C NMR was utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio.
Data Processing:
-
The raw data (Free Induction Decay, FID) was processed using a Fourier transform.
-
Phase correction and baseline correction were applied to the transformed spectrum to ensure accurate peak integration and chemical shift determination.
-
The chemical shifts were referenced to the TMS signal at 0.00 ppm.
Visualization of this compound Structure and 13C NMR Signal Assignment
The following diagram illustrates the molecular structure of this compound and the corresponding assignment of the 13C NMR chemical shifts to each carbon atom.
Caption: Molecular structure of this compound with 13C NMR chemical shift assignments.
An In-Depth Technical Guide to the FTIR Spectrum Analysis of Allyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of allyl ethyl ether. It details the characteristic vibrational modes, presents a quantitative summary of spectral data, outlines the experimental protocol for obtaining the spectrum, and illustrates the analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize FTIR spectroscopy for the identification and characterization of organic molecules.
Core Analysis of the this compound FTIR Spectrum
The FTIR spectrum of this compound (C₅H₁₀O) is characterized by the vibrational modes of its constituent functional groups: the ether linkage (C-O-C), the alkene double bond (C=C), and the associated alkyl and vinyl C-H bonds. The spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.
The most prominent features in the spectrum are the strong C-H stretching vibrations just below 3000 cm⁻¹, the characteristic C=C stretching of the allyl group, the strong asymmetric C-O-C stretching of the ether, and the distinct out-of-plane bending of the vinyl =C-H bonds. The analysis of these key absorption bands provides valuable structural information.
Quantitative Spectral Data
The following table summarizes the principal absorption bands in the FTIR spectrum of this compound. The data has been compiled from publicly available spectral databases and is presented for easy reference and comparison.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3080 | Medium | =C-H Stretch | Alkene |
| ~2975 | Strong | C-H Asymmetric Stretch | Alkyl (CH₃) |
| ~2930 | Strong | C-H Asymmetric Stretch | Alkyl (CH₂) |
| ~2870 | Strong | C-H Symmetric Stretch | Alkyl (CH₃, CH₂) |
| ~1645 | Medium | C=C Stretch | Alkene |
| ~1450 | Medium | C-H Bend (Scissoring) | Alkyl (CH₂) |
| ~1380 | Medium | C-H Bend (Rocking) | Alkyl (CH₃) |
| ~1110 | Strong | C-O-C Asymmetric Stretch | Ether |
| ~995 | Strong | =C-H Bend (Out-of-Plane) | Alkene |
| ~920 | Strong | =C-H Bend (Out-of-Plane) | Alkene |
Experimental Protocols
The acquisition of a high-quality FTIR spectrum of a liquid sample like this compound requires careful sample preparation and instrument setup. The following is a detailed methodology for obtaining the spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for liquid analysis.
Objective: To obtain the FTIR spectrum of liquid this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
This compound (liquid)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory in the sample compartment of the spectrometer.
-
Allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. The typical spectral range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.
-
For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption maxima.
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the identity and purity of the this compound.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the FTIR analysis process and the key signaling pathways (vibrational modes) within the this compound molecule.
Toxicological Profile of Allyl Ethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information on allyl ethyl ether (CAS No. 557-31-3). It is intended for informational purposes for a professional audience and should not be used for clinical or emergency response decisions. A significant lack of specific quantitative toxicological data for this compound in publicly available literature necessitates the inclusion of data from structurally related compounds for contextual understanding. This is explicitly noted where applicable.
Executive Summary
Quantitative Toxicological Data
Due to the absence of specific quantitative toxicity data for this compound, the following tables summarize available data for the structurally related compounds, diallyl ether and allyl glycidyl (B131873) ether. These data should be interpreted with caution and are provided for comparative purposes only.
Table 1: Acute Toxicity Data for Diallyl Ether (CAS No. 557-40-4)
| Route of Administration | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 320 mg/kg | |
| Inhalation (4 h) | - | LC50 | 11 mg/L (vapor) | |
| Dermal | Rabbit | LD50 | 600 mg/kg |
Table 2: Acute Toxicity Data for Allyl Glycidyl Ether (CAS No. 106-92-3)
| Route of Administration | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 1600 mg/kg | [5] |
| Dermal | Rabbit | LD50 | 2550 mg/kg | [5] |
| Inhalation (8 h) | Rat | LC50 | 3.1 mg/L | [5] |
| Inhalation (4 h) | Mouse | LC50 | 270 ppm | [5] |
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. However, standardized guidelines for acute toxicity testing are well-established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the U.S. Food and Drug Administration (FDA).[6][7][8] The following sections describe the general methodologies for acute oral, dermal, and inhalation toxicity studies.
Acute Oral Toxicity Testing (General Protocol)
A common method for assessing acute oral toxicity is the Up-and-Down Procedure (OECD Test Guideline 425).
-
Principle: A sequential dosing of animals, typically rats, one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required while still providing a statistically reliable LD50 estimate.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single animal is administered the substance by oral gavage.
-
The animal is observed for signs of toxicity and mortality over a 14-day period.
-
If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
The dosing continues until a specified stopping criterion is met.
-
The LD50 is then calculated using the maximum likelihood method.
-
Acute Dermal Toxicity Testing (General Protocol)
The acute dermal toxicity is typically assessed according to OECD Test Guideline 402.
-
Principle: The test substance is applied to the shaved skin of a group of animals, usually rabbits or rats, and the animals are observed for adverse effects.
-
Procedure:
-
A section of the animal's back is clipped free of fur.
-
The test substance is applied uniformly over the prepared area, typically under a porous gauze dressing.
-
The animals are exposed to the substance for a 24-hour period.
-
After exposure, the residual test substance is removed.
-
Animals are observed for signs of toxicity and mortality for 14 days.
-
The LD50 is determined based on the mortality rate at different dose levels.
-
Acute Inhalation Toxicity Testing (General Protocol)
Acute inhalation toxicity is generally evaluated following OECD Test Guideline 403.
-
Principle: Animals, most commonly rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period.
-
Procedure:
-
Animals are placed in an inhalation chamber.
-
The test atmosphere is generated and maintained at a constant concentration for a specified duration, typically 4 hours.
-
Animals are monitored for clinical signs of toxicity during and after exposure.
-
Following exposure, animals are observed for a 14-day period.
-
The LC50 is calculated based on the concentration-mortality relationship.
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting an acute toxicity study.
Caption: Generalized workflow for an acute toxicity study.
Hypothetical Signaling Pathway of Toxicity
While the specific mechanism of toxicity for this compound has not been elucidated, it is plausible that it shares a metabolic pathway with other allyl compounds, such as allyl alcohol. The toxicity of allyl alcohol is known to be mediated by its metabolite, acrolein.[9][10] The following diagram depicts a hypothetical signaling pathway for this compound-induced cytotoxicity based on this premise.
Caption: Hypothetical pathway of this compound toxicity.
Conclusion
This compound is a chemical with recognized hazards, including acute toxicity and irritation. However, a significant data gap exists regarding its specific quantitative toxicological profile. The information provided on related allyl ethers suggests a moderate level of acute toxicity. The proposed mechanism of toxicity, involving metabolic activation to the reactive aldehyde acrolein, is a plausible hypothesis that warrants further investigation. Future research should focus on conducting standardized acute toxicity studies for this compound to establish definitive LD50 and LC50 values and to elucidate its precise mechanism of action. Such data are crucial for accurate risk assessment and the implementation of appropriate safety measures in research and industrial settings.
References
- 1. nj.gov [nj.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fda.gov [fda.gov]
- 9. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allyl alcohol - Wikipedia [en.wikipedia.org]
The Multifaceted Reactivity of the Allyl Group in Ethers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The allyl group, a seemingly simple three-carbon unsaturated moiety, imparts a rich and diverse chemical reactivity to ether functionalities. This guide provides a comprehensive exploration of the core reactions involving the allyl group in ethers, offering insights into their mechanisms, influencing factors, and practical applications in organic synthesis and drug development. The strategic incorporation and manipulation of the allylic functionality are pivotal in the construction of complex molecular architectures and the modulation of biological activity.
1.[1][1]-Sigmatropic Rearrangements: The Claisen Rearrangement
One of the most powerful and well-studied reactions of allyl aryl and allyl vinyl ethers is the Claisen rearrangement, a concerted, pericyclic[1][1]-sigmatropic rearrangement that forms a new carbon-carbon bond.[2][3] This thermal or Lewis acid-catalyzed process is a cornerstone of synthetic organic chemistry for the stereospecific synthesis of γ,δ-unsaturated carbonyl compounds and ortho-allyl phenols.[4][5]
The reaction proceeds through a highly ordered, six-membered cyclic transition state, often favoring a chair-like conformation.[5] The kinetics of the Claisen rearrangement are typically first-order, and the reaction is often accelerated by the use of polar solvents.[4]
Quantitative Data for Claisen Rearrangement of Allyl Aryl Ethers
| Substituent on Phenyl Ring | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dimethyl | Diphenyl ether | 185.8 | - | >95 | [6] |
| 2,6-dimethyl | Diphenyl ether | 171.6 | - | >95 | [6] |
| 2,6-dimethyl | Diphenyl ether | 156.9 | - | >95 | [6] |
| 4-methoxy | N,N-diethylaniline | 200 | 3 | 85 | [7] |
| 4-chloro | N,N-diethylaniline | 220 | 5 | 70 | [7] |
Experimental Protocol: Thermal Claisen Rearrangement of Allyl Phenyl Ether
Materials:
-
Allyl phenyl ether
-
High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and solvents for workup and purification
Procedure:
-
Place allyl phenyl ether (1.0 eq) in a round-bottom flask.
-
Add the high-boiling solvent (e.g., N,N-diethylaniline) to create a solution of appropriate concentration.
-
Heat the reaction mixture to the desired temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If necessary, remove the high-boiling solvent by vacuum distillation.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with 1 M HCl to remove any remaining aniline, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (o-allylphenol) by column chromatography on silica gel.
Reaction Mechanism: Claisen Rearrangement
Caption: Mechanism of the Claisen Rearrangement of Allyl Phenyl Ether.
Reactions at the Double Bond
The carbon-carbon double bond of the allyl group is susceptible to a variety of addition and oxidation reactions, providing a versatile handle for further functionalization.
Epoxidation
Epoxidation of the allylic double bond, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or transition metal catalysts with hydroperoxides, yields the corresponding glycidyl (B131873) ether.[8][9] This reaction is a key step in the synthesis of various polymers and fine chemicals.
Quantitative Data for Epoxidation of Allyl Ethers
| Allyl Ether | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diallyl ether | t-Butyl hydroperoxide | Ti-MWW | Methanol | 130 | 3 | ~65 | [9] |
| Aryl allyl ether | Hydrogen peroxide | Transition Metal Complex | - | - | - | >70-90 | [8] |
Experimental Protocol: Epoxidation of Diallyl Ether
Materials:
-
Diallyl ether
-
tert-Butyl hydroperoxide (TBHP)
-
Titanium silicalite-1 (TS-1) or another suitable catalyst
-
Methanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
In a round-bottom flask, dissolve diallyl ether (1.0 eq) in methanol.[9]
-
Add the catalyst (e.g., Ti-MWW, 3 wt%).[9]
-
Add tert-butyl hydroperoxide (1.0 eq) to the mixture.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 120-130 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting allyl glycidyl ether by vacuum distillation.
Ozonolysis
Ozonolysis cleaves the double bond of the allyl group, leading to the formation of aldehydes or carboxylic acids, depending on the workup conditions.[10] This reaction is a powerful tool for the synthesis of functionalized molecules.
Experimental Protocol: Ozonolysis of an Allyl Ether
Materials:
-
Allyl ether
-
Methanol (or other suitable solvent)
-
Ozone generator
-
Gas dispersion tube
-
Reducing agent for workup (e.g., dimethyl sulfide (B99878), triphenylphosphine) or oxidizing agent (e.g., hydrogen peroxide)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the allyl ether in a suitable solvent (e.g., methanol) in a flask equipped with a gas dispersion tube and a vent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[10]
-
Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.[10]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Reductive Workup (for aldehydes): Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.
-
Oxidative Workup (for carboxylic acids): Add hydrogen peroxide and stir the mixture, which may require heating.
-
After the workup is complete, remove the solvent and purify the product by appropriate methods such as distillation or chromatography.
Radical Additions: Thiol-Ene Reaction
The thiol-ene reaction is a radical-mediated addition of a thiol to the double bond of an allyl ether.[11] This "click" reaction is highly efficient and proceeds with anti-Markovnikov selectivity to form a thioether.[11]
Quantitative Data for Radical Addition to Alkenes
| Radical | Alkene | Rate Constant (ka) (M⁻¹ s⁻¹) | Temperature (°C) | Reference |
| Alkyl radical | Allylstannane | 10⁴ - 10⁵ | 50-80 | [12] |
| n-Alkyl radical | Styrenes | Varies with substitution | 25 | [13] |
Experimental Protocol: Radical Thiol-Ene Reaction
Materials:
-
Allyl ether
-
Thiol (e.g., 1-dodecanethiol)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or a photoinitiator)
-
UV lamp (if using a photoinitiator)
-
Solvent (e.g., THF or toluene)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask, dissolve the allyl ether (1.0 eq) and the thiol (1.1 eq) in a degassed solvent.
-
Add a catalytic amount of the radical initiator (e.g., 1-2 mol% AIBN).
-
If using a photoinitiator, place the reaction vessel under a UV lamp. If using a thermal initiator like AIBN, heat the reaction mixture (typically 60-80 °C).
-
Stir the reaction under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Metal-Catalyzed Reactions
Transition metals, particularly palladium, play a significant role in activating the allyl group of ethers for various transformations, including allylic substitution and C-H activation.[14][15]
Allylic Substitution
In the presence of a suitable nucleophile and a transition metal catalyst (commonly palladium), the ether group can be displaced in an allylic substitution reaction.[16][17] This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation
Materials:
-
Allyl ether
-
Nucleophile (e.g., a soft carbon nucleophile like a malonate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (if required for the nucleophile)
-
Solvent (e.g., THF, dioxane)
Procedure:
-
To a flask under an inert atmosphere, add the allyl ether (1.0 eq), the nucleophile (1.1-1.5 eq), and the palladium catalyst (1-5 mol%).
-
If a base is required to generate the active nucleophile, add it to the mixture.
-
Add the degassed solvent and stir the reaction at the appropriate temperature (can range from room temperature to reflux).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Acid-Catalyzed Cleavage
Allylic ethers are susceptible to cleavage under strong acidic conditions.[18][19] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. The mechanism can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions.[20][21] Ethers with tertiary, benzylic, or allylic groups tend to react via an SN1 mechanism due to the stability of the resulting carbocation.[21]
Experimental Protocol: Acid-Catalyzed Cleavage of an Allyl Ether
Materials:
-
Allyl ether
-
Strong acid (e.g., HBr, HI)
-
Solvent (e.g., acetic acid, or neat)
Procedure:
-
Dissolve the allyl ether in a suitable solvent or use the acid neat.
-
Add the strong acid (e.g., a 48% aqueous solution of HBr).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to obtain the crude product (an alcohol and an allyl halide).
-
Purify the products as needed.
Biological Relevance and Signaling Pathways
The allyl group is present in numerous natural products and synthetic molecules with significant biological activity. For drug development professionals, understanding how these compounds or their metabolites interact with cellular signaling pathways is crucial. While direct studies on simple allyl ethers are limited, related allyl-containing compounds have been shown to modulate key signaling pathways involved in cancer and other diseases.
Diallyl Disulfide (DADS) and the β-catenin Signaling Pathway
Diallyl disulfide (DADS), a metabolite of allicin (B1665233) from garlic, has been shown to inhibit the growth of cancer cells by inactivating the β-catenin signaling pathway.[6][7]
Caption: DADS inhibits the β-catenin signaling pathway.
Eugenol and NF-κB Signaling Pathway
Eugenol, an allylbenzene (B44316) found in clove oil, has been reported to exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[22][23]
Caption: Eugenol inhibits the NF-κB signaling pathway.
Experimental Workflow: Synthesis and Reactivity Study
A typical workflow for investigating the reactivity of a novel allyl ether in a research and development setting is outlined below.
Caption: General workflow for studying allyl ether reactivity.
Conclusion
The allyl group in ethers offers a remarkable platform for a wide array of chemical transformations. From the elegant and powerful Claisen rearrangement to a suite of reactions at the double bond and metal-catalyzed functionalizations, the reactivity of allylic ethers is both predictable and versatile. For researchers in drug discovery and materials science, a thorough understanding of these reactions, their mechanisms, and the factors that control their outcomes is essential for the rational design and synthesis of novel molecules with desired properties and biological activities. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the practical application of these fundamental principles in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Eugenol promotes appetite through TRP channels mediated-CaMKK2/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-Anethole of Fennel Oil is a Selective and Nonelectrophilic Agonist of the TRPA1 Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diallyl disulfide inhibits growth and metastatic potential of human triple-negative breast cancer cells through inactivation of the β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of allyl alcohol on xanthine dehydrogenase activity in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Absolute Rate Constants for Radical Additions to Alkenes in Solution. The Synergistic Effect of Perfluorination on the Reactivities of n-Alkyl Radicals1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Applications of Transition-Metal-Catalyzed Asymmetric Allylic Substitution in Total Synthesis of Natural Products: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. Allyl Ethers [organic-chemistry.org]
- 21. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Eugenol: A Potential Modulator of Human Platelet Activation and Mouse Mesenteric Vascular Thrombosis via an Innovative cPLA2-NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Williamson Ether Synthesis: A Comprehensive Technical Guide to the Preparation of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of allyl ethers, a crucial transformation in organic synthesis and drug development. This document details the core principles, reaction mechanisms, and practical considerations of this versatile reaction. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.
Core Principles and Mechanism
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1][2]
In the context of preparing allyl ethers, the synthesis involves the deprotonation of an alcohol or phenol (B47542) to form a nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride), displacing the halide and forming the desired allyl ether.[3]
The general reaction scheme is as follows:
R-OH + Base → R-O⁻ M⁺ (Alkoxide/Phenoxide) R-O⁻ M⁺ + CH₂=CH-CH₂-X → R-O-CH₂-CH=CH₂ + M⁺X⁻
Key factors influencing the success of the synthesis include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the allyl halide.[1] The reaction works best with primary alkyl halides like allyl halides, as secondary and tertiary halides are more prone to undergo a competing elimination (E2) reaction, leading to the formation of alkenes as byproducts.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of various allyl ethers from different alcohol and phenol substrates under various reaction conditions.
Table 1: O-Allylation of Substituted Phenols
| Phenol Substrate | Base | Solvent | Allylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone (B3395972) | Allyl Bromide | Reflux | 8 | 86-97 |
| Phenol | KOH (solid) | None | Allyl Bromide | Room Temp | 14 | 89 |
| 4-Methylphenol | NaOH | Diethyl Ether/H₂O | Chloroacetic Acid* | 90-100 | 0.5-0.7 | ~70-80 |
| o-Nitrophenol | K₂CO₃ | DMF | Allyl Bromide | 80 | 4 | 95 |
| p-Nitrophenol | K₂CO₃ | DMF | Allyl Bromide | 80 | 4 | 98 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Allyl Bromide | Reflux | 6 | 92 |
| 4-Chlorophenol | K₂CO₃ | Acetone | Allyl Bromide | Reflux | 7 | 90 |
Note: This example uses chloroacetic acid as the alkylating agent, followed by intramolecular cyclization, which is a variation of the Williamson ether synthesis.
Table 2: O-Allylation of Aliphatic Alcohols
| Alcohol Substrate | Base | Solvent | Allylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| Phenethyl alcohol | NaH | THF | Allyl Bromide | RT - 40 | 4-12 | ~70-85 (Typical) |
| Benzyl alcohol | NaH | THF | Allyl Bromide | Room Temp | 5 | 95 |
| 1-Butanol | NaH | THF | Allyl Bromide | Room Temp | 6 | 88 |
| Cyclohexanol | NaH | THF | Allyl Bromide | Room Temp | 8 | 85 |
| Ethylene glycol | NaH | THF | Allyl Bromide | Room Temp | 12 | 75 (diallyl ether) |
Experimental Protocols
Protocol 1: Classical Williamson Ether Synthesis of Allyl Phenyl Ether
This protocol describes the synthesis of allyl phenyl ether from phenol and allyl bromide using potassium carbonate as the base.
Materials:
-
Phenol (9.4 g, 0.1 mol)
-
Anhydrous Potassium Carbonate (27.6 g, 0.2 mol)
-
Allyl Bromide (14.5 g, 0.12 mol)
-
Acetone (150 mL)
-
Diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add phenol, anhydrous potassium carbonate, and acetone.
-
Stir the mixture and add allyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the acetone from the filtrate by evaporation under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% aqueous sodium hydroxide (B78521) solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl phenyl ether.
-
Purify the crude product by vacuum distillation to yield pure allyl phenyl ether.
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis of Allyl Phenethyl Ether
This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the phenethyl alcohol and allyl bromide in a biphasic system.
Materials:
-
Phenethyl alcohol (12.2 g, 0.1 mol)
-
Allyl bromide (14.5 g, 0.12 mol)
-
50% (w/w) aqueous sodium hydroxide solution (50 mL)
-
Tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol)
-
Toluene (B28343) (100 mL)
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask, dissolve phenethyl alcohol and TBAB in toluene.
-
Add the 50% aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Add allyl bromide dropwise from the dropping funnel over a period of 30 minutes.
-
Continue stirring vigorously at this temperature for 2-4 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and wash it twice with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Mandatory Visualizations
Reaction Mechanism and Competing Pathways
Caption: SN2 mechanism for allyl ether synthesis and the competing E2 elimination pathway.
General Experimental Workflow
Caption: A generalized experimental workflow for the Williamson ether synthesis of allyl ethers.
Phase-Transfer Catalysis Cycle
Caption: The catalytic cycle of phase-transfer catalysis in Williamson ether synthesis.
Troubleshooting and Optimization
While the Williamson ether synthesis is a reliable method, several factors can lead to low yields or the formation of byproducts.
-
Low Yields:
-
Incomplete Deprotonation: Ensure the base is strong enough to fully deprotonate the alcohol or phenol. For less acidic alcohols, a strong base like sodium hydride (NaH) is often necessary.[4]
-
Poor Nucleophilicity: The choice of solvent can significantly impact the nucleophilicity of the alkoxide. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation, leaving a more "naked" and reactive alkoxide.[4]
-
Unreactive Allyl Halide: Allyl bromide is generally more reactive than allyl chloride. If using allyl chloride, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the Finkelstein reaction.[2]
-
-
Side Reactions:
-
E2 Elimination: This is the most common side reaction, especially with sterically hindered alcohols or at higher temperatures.[2] To minimize elimination, use the least sterically hindered combination of alkoxide and halide. For example, to synthesize tert-butyl allyl ether, it is preferable to use potassium tert-butoxide and allyl bromide rather than sodium allyloxide and tert-butyl bromide.[1] Lowering the reaction temperature can also favor the SN2 pathway.
-
C-Alkylation: With phenoxides, alkylation can sometimes occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation, especially with certain solvent and counter-ion combinations.[4]
-
By carefully selecting the reactants, base, solvent, and reaction conditions, the Williamson ether synthesis provides a powerful and versatile tool for the preparation of a wide range of allyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
References
An In-depth Technical Guide to the Mechanism of the Claisen Rearrangement in Allyl Aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, provides a powerful method for carbon-carbon bond formation.[1] Discovered by Rainer Ludwig Claisen, this reaction involves the thermal[2][2]-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol.[1][3] The transformation is renowned for its precision, proceeding through a highly ordered, concerted mechanism that allows for predictable regio- and stereochemical outcomes. This technical guide delves into the core mechanistic principles, kinetic parameters, and experimental methodologies that define this synthetically valuable reaction.
The Core Mechanism: A Concerted Pericyclic Journey
The aromatic Claisen rearrangement is a unimolecular, first-order reaction that proceeds via a concerted, pericyclic mechanism.[1][3] The process involves the reorganization of six bonding electrons through a single, cyclic transition state.[4] The initial[2][2]-sigmatropic shift converts the allyl phenyl ether into a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate.[4] This intermediate rapidly undergoes a proton shift (tautomerization) to regenerate the aromatic ring, yielding the thermodynamically stable o-allylphenol product.[3][4]
The entire transformation is intramolecular and exothermic, with the formation of a stable carbonyl group in the analogous aliphatic rearrangement driving the reaction forward with an enthalpy change of approximately -25 kcal/mol.[1] The Woodward-Hoffmann rules classify this as a suprafacial, stereospecific reaction pathway.[1]
Mechanistic Evidence
The intramolecular and concerted nature of the Claisen rearrangement is supported by extensive experimental evidence.
-
Crossover Experiments: When a mixture of two different, but structurally similar, allyl aryl ethers is heated, no "crossover" products are formed.[3][5] For example, heating a mixture of allyl phenyl ether and allyl p-cresyl ether yields only 2-allylphenol (B1664045) and 2-allyl-4-methylphenol (B1664044). The absence of 2-allyl-4-methylphenol from the allyl phenyl ether starting material and vice-versa confirms that the allyl group migrates within the same molecule rather than detaching and reattaching to another (an intermolecular pathway).[5]
-
Isotopic Labeling: Isotopic labeling studies provide definitive proof of the[2][2]-sigmatropic shift. When an allyl phenyl ether is synthesized with a ¹⁴C label at the terminal carbon (C3) of the allyl group, the resulting o-allylphenol product shows the ¹⁴C label exclusively at the carbon atom newly bonded to the aromatic ring.[4] This demonstrates the specific and predictable bond reorganization consistent with a cyclic transition state.
-
Kinetic Isotope Effects (KIEs): KIE studies are instrumental in probing the structure of the transition state. By measuring reaction rates for molecules containing heavier isotopes at specific positions, the extent of bond breaking and bond formation in the rate-determining step can be inferred. For the aromatic Claisen rearrangement, KIE measurements suggest a transition state where the cleavage of the C-O bond is significantly more advanced than the formation of the new C-C bond.
Quantitative Data Presentation
The rate of the Claisen rearrangement is highly sensitive to the electronic properties of substituents on the aromatic ring and the nature of the solvent.
Substituent and Temperature Effects
Electron-donating groups (EDGs) in the para-position of the phenyl ring accelerate the reaction, while electron-withdrawing groups (EWGs) have a retarding effect. This is because EDGs stabilize the electron-deficient aromatic ring in the transition state. A 2023 study by Noël, Hessel, and colleagues utilized a flow reactor to gather precise kinetic data for a series of para-substituted phenyl allyl ethers, confirming a linear Hammett relationship.[5]
Table 1: Kinetic and Thermodynamic Data for the Thermal Rearrangement of para-Substituted Phenyl Allyl Ethers in Ethanol [5]
| Substituent (Z) | σ+ | k (x 10⁻⁴ s⁻¹) at 220 °C | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
|---|---|---|---|---|---|
| OMe | -0.78 | 8.6 | 115.4 | 107.5 | -25.5 |
| NHAc | -0.60 | 20.5 | 106.9 | 109.3 | -22.9 |
| Me | -0.31 | 11.4 | 112.9 | 112.0 | -24.0 |
| F | -0.07 | 11.0 | 113.2 | 114.3 | -23.9 |
| H | 0.00 | 10.1 | 116.1 | 115.0 | -24.3 |
| Br | +0.15 | 8.6 | 117.9 | 116.4 | -24.8 |
| C(O)CH₃ | +0.50 | 6.4 | 119.2 | 119.8 | -24.8 |
| CN | +0.66 | 6.0 | 122.4 | 121.3 | -25.4 |
Data sourced from React. Chem. Eng., 2023, 8, 3195-3203.[5]
Kinetic Isotope Effects (KIEs)
Heavy-atom KIEs provide a detailed picture of the transition state. The values below, determined for the rearrangement of allyl phenyl ether, indicate significant atomic motion and bond-reordering at multiple positions within the six-membered ring during the rate-limiting step.
Table 2: Experimental Kinetic Isotope Effects for the Rearrangement of Allyl Phenyl Ether
| Isotopic Position | k_light / k_heavy |
|---|---|
| ¹²C / ¹⁴C (α-allyl) | 1.0119 ± 0.0009 |
| ¹²C / ¹⁴C (γ-allyl) | 1.0148 ± 0.0005 |
Data represents measurements for the rearrangement at 220 °C.
Experimental Protocols
Obtaining reliable kinetic data is crucial for mechanistic studies. The following protocols outline methodologies for monitoring the Claisen rearrangement.
Protocol 1: Kinetic Analysis via Transient Flow and On-line HPLC
This modern approach allows for rapid and precise data collection across a range of temperatures.[5]
-
System Setup: A flow reactor system consisting of a microreactor placed inside a GC oven for precise temperature control is used. The outlet of the reactor is connected directly to an on-line HPLC system for continuous monitoring.[5]
-
Reagent Preparation: A dilute solution (e.g., 2 mM) of the desired para-substituted phenyl allyl ether is prepared in a suitable solvent like ethanol. Using a high dilution minimizes potential intermolecular interactions.[5]
-
Data Acquisition: The solution is pumped through the reactor while the oven executes a programmed temperature ramp (e.g., 170 °C to 250 °C). The HPLC continuously samples the output, quantifying the concentrations of the starting material and the rearranged product.[5]
-
Data Analysis: The conversion data at each temperature point is used to calculate the first-order rate constant (k). An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and pre-exponential factor (A).[5][6]
Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy
This classical method allows for in-situ monitoring of the reaction in a sealed tube.[7][8]
-
Sample Preparation: A solution of the allyl aryl ether (e.g., 0.1 M) and an internal standard (e.g., hexamethylbenzene) is prepared in a high-boiling, deuterated solvent (e.g., diphenyl ether-d10). The internal standard is crucial for accurate quantification.[7]
-
Reaction Setup: The solution is transferred to a medium-walled NMR tube, which is then flame-sealed under vacuum or an inert atmosphere.
-
Initial Spectrum: An initial ¹H NMR spectrum (t=0) is acquired at room temperature to establish the initial concentrations of the reactant relative to the internal standard.[9]
-
Thermal Reaction: The sealed tube is placed in a thermostatically controlled oil bath or heating block set to the desired reaction temperature (e.g., 200 °C).[10]
-
Reaction Monitoring: At timed intervals, the tube is removed from the heat, cooled rapidly to quench the reaction, and a ¹H NMR spectrum is acquired. This cycle is repeated for several time points.[8][9]
-
Data Processing: For each spectrum, the integrals of characteristic, non-overlapping peaks for the starting material and product are measured relative to the integral of the internal standard. A plot of ln([Reactant]) versus time yields a straight line with a slope of -k, where k is the first-order rate constant.[6]
Factors Influencing Reaction Rate: A Logical Overview
The mechanism and kinetics of the Claisen rearrangement are governed by several interrelated factors, primarily the electronic nature of the substrate and the polarity of the reaction medium.
As the diagram illustrates, both electron-donating substituents and polar solvents enhance the reaction rate by stabilizing the partially polarized, cyclic transition state.[5][11] Polar solvents, particularly those capable of hydrogen bonding, are effective at solvating this transition state, thereby lowering the activation energy of the reaction.[11] Conversely, electron-withdrawing groups destabilize the transition state, increasing the activation energy and slowing the reaction.[5]
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Allyl Ether Protecting Group: A Comprehensive Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, the allyl ether stands out for its unique combination of stability and mild, selective cleavage conditions. This technical guide provides an in-depth exploration of the allyl ether as a protecting group, offering a comprehensive overview of its application, quantitative data for reaction optimization, detailed experimental protocols, and logical workflows to guide synthetic strategy.
Core Concepts: Stability and Orthogonality
Allyl ethers exhibit broad stability under a range of conditions that readily cleave other common protecting groups. They are generally stable to strongly acidic and basic environments, making them compatible with a wide array of synthetic transformations.[1][2] This stability profile allows for excellent orthogonality, meaning the allyl group can be selectively removed in the presence of other protecting groups such as benzyl (B1604629) ethers, silyl (B83357) ethers, acetals, and carbamates like Boc and Fmoc.[2][3] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the sequential manipulation of multiple reactive sites within a complex molecule.[3]
The key to the allyl ether's utility lies in its unique deprotection pathways. Unlike many other protecting groups that are removed by acid or base hydrolysis or hydrogenolysis, the allyl group is most commonly cleaved under mild conditions using transition metal catalysts, typically palladium(0) or rhodium(I) complexes.[2][4] This distinct cleavage mechanism is the foundation of its orthogonality.[1]
Introduction of the Allyl Ether Protecting Group
The most common method for the introduction of an allyl ether is the Williamson ether synthesis, which involves the reaction of an alcohol with an allyl halide, typically allyl bromide, in the presence of a base.[5]
General Reaction:
R-OH + Allyl-Br + Base → R-O-Allyl
Quantitative Data for Allyl Ether Protection
The efficiency of allyl ether formation is highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for the protection of alcohols as allyl ethers.
| Alcohol Type | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | 0 to RT | >90 | [1] |
| Primary Alcohol | KOH (solid) | Solvent-free | RT | 95 | [5] |
| Phenol (B47542) | K₂CO₃ | Acetone | Reflux | >90 | [1] |
| Phenol | KOH (solid) | Solvent-free | RT | High | [5] |
Cleavage of the Allyl Ether Protecting Group
The removal of the allyl ether protecting group can be accomplished through several methods, with transition metal-catalyzed cleavage being the most prevalent due to its mildness and selectivity.
Transition Metal-Catalyzed Cleavage
Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are widely used for the deallylation of ethers.[6] The mechanism typically involves the formation of a π-allyl palladium complex, followed by attack of a nucleophile (an allyl scavenger) to release the free alcohol.[7]
A common strategy involves the isomerization of the allyl ether to a more labile prop-1-enyl ether, which is then hydrolyzed under mild acidic conditions.[4]
Quantitative Data for Allyl Ether Deprotection
The choice of deprotection method depends on the substrate and the presence of other functional groups. The following table provides a comparison of various deprotection protocols.
| Reagent/Catalyst | Conditions | Substrate Type | Time (h) | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄, K₂CO₃ | MeOH | Aryl allyl ether | 1-3 | RT | 82-97 | [8] |
| 10% Pd/C | Basic conditions | Aryl allyl ether | - | Mild | High | [8] |
| Pd(PPh₃)₄, Pyrrolidine | CH₃CN | Allyl ester | 0.3 | 0 | High | [8] |
| SmI₂/H₂O/i-PrNH₂ | THF | Unsubstituted allyl ethers | - | 0 | Very good | [8] |
| RuCl₂(PPh₃)₃ then HgCl₂/HgO | Toluene, then Acetone/H₂O | O-allyl glycoside | - | Reflux, then RT | ~90 | [8] |
| DMSO, NaI | - | Aryl allyl ether | 1-4 | 130 | 60-99 | [9] |
Experimental Protocols
Protection of a Primary Alcohol: Allylation of 1-Decanol[5]
Materials:
-
Allyl bromide
-
Potassium hydroxide (B78521) (KOH) pellets
Procedure:
-
To 1-decanol (1 equivalent), add allyl bromide (1.5 equivalents).
-
Add solid potassium hydroxide pellets (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (approximately 2.5 hours), remove the excess allyl bromide by distillation under reduced pressure.
-
The residue is then loaded onto a silica (B1680970) gel pad and eluted with a hexane:ethyl acetate (B1210297) (95:5) mixture to yield the pure allyl decyl ether.
Deprotection of an Aryl Allyl Ether using Palladium Catalysis[8]
Materials:
-
Allyl-protected phenol
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous methanol (B129727) (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the allyl-protected phenol in anhydrous methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflows and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate key decision-making processes and reaction mechanisms involving allyl ether protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Metal-Catalysed Ether Cleavages - Wordpress [reagents.acsgcipr.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
The Enigma of Allyl Ethers in Radical Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Allyl ethers, a class of unsaturated organic compounds, present a unique and often challenging behavior in the realm of radical polymerization. Their propensity for degradative chain transfer reactions has historically limited their application in forming high molecular weight polymers. However, a deeper understanding of their polymerization kinetics and the development of advanced polymerization techniques have opened new avenues for their use in creating functional polymers for various applications, including drug delivery and biomaterials. This technical guide provides an in-depth exploration of the core principles governing the radical polymerization of allyl ethers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Core Challenge: Degradative Chain Transfer
The primary obstacle in the radical polymerization of allyl ethers is the prevalence of degradative chain transfer . This process involves the abstraction of a hydrogen atom from the allylic position of the monomer by a propagating radical. This transfer reaction terminates the growing polymer chain and generates a resonance-stabilized allylic radical.[1] This newly formed radical is significantly less reactive and is slow to re-initiate a new polymer chain, thereby retarding the overall polymerization rate and leading to the formation of oligomers or low molecular weight polymers.[1][2]
The general mechanism of degradative chain transfer in allyl ether polymerization can be visualized as follows:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Allyl Ethyl Ether from Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl ethyl ether is a valuable chemical intermediate in organic synthesis, finding applications as a solvent, a starting material for functionalized molecules, and in the preparation of polymers and other advanced materials. Its synthesis from readily available allyl alcohol can be accomplished through several methods, most notably the Williamson ether synthesis and acid-catalyzed dehydration. This document provides detailed protocols and comparative data for these two primary synthetic routes.
The Williamson ether synthesis offers a versatile and widely used method for preparing unsymmetrical ethers with high yields.[1][2][3] This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2][3] In the context of this synthesis, allyl alcohol is deprotonated by a strong base to form the corresponding allyloxide, which then reacts with an ethyl halide.[4]
Alternatively, the acid-catalyzed dehydration of a mixture of allyl alcohol and ethanol (B145695) presents a more atom-economical approach, producing water as the only byproduct.[5][6] This method, however, requires careful control of reaction conditions, particularly temperature, to favor ether formation over the competing elimination reaction that yields alkenes.[5][7]
Data Presentation
The following table summarizes the key quantitative parameters for the two primary methods of synthesizing this compound from allyl alcohol.
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Dehydration |
| Reactants | Allyl alcohol, Ethyl iodide/bromide | Allyl alcohol, Ethanol |
| Reagents | Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH) | Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) |
| Solvent | Tetrahydrofuran (B95107) (THF), Toluene (B28343) | None (excess alcohol acts as solvent) |
| Catalyst | Phase-transfer catalyst (e.g., TBAB) for KOH method | Strong acid |
| Reaction Temp. | 0 °C to room temperature (NaH) or 60-70 °C (PTC) | 130-140 °C[5] |
| Reaction Time | 4-12 hours[8] | 2-4 hours |
| Typical Yield | High (>80%) | Moderate to High (60-80%) |
| Key Considerations | Requires anhydrous conditions with NaH; PTC method is less sensitive to water.[9] | Precise temperature control is crucial to prevent alkene formation.[5][7] |
Signaling Pathways and Logical Relationships
The Williamson ether synthesis proceeds via a straightforward S(_N)2 mechanism. The key steps involve the deprotonation of the alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Caption: Williamson Ether Synthesis Pathway.
The acid-catalyzed dehydration involves the protonation of an alcohol to form a good leaving group (water), followed by nucleophilic attack by a second alcohol molecule.
Caption: Acid-Catalyzed Ether Synthesis Pathway.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound using Sodium Hydride
This protocol describes the synthesis of this compound from allyl alcohol and ethyl iodide using sodium hydride as the base. This method requires anhydrous conditions.
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add allyl alcohol (1.0 eq) and dissolve it in anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure proper ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting sodium allyloxide solution back to 0 °C. Add ethyl iodide (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[8]
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation.
Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound
This protocol utilizes a phase-transfer catalyst, which avoids the need for strictly anhydrous conditions and the use of sodium hydride.
Materials:
-
Allyl alcohol
-
Ethyl bromide
-
Potassium hydroxide (KOH), pellets or flakes
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve allyl alcohol (1.0 eq) in toluene.
-
Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of potassium hydroxide (2.0 eq). Add a catalytic amount of tetrabutylammonium bromide (TBAB) (2-5 mol%).[9]
-
Addition of Ethyl Bromide: Heat the mixture to 60-70 °C. Add ethyl bromide (1.2 eq) dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: Vigorously stir the reaction mixture at this temperature for 2-4 hours. Monitor the progress of the reaction by TLC or gas chromatography (GC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer and wash it with deionized water (2 x volume of organic layer) to remove any remaining KOH and TBAB.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation.
Protocol 3: Acid-Catalyzed Dehydration for this compound Synthesis
This protocol describes the synthesis of this compound by the acid-catalyzed dehydration of allyl alcohol and ethanol.
Materials:
-
Allyl alcohol
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous calcium chloride
Equipment:
-
Distillation apparatus with a heating mantle
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of allyl alcohol (1.0 eq) and excess absolute ethanol (2.0-3.0 eq).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 5-10 mol%) with constant swirling.
-
Reaction: Assemble a distillation apparatus and heat the mixture to 130-140 °C.[5] Maintain this temperature to favor the formation of the ether and distill the product as it forms. Higher temperatures may lead to the formation of ethene and diallyl ether.[5][7]
-
Work-up: Collect the distillate, which will contain this compound, unreacted alcohols, and some byproducts.
-
Neutralization and Washing: Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any acidic components. Then, wash with water.
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purification: Purify the crude this compound by fractional distillation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow.
References
- 1. grokipedia.com [grokipedia.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Ethoxy-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-ethoxy-1-propene, also known as allyl ethyl ether. The synthesis is achieved through the robust and widely applicable Williamson ether synthesis. Detailed experimental protocols, from the preparation of the alkoxide to the purification of the final product, are presented. Furthermore, this guide includes a summary of quantitative data, characterization details including 1H and 13C NMR spectroscopy, and essential safety information. Visual diagrams generated using the DOT language are provided to illustrate the reaction mechanism and the experimental workflow, ensuring clarity and ease of understanding for researchers.
Introduction
3-Ethoxy-1-propene is a valuable organic intermediate used in the synthesis of various fine chemicals and pharmaceutical compounds. Its bifunctional nature, possessing both an ether linkage and a terminal alkene, allows for a wide range of subsequent chemical transformations. The Williamson ether synthesis is a reliable and straightforward method for the preparation of unsymmetrical ethers like 3-ethoxy-1-propene.[1] This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. In this protocol, sodium ethoxide is generated in situ from sodium metal and absolute ethanol (B145695), which then reacts with allyl bromide to yield the desired product.
Reaction Scheme
The overall reaction for the synthesis of 3-ethoxy-1-propene via the Williamson ether synthesis is depicted below:
Step 1: Formation of Sodium Ethoxide
2 Na + 2 CH₃CH₂OH → 2 CH₃CH₂ONa + H₂
Step 2: Synthesis of 3-Ethoxy-1-propene
CH₃CH₂ONa + CH₂=CHCH₂Br → CH₃CH₂OCH₂CH=CH₂ + NaBr
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Sodium | 22.99 | 97.8 | 0.97 |
| Ethanol | 46.07 | 78.37 | 0.789 |
| Allyl Bromide | 120.99 | 70-71 | 1.398 |
| 3-Ethoxy-1-propene | 86.13 | 65-66 | 0.76 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Expected Yield | 60-70% |
Experimental Protocols
Materials and Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
-
Sodium metal
-
Absolute ethanol
-
Allyl bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure
Part A: Preparation of Sodium Ethoxide Solution
-
Under a dry, inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g (0.1 mol) of freshly cut sodium metal to 50 mL of absolute ethanol in a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
The reaction is exothermic and will generate hydrogen gas. Control the reaction rate by cooling the flask in a water bath if necessary.
-
Stir the mixture until all the sodium has reacted and a clear solution of sodium ethoxide is formed.
Part B: Synthesis of 3-Ethoxy-1-propene
-
To the freshly prepared sodium ethoxide solution, add 12.1 g (0.1 mol) of allyl bromide dropwise from a dropping funnel over a period of 30 minutes while stirring.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and continue to stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Part C: Work-up and Purification
-
Carefully pour the reaction mixture into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 65-66 °C.
Characterization
The structure of the synthesized 3-ethoxy-1-propene can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 300 MHz): δ 5.95-5.81 (m, 1H, -CH=), 5.26-5.15 (m, 2H, =CH₂), 3.97 (d, J=5.4 Hz, 2H, -OCH₂-allyl), 3.48 (q, J=7.0 Hz, 2H, -OCH₂-ethyl), 1.22 (t, J=7.0 Hz, 3H, -CH₃).[2][3]
-
¹³C NMR (CDCl₃, 75 MHz): δ 134.9 (-CH=), 116.8 (=CH₂), 71.5 (-OCH₂-allyl), 65.8 (-OCH₂-ethyl), 15.2 (-CH₃).[4]
Safety Precautions
-
Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Allyl bromide: Lachrymator and toxic. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Diethyl ether: Highly flammable. Use in a well-ventilated area away from ignition sources.
Mandatory Visualizations
Caption: Williamson Ether Synthesis of 3-Ethoxy-1-propene.
Caption: Experimental Workflow for 3-Ethoxy-1-propene Synthesis.
References
Application Notes and Protocols for the Use of Allyl Ethyl Ether as a Comonomer in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl ethyl ether (AEE) is an unsaturated ether that can be incorporated into polymer chains as a comonomer. Its presence can modify the physicochemical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties. The allyl group also provides a site for post-polymerization modification, making it a versatile monomer for the synthesis of functional polymers. However, the polymerization of allyl monomers, including AEE, can be challenging due to degradative chain transfer, which can lead to low molecular weight polymers. This document provides detailed application notes and protocols for the copolymerization of this compound with various comonomers via free-radical polymerization.
Applications in Polymer Science
The primary application of this compound in polymerization is to introduce functionality and modify polymer properties. While direct applications in drug delivery systems are not extensively documented for AEE itself, analogous allyl ether-containing polymers, such as those with allyl glycidyl (B131873) ether, have been explored for such purposes.[1][2][3] The allyl group in AEE-containing copolymers can be functionalized post-polymerization through various chemical reactions, including thiol-ene click chemistry, epoxidation, and bromination.[1] This allows for the attachment of bioactive molecules, targeting ligands, or other functional groups, paving the way for potential applications in biomedicine.[1][4][5]
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound (AEE) with Styrene (B11656), Methyl Methacrylate (B99206) (MMA), or Acrylonitrile (B1666552) (ACN)
This protocol is based on general procedures for the radical polymerization of allyl ethers.[6]
Materials:
-
This compound (AEE), purified by distillation
-
Styrene, methyl methacrylate (MMA), or acrylonitrile (ACN), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous benzene (B151609) or N,N-dimethylformamide (DMF) (for ACN)
-
Methanol
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
-
Constant temperature bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the primary comonomer (styrene, MMA, or ACN) and this compound.
-
Solvent and Initiator Addition: Add the appropriate solvent (benzene for styrene and MMA, DMF for ACN) to achieve the desired monomer concentration. Add the radical initiator, AIBN (typically 1-2 mol% relative to the total monomer concentration).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessel in a preheated constant temperature bath (typically 60-80°C for AIBN-initiated polymerization) and stir for the desired reaction time (e.g., 24-48 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Free-Radical Copolymerization of this compound (AEE) with Maleic Anhydride (B1165640)
Materials:
-
This compound (AEE), purified by distillation
-
Maleic anhydride, recrystallized from a suitable solvent (e.g., chloroform)
-
Benzoyl peroxide (BPO) or AIBN as the radical initiator
-
Anhydrous solvent (e.g., benzene, toluene, or 1,4-dioxane)
-
Methanol or other suitable non-solvent for precipitation
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert gas supply
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and reflux condenser, dissolve maleic anhydride in the chosen anhydrous solvent under an inert atmosphere.
-
Monomer and Initiator Addition: Add the desired amount of this compound to the solution, followed by the radical initiator (e.g., BPO or AIBN).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 70-85°C) and maintain it for several hours (e.g., 6-24 hours) with continuous stirring.
-
Isolation and Purification: After cooling to room temperature, precipitate the copolymer by adding the reaction mixture to a large volume of a non-solvent. Filter the precipitate, wash it thoroughly, and dry it under vacuum.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on radical polymerizations.
| Comonomer | Allyl Ether | Transfer Constant (Cs x 103) at 60°C |
| Methyl Methacrylate (MMA) | This compound | 0.15 |
| Styrene (STY) | This compound | 0.12 |
| Acrylonitrile (ACN) | This compound | 0.80 |
Data sourced from "THE EFFECTS OF ALLYL ETHERS UPON RADICAL POLYMERIZATIONS".[6]
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of copolymers containing this compound.
Caption: Mechanism of degradative chain transfer involving this compound in radical polymerization.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cationic Polymerization of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct cationic polymerization of allyl ethers is notoriously challenging due to facile chain transfer reactions involving the allylic protons, which leads to the formation of low molecular weight oligomers.[1][2] A significant advancement in this field is the development of a tandem isomerization-cationic polymerization methodology. This innovative approach circumvents the inherent issues of direct polymerization by first isomerizing the relatively unreactive allyl ether monomer to its more reactive propenyl ether isomer in situ. The resulting propenyl ether readily undergoes cationic polymerization, yielding high molecular weight polymers.[1][3]
This tandem process is typically catalyzed by a combination of a Group VIII transition metal complex, such as dicobalt octacarbonyl (Co₂(CO)₈), and an organosilane co-catalyst.[1][3][4] This methodology has broadened the scope of monomers amenable to cationic polymerization and has opened avenues for the synthesis of novel polymeric architectures.[1]
These application notes provide an overview of the tandem isomerization-cationic polymerization of allyl ethers, detailed experimental protocols, and quantitative data to guide researchers in the synthesis and characterization of poly(allyl ether)s.
Reaction Mechanism: Tandem Isomerization-Cationic Polymerization
The overall process can be conceptually divided into two key stages: isomerization and polymerization.
-
Isomerization: The transition metal catalyst, in conjunction with the silane, facilitates the isomerization of the allyl ether to the corresponding cis/trans-propenyl ether. This transformation is crucial as propenyl ethers are significantly more susceptible to cationic polymerization.[1]
-
Cationic Polymerization: The in situ generated propenyl ether is then polymerized via a cationic mechanism, initiated by a species generated from the catalyst system.
The proposed mechanism for the tandem isomerization-cationic polymerization of an allyl ether is depicted below.
Caption: Reaction mechanism for tandem isomerization-cationic polymerization.
Experimental Protocols
The following protocols provide a general framework for conducting the tandem isomerization-cationic polymerization of allyl ethers. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the catalyst system is sensitive to air and moisture.
General Experimental Workflow
The logical flow for a typical experiment is outlined in the diagram below.
Caption: General experimental workflow for tandem polymerization.
Protocol 1: Polymerization of 1-Allyloxyoctane
This protocol is adapted from the work of Rajaraman and Crivello.[1]
Materials:
-
1-Allyloxyoctane (monomer)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (catalyst)
-
Diphenylsilane (B1312307) (Ph₂SiH₂) (co-catalyst)
-
Anhydrous dichloromethane (B109758) (DCM) or bulk (optional, for solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 1-allyloxyoctane. If using a solvent, anhydrous DCM is added.
-
Catalyst Addition: Under a positive pressure of nitrogen or argon, a catalytic amount of dicobalt octacarbonyl is added to the flask. The typical catalyst loading is 1.5 mol% relative to the monomer.
-
Co-catalyst Injection: The flask is sealed, and the appropriate amount of diphenylsilane (typically 4 mol% relative to the monomer) is injected via syringe.
-
Polymerization: The reaction mixture is stirred vigorously at room temperature. The polymerization is typically exothermic and proceeds rapidly, often with an observable increase in viscosity. The reaction is allowed to proceed for a designated time, for example, 60 minutes.
-
Work-up: The resulting polymer is dissolved in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or THF) and precipitated by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration, redissolved, and reprecipitated two to three more times to ensure the removal of any unreacted monomer and catalyst residues.
-
Drying: The purified polymer is dried under vacuum at a slightly elevated temperature (e.g., 50 °C) to a constant weight.
Protocol 2: Polymerization of 1,2-Diallyloxyethane
This protocol provides an example for a difunctional allyl ether monomer.[1]
Materials:
-
1,2-Diallyloxyethane (monomer)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (catalyst)
-
Methylphenylsilane (B1236316) (MePhSiH₂) (co-catalyst)
-
Ethanol (B145695) (for extraction and conversion analysis)
-
n-Decane (internal standard for GC)
-
Standard glassware for polymerization and analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, place 1,2-diallyloxyethane and the specified amount of dicobalt octacarbonyl (e.g., 1.5 mol%).
-
Initiation: Inject methylphenylsilane (e.g., 4 mol%) into the reaction mixture with vigorous stirring.
-
Reaction: The polymerization will proceed rapidly, often accompanied by gas evolution, resulting in the formation of a solid polymer foam.
-
Conversion Analysis: To determine monomer conversion, the unreacted monomer can be extracted from the polymer foam using a known volume of ethanol. An internal standard (e.g., n-decane) is added to the ethanol extract, and the solution is analyzed by gas chromatography (GC). For example, an 82% conversion was reported for a specific run.[1]
-
Purification and Drying: The polymer is purified by precipitation as described in Protocol 1 and dried under vacuum.
Data Presentation
The following tables summarize quantitative data obtained from the tandem isomerization-cationic polymerization of various allyl ethers.
Table 1: Polymerization of Monofunctional Allyl Ethers
| Monomer | Catalyst System | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Mw/Mn) | Monomer Conversion (%) | Reference |
| 1-Allyloxyoctane | 1.5 mol% Co₂(CO)₈ / 4 mol% Ph₂SiH₂ | 14,000 | 23,000 | 1.6 | >95 | [1] |
| Allyl Butyl Ether | Co₂(CO)₈ / Silane | - | - | - | - | |
| Allyl Phenyl Ether | Co₂(CO)₈ / Silane | - | - | - | - |
Table 2: Polymerization of Difunctional and Other Allylic Monomers
| Monomer | Catalyst System | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Mw/Mn) | Monomer Conversion (%) | Notes | Reference |
| 1,2-Diallyloxyethane | 1.5 mol% Co₂(CO)₈ / 4 mol% MePhSiH₂ | - | - | - | 82 | Forms a crosslinked network | [1] |
| Propargyl Ether | Co₂(CO)₈ / Silane | - | - | - | High | Forms a crosslinked network | [1] |
Concluding Remarks
The tandem isomerization-cationic polymerization of allyl ethers represents a powerful and versatile method for the synthesis of high molecular weight poly(allyl ether)s. The protocols and data presented herein provide a solid foundation for researchers to explore this polymerization technique for a wide range of allyl ether monomers. The ability to polymerize functional allyl ethers opens up possibilities for creating polymers with tailored properties for various applications, including the development of new materials for the pharmaceutical and biomedical fields. Careful control of reaction conditions and rigorous purification of the resulting polymers are essential for obtaining well-defined materials.
References
Application Notes and Protocols for Insertion Polymerization of Allyl Ethers with Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the insertion polymerization of allyl ethers utilizing palladium catalysts, a promising method for synthesizing functionalized polyolefins. The protocols detailed below are aimed at researchers in polymer chemistry, materials science, and drug development who are interested in creating novel polymers with tailored properties. The inclusion of polar functional groups, such as ethers, into a polymer backbone can significantly enhance adhesion, biocompatibility, and drug-loading capacity, making these materials highly valuable for a range of applications, including advanced drug delivery systems and biomedical devices.
Introduction
The incorporation of polar monomers into polyolefin backbones via coordination-insertion polymerization has been a long-standing challenge in polymer chemistry. Early transition metal catalysts, such as Ziegler-Natta and metallocene systems, are highly active for olefin polymerization but are typically deactivated by the heteroatoms present in polar monomers. Late transition metals, particularly palladium, have emerged as more tolerant alternatives, capable of catalyzing the copolymerization of ethylene (B1197577) and other non-polar olefins with a variety of functionalized monomers, including allyl ethers.
The key to successful polymerization lies in the design of the palladium catalyst, with phosphine-sulfonate ligands being particularly effective. These ligands form a stable complex with the palladium center, preventing catalyst deactivation by the polar functional group of the monomer. The mechanism of polymerization involves the insertion of the allyl ether monomer into the palladium-alkyl bond, followed by chain propagation. A critical aspect of this process is controlling the mode of monomer insertion (1,2- vs. 2,1-insertion) and minimizing side reactions such as β-hydride elimination, which can lead to chain termination and the formation of low molecular weight polymers.
Key Palladium Catalyst Systems
The most successful palladium catalysts for the polymerization of allyl ethers are typically based on a palladium(II) metal center coordinated to a bidentate phosphine-sulfonate ligand. These catalysts are often synthesized as methylpalladium(II) complexes, which can be readily activated for polymerization.
Table 1: Representative Palladium Catalysts for Allyl Ether Polymerization
| Catalyst Precursor | Ligand Type | Activator/Co-catalyst | Reference |
| [PdMeCl(cod)] | Diarylphosphinobenzene-2-sulfonic acid | Triethylamine (B128534) | [1][2] |
| (phosphine-sulfonate)Pd(II)-Me(L) | Phosphine-sulfonate | None (single component) | [3][4] |
| (α-diimine)PdMe+ | α-diimine | Weakly coordinating anion | [5] |
Quantitative Data on Ethylene/Allyl Ether Copolymerization
Data on the homopolymerization of allyl ethers using palladium insertion catalysts is limited in the literature. However, extensive research has been conducted on the copolymerization of ethylene with various allyl and vinyl ethers, providing valuable insights into catalyst performance and polymer properties.
Table 2: Copolymerization of Ethylene with Allyl and Vinyl Ethers using Phosphine-Sulfonate Palladium Catalysts
| Comonomer | Catalyst Activity (kg molPd⁻¹ h⁻¹) | Comonomer Incorporation (mol%) | Polymer Molecular Weight (Mn, kg/mol ) | Polydispersity Index (PDI) | Reference |
| Allyl Butyl Ether | Not Reported | Up to 5 | Not Reported | Not Reported | [6] |
| Propyl Vinyl Ether | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Vinyl Ether | Not Reported | High | Not Reported | Not Reported | [6] |
Signaling Pathways and Mechanisms
The insertion polymerization of allyl ethers with palladium catalysts proceeds through a coordination-insertion mechanism. The key steps are outlined below and illustrated in the following diagram.
Caption: Proposed mechanism for the insertion polymerization of allyl ethers.
The process begins with the coordination of the allyl ether monomer to the active palladium center. This is followed by migratory insertion of the monomer into the palladium-alkyl bond, extending the polymer chain. The regioselectivity of this insertion (1,2- vs. 2,1-insertion) is a critical factor influencing the polymer microstructure. Chain propagation continues with the coordination and insertion of subsequent monomer units. Chain transfer or termination can occur via processes such as β-hydride elimination, which results in a polymer with a terminal double bond and a palladium-hydride species that can re-initiate polymerization.
Experimental Protocols
Protocol 1: Synthesis of a Phosphine-Sulfonate Ligand (Di(o-methoxyphenyl)phosphinobenzene-2-sulfonic acid)
This protocol is adapted from procedures for synthesizing similar phosphine-sulfonate ligands.
Materials:
-
2-bromobenzenesulfonic acid sodium salt
-
n-Butyllithium (n-BuLi) in hexanes
-
Di(o-methoxyphenyl)phosphine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Hexanes
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of 2-lithiated benzenesulfonate (B1194179): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromobenzenesulfonic acid sodium salt in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 2 hours.
-
Phosphination: In a separate flame-dried Schlenk flask, dissolve di(o-methoxyphenyl)phosphine in anhydrous THF.
-
Transfer the phosphine (B1218219) solution via cannula to the solution of the 2-lithiated benzenesulfonate at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Acidify the mixture with aqueous HCl to a pH of ~1.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a dichloromethane/hexanes mixture to yield the desired phosphine-sulfonate ligand.
Protocol 2: Synthesis of a (Phosphine-Sulfonate)Palladium(II) Methyl Catalyst
This protocol describes the synthesis of a representative palladium catalyst precursor.[1][2]
Materials:
-
Phosphine-sulfonate ligand (from Protocol 1)
-
Triethylamine
-
[PdMeCl(cod)] (cod = 1,5-cyclooctadiene)
-
Anhydrous dichloromethane
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphine-sulfonate ligand in anhydrous dichloromethane.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
In a separate Schlenk flask, dissolve [PdMeCl(cod)] in anhydrous dichloromethane.
-
Slowly add the palladium solution to the ligand/amine solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Isolation of the Catalyst: Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the solid product under vacuum to yield the (phosphine-sulfonate)palladium(II) methyl catalyst.
Protocol 3: Representative Copolymerization of Ethylene and an Allyl Ether
This protocol provides a general procedure for the copolymerization of ethylene with an allyl ether using a pre-synthesized palladium catalyst.
Materials:
-
(Phosphine-sulfonate)palladium(II) methyl catalyst (from Protocol 2)
-
Allyl ether monomer (e.g., allyl butyl ether), purified and degassed
-
Ethylene gas (polymerization grade)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
Reactor Setup: Thoroughly dry and purge the high-pressure reactor with an inert gas.
-
Under an inert atmosphere, add the desired amount of anhydrous toluene and the allyl ether monomer to the reactor.
-
In a separate glovebox or under a flow of inert gas, dissolve the palladium catalyst in a small amount of anhydrous toluene.
-
Polymerization: Transfer the catalyst solution to the reactor.
-
Seal the reactor and pressurize with ethylene to the desired pressure.
-
Heat the reactor to the desired polymerization temperature (e.g., 80 °C) and begin stirring.
-
Maintain a constant ethylene pressure throughout the polymerization by feeding ethylene as it is consumed.
-
After the desired reaction time, stop the reaction by cooling the reactor and venting the ethylene pressure.
-
Polymer Isolation: Open the reactor and pour the polymer solution into a beaker containing methanol to precipitate the polymer.
-
Filter the polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR and ¹³C NMR for composition and microstructure analysis, and by gel permeation chromatography (GPC) for molecular weight and polydispersity determination.
Experimental Workflow
The following diagram illustrates a typical workflow for the insertion polymerization of allyl ethers.
Caption: General experimental workflow for palladium-catalyzed polymerization.
Conclusion
The insertion polymerization of allyl ethers using palladium catalysts offers a versatile platform for the synthesis of functionalized polyolefins with a wide range of potential applications. The protocols and data presented here provide a foundation for researchers to explore this exciting area of polymer chemistry. Careful control over catalyst synthesis, reaction conditions, and monomer purity is crucial for achieving well-defined polymers with desired properties. Further research into the development of more active and robust catalysts, as well as a deeper understanding of the polymerization mechanism, will continue to drive innovation in this field.
References
- 1. Synthesis of anionic methylpalladium complexes with phosphine-sulfonate ligands and their activities for olefin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of anionic methylpalladium complexes with phosphine–sulfonate ligands and their activities for olefin polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. [PDF] Synthesis of anionic methylpalladium complexes with phosphine-sulfonate ligands and their activities for olefin polymerization. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application of Allyl Ethyl Ether in Copolymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl ethyl ether (AEE) is a functional monomer that can be incorporated into polymer chains to introduce pendant ether groups. These functional groups can modify the physical and chemical properties of the resulting copolymers, such as polarity, solubility, and reactivity. The presence of the allyl double bond also offers a site for post-polymerization modification, enabling the synthesis of more complex and functional materials. However, the copolymerization of allyl ethers, including AEE, presents unique challenges, primarily due to degradative chain transfer, which can lead to low molecular weight polymers and reduced polymerization rates.[1][2][3] This document provides a comprehensive overview of the application of this compound in copolymer synthesis, including detailed experimental protocols adapted from related systems, quantitative data, and key mechanistic insights.
Polymerization Mechanisms Involving this compound
The incorporation of this compound into copolymer chains can be achieved through several polymerization techniques, each with its own mechanistic pathway and challenges.
Free Radical Copolymerization
Free radical polymerization is a common method for copolymerizing vinyl monomers. However, in the case of allyl ethers like AEE, the reactivity of the allylic proton makes it susceptible to abstraction by the propagating radical. This results in a stable, less reactive allylic radical, a process known as degradative chain transfer. This side reaction can significantly retard the polymerization rate and limit the molecular weight of the resulting copolymer.[1][2]
Insertion Polymerization
In the context of coordination-insertion polymerization, for instance with ethylene (B1197577) using a palladium catalyst, this compound has been shown to act as a comonomer. However, the oxygen atom of the ether can chelate to the metal center after monomer insertion. This forms a stable five or four-membered ring that hinders further monomer insertion, effectively acting as a terminating step.[4][5]
Experimental Protocols
Due to the limited availability of detailed experimental protocols specifically for the copolymerization of this compound, the following protocols are adapted from established procedures for structurally similar allyl ethers and general free-radical polymerization techniques.[6] Researchers should consider these as starting points and optimize the conditions for their specific comonomer and desired polymer characteristics.
Protocol 1: Free-Radical Solution Copolymerization of this compound with an Acrylic Monomer (e.g., Methyl Methacrylate)
This protocol describes a general procedure for the solution copolymerization of this compound with an acrylic comonomer, such as methyl methacrylate (B99206) (MMA), using a free-radical initiator.
Materials:
-
This compound (AEE), purified by distillation
-
Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)
-
Anhydrous toluene (B28343) or another suitable solvent
-
Methanol or hexane (B92381) (for precipitation)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of this compound and methyl methacrylate.
-
Add anhydrous toluene to achieve a total monomer concentration of 1-2 M.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the radical initiator, AIBN (typically 0.1-1 mol% relative to the total monomer concentration).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified time (e.g., 8-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR or gas chromatography.
-
After the desired time, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Isolate the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.
-
Dry the copolymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
Characterize the copolymer for its composition (e.g., by ¹H NMR), molecular weight, and polydispersity index (by Gel Permeation Chromatography - GPC).
Protocol 2: Copolymerization of this compound with Maleic Anhydride (B1165640)
This protocol outlines the synthesis of a copolymer of this compound and maleic anhydride, which often proceeds via a charge-transfer complex.[7][8]
Materials:
-
This compound (AEE), purified
-
Maleic anhydride (MAH), recrystallized from a suitable solvent (e.g., chloroform)
-
Benzoyl peroxide (BPO) or another suitable radical initiator
-
Anhydrous solvent (e.g., acetone (B3395972), benzene)
-
Acetone (for dissolution)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel, dissolve maleic anhydride and this compound in the desired molar ratio in a minimal amount of anhydrous solvent.
-
Add the radical initiator (e.g., 0.5-2 wt% BPO).
-
Heat the mixture under an inert atmosphere at a controlled temperature (e.g., 70-80 °C) for several hours (e.g., 20-24 hours).[8]
-
The resulting solid or viscous product is dissolved in acetone.
-
The copolymer is purified by repeated precipitation from the acetone solution into methanol.[8]
-
The purified copolymer is collected by filtration and dried under vacuum.
Data Presentation
Quantitative data for the copolymerization of this compound is scarce in the literature. The following tables summarize available data and provide representative values for related allyl ether systems to guide researchers.
Table 1: Reactivity Ratios for the Copolymerization of Allyl Ethers (M₁) with Various Comonomers (M₂)
| Allyl Ether (M₁) | Comonomer (M₂) | r₁ | r₂ | Polymerization Conditions |
| This compound | Vinyl Acetate (B1210297) | 0.041 ± 0.002 | 1.56 ± 0.08 | Radical polymerization |
| Allyl Phenyl Ether | Acrylonitrile | ~0 | ~6 | Radical polymerization[2] |
| Allyl Phenyl Ether | Methyl Methacrylate | ~0 | ~40 | Radical polymerization[2] |
| Allyl Glycidyl (B131873) Ether | Methyl Methacrylate | 0.13 | 2.45 | Radical polymerization |
| Allyl Glycidyl Ether | Styrene | 0.03 | 17.5 | Radical polymerization |
Note: Data for this compound with vinyl acetate is from available literature. Other values are for structurally similar allyl ethers and are provided for comparative purposes.
Table 2: Molecular Weight and Thermal Properties of Allyl Ether Copolymers
| Copolymer System | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) | Reference System |
| Poly(styrene-co-allyl alcohol) | 2,000 - 3,000 | - | 90 - 110 | Allyl Alcohol Copolymer[9] |
| Poly(allyl glycidyl ether-co-MMA) | 65,000 | 2.30 | - | Allyl Glycidyl Ether Copolymer |
| Poly(styrene-co-allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) | ~63,000 | - | - | Functionalized Allyl Monomer Copolymer[10] |
Mandatory Visualizations
Diagram 1: General Workflow for Copolymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound copolymers.
Diagram 2: Challenge in Free Radical Polymerization of Allyl Ethers
Caption: Competing reactions in the free radical polymerization of this compound.
Signaling Pathways
Currently, there is no significant body of literature suggesting the direct application of this compound copolymers in modulating specific biological signaling pathways. The primary applications of polymers derived from allyl ethers are in the realm of materials science, such as coatings, adhesives, and as platforms for further chemical modification.[9] The pendant allyl groups can be functionalized, for example, via thiol-ene click chemistry, to attach biologically active molecules.[11] In such cases, the biological activity would be conferred by the attached molecule rather than the polymer backbone itself.
Conclusion
This compound is a monomer with the potential to introduce valuable functionality into copolymers. While its polymerization can be challenging due to side reactions like degradative chain transfer, appropriate selection of polymerization method and reaction conditions can lead to the synthesis of functional polymers. The protocols and data provided herein, adapted from related systems, offer a foundation for researchers to explore the incorporation of this compound into novel copolymer architectures for a variety of applications. Further research is needed to fully elucidate the copolymerization behavior of this compound with a broader range of comonomers and to characterize the properties of the resulting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.kaust.edu.sa]
- 6. benchchem.com [benchchem.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. US2533376A - Copolymerization of maleic anhydride and allyl esters of long chain monocarboxylic acids - Google Patents [patents.google.com]
- 9. gantrade.com [gantrade.com]
- 10. researchgate.net [researchgate.net]
- 11. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Hydroxyl Groups with Allyl Ethyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity. The allyl ether has emerged as a robust and versatile protecting group for hydroxyl functionalities due to its ease of introduction, general stability under a range of reaction conditions, and, most critically, its selective removal under mild conditions that preserve other sensitive moieties. This document provides detailed application notes and experimental protocols for the use of allyl ethers, with a focus on the principles applicable to allyl ethyl ether, for the protection of alcohols.
The allyl group's stability to strongly acidic and basic conditions allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.[1][2] This orthogonality is a key advantage in complex synthetic strategies.[1][2] Deprotection is typically achieved under mild conditions, often involving transition metal catalysis, which minimizes the risk of side reactions with sensitive substrates.[2]
Data Presentation: A Comparative Overview of Deprotection Methods
The selection of an appropriate deprotection method is contingent upon the substrate's tolerance to various reagents and conditions. Below is a summary of common deprotection strategies for allyl ethers, highlighting their key parameters.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Transition Metal-Catalyzed | |||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | [3] |
| 10% Pd/C | Aryl allyl ether | Not specified | Mild | High | [1][3] |
| Pd(PPh₃)₄ / Polymethylhydrosiloxane (PMHS), ZnCl₂ | Allyl ether | Not specified | Not specified | High | [4] |
| [(PPh₃)₃RuCl₂] / DIPEA | O-allyl glycoside | 4 h | Reflux | High | [3] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | [1][3] |
| Isomerization followed by Hydrolysis | |||||
| KOtBu then mild acid | General allyl ethers | Not specified | Not specified | High | [1] |
| Oxidative Cleavage | |||||
| I₂ / DMSO | Aryl allyl ether | 1-4 h | 130 °C | 60-99 | [3][5] |
| Reductive Cleavage | |||||
| SmI₂ / H₂O / i-PrNH₂ | General allyl ethers | Not specified | 0 °C to RT | Very good | [1][6] |
Signaling Pathways and Experimental Workflows
Protection of a Hydroxyl Group as an Allyl Ether
The most common method for the synthesis of allyl ethers is the Williamson ether synthesis.[7] This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an allyl halide.[7]
Caption: Williamson ether synthesis for allyl ether formation.
Deprotection of an Allyl Ether via Palladium Catalysis
Palladium(0)-catalyzed deprotection is a mild and efficient method for cleaving allyl ethers. The mechanism involves the formation of a π-allyl palladium complex, which is then cleaved by a nucleophilic scavenger.
Caption: Deprotection of an allyl ether using a Pd(0) catalyst.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Allyl Bromide and Sodium Hydride
This protocol describes the formation of an allyl ether from a primary alcohol using sodium hydride as the base.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add allyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[2][8]
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure allyl ether.[2]
Protocol 2: Protection of an Alcohol under Solvent-Free Conditions
This protocol offers a more environmentally friendly approach to allyl ether synthesis.[9]
Materials:
-
Alcohol (1.05 mmol)
-
Allyl bromide (4.04 mmol)
-
Potassium hydroxide (B78521) (KOH) pellets (2 mmol)
-
Tetrabutylammonium iodide (TBAI) (5 mol%)
Procedure:
-
In a round-bottom flask, combine the alcohol, allyl bromide, a KOH pellet, and TBAI.[9]
-
Stir the mixture at room temperature. The reaction progress should be monitored by TLC.[9]
-
Upon completion of the reaction, remove the excess allyl bromide by distillation under reduced pressure.[9]
-
The residue can then be purified by column chromatography on silica gel.[9]
Protocol 3: Deprotection of an Allyl Ether using Palladium(0) Catalysis
This method is particularly mild and demonstrates high selectivity.[2]
Materials:
-
Allyl ether (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq)
-
1,3-Dimethylbarbituric acid (or another suitable allyl scavenger) (3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the allyl ether in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere.[2]
-
Add the allyl scavenger (e.g., 1,3-dimethylbarbituric acid).[2]
-
Add the Pd(PPh₃)₄ catalyst to the mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[2]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.[2]
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.[2]
Protocol 4: Deprotection via Isomerization and Hydrolysis
This two-step procedure is highly efficient, particularly in carbohydrate chemistry.[6]
Step A: Isomerization
Materials:
-
O-allyl glycoside
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
Procedure:
-
Dissolve the O-allyl glycoside in the anhydrous solvent under an inert atmosphere.[6]
-
Add a catalytic amount of RuCl₂(PPh₃)₃.[6]
-
Heat the reaction mixture to reflux and monitor the isomerization to the prop-1-enyl ether by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
Step B: Hydrolysis
Materials:
-
Prop-1-enyl ether from Step A
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
-
Aqueous acetone
Procedure:
-
Dissolve the crude prop-1-enyl ether in aqueous acetone.
-
Add mercuric chloride and mercuric oxide to the solution.[6]
-
Stir the mixture vigorously at room temperature and monitor the hydrolysis by TLC.[6]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.[6]
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.[6]
Conclusion
The use of this compound as a protecting group for hydroxyl functions offers a valuable strategy in organic synthesis. Its stability and the mild conditions required for its removal provide a high degree of orthogonality, which is essential for the synthesis of complex molecules. The protocols detailed in this document provide a foundation for the successful application of this protecting group strategy in a variety of research and development settings. Careful consideration of the substrate and the desired reaction conditions will guide the synthetic chemist in choosing the most appropriate methods for protection and deprotection.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Deprotection of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Allyl Ether Protecting Group
The allyl ether is a versatile and widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. Its utility stems from its general stability across a broad spectrum of reaction conditions, including strongly acidic and basic environments, which allows for excellent orthogonality with other common protecting groups.[1] The selective removal of the allyl group can be achieved under mild and specific conditions, minimizing the risk of unintended side reactions and ensuring the integrity of complex molecular architectures.[1]
This document provides a comprehensive overview of the most common and effective methods for the deprotection of allyl ethers, complete with detailed experimental protocols and comparative data to guide the selection of the optimal strategy for a given synthetic challenge.
II. Deprotection Strategies and Mechanisms
The cleavage of allyl ethers can be broadly categorized into three main strategies:
-
Transition Metal-Catalyzed Cleavage: This is the most prevalent and versatile approach, often employing palladium, rhodium, ruthenium, or nickel catalysts.[1][2] The general mechanism for palladium-catalyzed deprotection involves the formation of a π-allyl palladium complex, which is then susceptible to nucleophilic attack, leading to the release of the free alcohol and an allylated nucleophile.[3]
-
Isomerization followed by Hydrolysis: This two-step process first involves the isomerization of the allyl ether to a more labile prop-1-enyl ether.[2][4] This isomerization is typically catalyzed by a transition metal complex (e.g., ruthenium) or a strong base (e.g., potassium tert-butoxide).[2][4] The resulting enol ether is then readily hydrolyzed under mild acidic conditions to yield the deprotected alcohol.[2][4]
-
Other Methods: A variety of other reagents and conditions can effect the deprotection of allyl ethers, including oxidative cleavage and reduction methods.[2][5]
The choice of deprotection method is critical and depends on several factors, including the substrate's overall structure, the presence of other sensitive functional groups, and the desired reaction conditions (e.g., pH, temperature).[5]
III. Comparative Data of Deprotection Protocols
The following tables summarize quantitative data for various allyl ether deprotection methods, facilitating a direct comparison of their efficacy, substrate scope, and reaction conditions.
Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers
| Entry | Palladium Source | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl allyl ether | 82-97 | 1-3 | RT | [5][6] |
| 2 | 10% Pd/C | Basic conditions | Aryl allyl ether | High | - | Mild | [5] |
| 3 | Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS), ZnCl₂ | Allyl ethers | 94 | - | - | [3] |
| 4 | Pd(0) | Barbituric acid derivatives, MeOH or aq. 1,4-dioxane | Allyl ethers | High | - | RT | [2] |
Table 2: Ruthenium and Nickel-Catalyzed Deprotection
| Entry | Catalyst | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
| 1 | RuCl₂(PPh₃)₃ | N,N-Diisopropylethylamine (DIPEA), Toluene (B28343) then HgCl₂/HgO, aq. Acetone | O-allyl glycoside | High | 4 (isomerization) | Reflux | [4][7] |
| 2 | Ni-H precatalyst | Brønsted acid (e.g., TsOH·H₂O) | O- and N-allyl groups | 73 (for O-allylated phenol) | - | - | [8][9] |
| 3 | [NiCl₂(dppp)] | DIBAL | Allyl ethers | High | - | - | [10] |
Table 3: Other Deprotection Methods
| Entry | Method/Reagent | Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
| 1 | Isomerization/Hydrolysis | KOtBu, DMSO then mild acid | Base-tolerant substrates | High | - | - | [2] |
| 2 | Oxidative Cleavage | I₂ (catalytic), DMSO | Aryl allyl ethers | High | 1-4 | 130 | [7][11][12] |
| 3 | Reductive Cleavage | SmI₂/H₂O/i-PrNH₂ | Unsubstituted allyl ethers | Very good | - | 0 | [2][5] |
IV. Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of Aryl Allyl Ethers under Basic Conditions
This protocol is particularly effective for the selective cleavage of aryl allyl ethers.[5][13]
Materials:
-
Aryl allyl ether
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous methanol (B129727) (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl allyl ether (1 equivalent) in anhydrous methanol.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Purge the solution with the inert gas for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Two-Step Isomerization-Hydrolysis of O-Allyl Glycosides using a Ruthenium Catalyst
This method is highly efficient for the deprotection of allyl ethers in carbohydrate chemistry.[4][5]
Step A: Isomerization
Materials:
-
O-allyl glycoside
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
Anhydrous toluene or benzene
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the O-allyl glycoside (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of RuCl₂(PPh₃)₃ and DIPEA.
-
Heat the reaction mixture to reflux and monitor the isomerization to the prop-1-enyl glycoside by TLC or NMR.
-
Once isomerization is complete, cool the reaction mixture to room temperature and remove the solvent and base under reduced pressure.
Step B: Hydrolysis
Materials:
-
Prop-1-enyl glycoside from Step A
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
-
Acetone/Water mixture
Procedure:
-
Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.
-
Add mercuric chloride and mercuric oxide to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected hemiacetal.[4][5]
Protocol 3: Oxidative Deprotection using Sodium Iodide and DMSO
This protocol provides an alternative, metal-free method for the cleavage of allyl ethers.[7][11]
Materials:
-
Allyl ether
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethylsulfoxide (DMSO)
-
Standard heating and reaction glassware
Procedure:
-
To a solution of the allyl ether (1 equivalent) in DMSO, add a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[11]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto crushed ice.
-
If a solid precipitates, filter and dry the product. If not, extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the product.[7][11]
V. Visualization of Workflows and Mechanisms
To aid in the selection of an appropriate deprotection method and to visualize the underlying chemical transformations, the following diagrams are provided.
Caption: Decision workflow for selecting an allyl ether deprotection method.
Caption: Simplified mechanism of Palladium-catalyzed allyl ether deprotection.
Caption: Workflow for the two-step isomerization-hydrolysis deprotection.
VI. Conclusion
The deprotection of allyl ethers is a critical transformation in organic synthesis that can be achieved through a variety of effective methods. A thorough consideration of the substrate's functional group tolerance and the specific reaction conditions is paramount for achieving high yields while preserving the integrity of the target molecule. The data and protocols presented herein serve as a valuable resource for chemists to navigate these choices and optimize their synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. benchchem.com [benchchem.com]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
- 10. Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allyl Ethyl Ether in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of allyl ethyl ether as a versatile intermediate in fine chemical synthesis. Detailed protocols for its synthesis, key reactions, and deprotection are presented, along with representative quantitative data to guide experimental design.
Introduction: The Versatility of the Allyl Group
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of an allyl group, which can serve as a protecting group for alcohols or as a precursor for further chemical transformations.[1] The allyl group's stability under a range of acidic and basic conditions, combined with its susceptibility to selective removal under mild conditions, makes it an attractive choice for multi-step syntheses.[1] Furthermore, the double bond in the allyl moiety allows for a variety of subsequent reactions, most notably the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2]
Synthesis of this compound via Williamson Ether Synthesis
The most common and straightforward method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where an ethoxide ion displaces a halide from an allyl halide.[3]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative example and can be adapted for various scales.
Materials:
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Allyl bromide or Allyl chloride
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.0 equivalent).
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Alternatively, small pieces of sodium metal can be added until the evolution of hydrogen gas ceases.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide.
-
Cool the mixture back to 0 °C and add allyl bromide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
Representative Quantitative Data for Williamson Ether Synthesis
| Starting Alcohol | Base | Allylating Agent | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Phenethyl alcohol | NaH | Allyl bromide | THF | 4-12 | 40 | High |
| Methallyl alcohol | NaH | Allyl chloride | THF | - | RT | Good |
| 2-naphthol | NaOH | 1-bromobutane | Ethanol | 1 | Reflux | ~90 |
| Acetaminophen | K₂CO₃ | Ethyl iodide | Butanone | 1 | Reflux | Good |
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
This compound in Claisen Rearrangement
The Claisen rearrangement is a powerful[7][7]-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds upon heating.[2][8] While this compound is not an allyl vinyl ether, it can be a precursor to substrates for this reaction. More directly, analogous allyl aryl ethers readily undergo this rearrangement to form ortho-allyl phenols.[8] The principles of the aliphatic Claisen rearrangement are key to understanding the potential transformations of this compound derivatives.
Conceptual Application: Formation of a γ,δ-Unsaturated Aldehyde
A common synthetic strategy involves the in-situ formation of an allyl vinyl ether from an allylic alcohol, which then undergoes the Claisen rearrangement. While not a direct reaction of this compound itself, understanding this transformation is crucial for its application in more complex syntheses.
Experimental Protocol: Representative Thermal Claisen Rearrangement
This is a general protocol for the thermal Claisen rearrangement of an allyl aryl ether, which is a well-documented analogous reaction.[7]
Materials:
-
Allyl aryl ether
-
High-boiling solvent (e.g., N,N-diethylaniline) or neat reaction setup
Procedure:
-
Place the allyl aryl ether (1.0 equivalent) in a flask equipped with a reflux condenser under an inert atmosphere.
-
If using a solvent, add N,N-diethylaniline.
-
Heat the mixture to a high temperature (typically 180-220 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Representative Quantitative Data for Claisen Rearrangement
The following table provides representative data for the Claisen rearrangement of various allyl ethers.
| Substrate Type | Catalyst/Conditions | Time (h) | Temp. (°C) | Yield (%) |
| Allyl phenyl ether | Thermal | 3 | 200 | 75 |
| Allyl vinyl ether | Thermal | - | 150-200 | Good |
| Allylic alcohol + Orthoester | Propionic acid | 10-120 | 100-200 | High |
Logical Relationship of this compound in Synthesis
Caption: Synthetic utility of this compound.
Deprotection of the Allyl Group
A key application of allyl ethers is their use as protecting groups for alcohols. The allyl group can be removed under various mild conditions, which is advantageous in the synthesis of complex molecules with sensitive functional groups.
Experimental Protocols for Allyl Ether Deprotection
Several methods are available for the deprotection of allyl ethers. The choice of method depends on the substrate and the presence of other functional groups.
Protocol 1: Palladium-Catalyzed Deprotection [9] This method is particularly mild and effective for a wide range of substrates.
Materials:
-
Allyl ether
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (catalytic amount)
-
Allyl scavenger (e.g., 1,3-dimethylbarbituric acid, morpholine, or potassium carbonate)
-
Anhydrous solvent (e.g., THF, DCM, or Methanol)
Procedure:
-
Dissolve the allyl ether (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the allyl scavenger (1.1 - 2.0 equivalents).
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture can be filtered through a pad of silica (B1680970) gel or celite to remove the catalyst.
-
The filtrate is then concentrated, and the crude product is purified by column chromatography.
Protocol 2: Isomerization followed by Hydrolysis [9] This two-step procedure is highly efficient, especially in carbohydrate chemistry.
Step A: Isomerization Materials:
-
Allyl ether
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve the allyl ether in the anhydrous solvent under an inert atmosphere.
-
Add the catalytic amount of RuCl₂(PPh₃)₃.
-
Reflux the mixture and monitor the formation of the prop-1-enyl ether by TLC or NMR.
-
Once isomerization is complete, remove the solvent under reduced pressure.
Step B: Hydrolysis Materials:
-
Prop-1-enyl ether from Step A
-
Aqueous acetone
-
Mercuric chloride (HgCl₂) and Mercuric oxide (HgO)
Procedure:
-
Dissolve the prop-1-enyl ether in aqueous acetone.
-
Add HgCl₂ (catalytic to stoichiometric amounts) and HgO (catalytic amount).
-
Stir at room temperature for 1-2 hours.
-
Filter the reaction mixture through celite to remove mercury salts.
-
Concentrate the filtrate and extract the residue with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
Representative Quantitative Data for Allyl Ether Deprotection[9][10][11]
| Method/Reagents | Substrate Type | Time (h) | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1-3 | RT | 82-97 |
| 10% Pd/C / Basic conditions | Aryl allyl ether | - | Mild | High |
| RuCl₂(PPh₃)₃ then HgCl₂/HgO | O-allyl glycoside | 4 (isomerization) | Reflux | High |
| SmI₂ / i-PrNH₂ / H₂O | Alkyl allyl ether | < 0.2 | 0 | 90-99 |
| DMSO / NaI (catalytic) | Various allyl ethers | 1-4 | 130 | 60-99 |
Experimental Workflow for Palladium-Catalyzed Deprotection
Caption: Workflow for the deprotection of an allyl ether.
Conclusion
This compound is a highly useful and versatile intermediate in fine chemical synthesis. Its ease of preparation via the Williamson ether synthesis, its role as a stable yet readily cleavable protecting group for alcohols, and the reactivity of its allyl moiety make it a valuable tool for synthetic chemists. The protocols and data presented herein provide a solid foundation for the application of this compound in the development of novel chemical entities and active pharmaceutical ingredients.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Note: Determination of Allyl Ethyl Ether Purity using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a comprehensive protocol for the quantitative analysis of allyl ethyl ether purity using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to be robust and reliable for identifying and quantifying the principal component as well as potential impurities that may be present from synthesis or degradation. This document provides a step-by-step experimental procedure, instrument parameters, data analysis guidelines, and a visual representation of the workflow.
Introduction
This compound is a volatile organic compound used as a solvent and an intermediate in chemical synthesis. Ensuring its purity is critical for downstream applications, particularly in the pharmaceutical and fine chemical industries, where impurities can affect reaction yields, product quality, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high sensitivity, selectivity, and ability to separate and identify volatile compounds.[1] This protocol outlines a validated GC-MS method for the routine purity assessment of this compound.
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound purity.
2.1. Materials and Reagents
-
This compound Sample: Batch to be analyzed.
-
Solvent: High-purity, volatile organic solvent such as dichloromethane (B109758) or diethyl ether.[1][2] The chosen solvent should not co-elute with any components of interest.
-
Reference Standard: Certified reference standard of this compound (≥99.5% purity).
-
Internal Standard (Optional): A compound not present in the sample with a retention time distinct from other components (e.g., undecane).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Microsyringe: For accurate liquid transfers.
-
Pipettes and Volumetric Flasks: Class A for accurate dilutions.
2.2. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Stock Solution Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a 10 mg/mL stock solution.[1]
-
Working Standard Preparation: Prepare a working standard of approximately 100 µg/mL by diluting the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Solution: Prepare the sample solution for analysis by diluting the stock solution to a concentration within the calibration range (e.g., 50 µg/mL).
-
Blank Preparation: Prepare a blank sample containing only the solvent.[1]
-
Vial Transfer: Transfer the prepared solutions (blank, calibration standards, and sample solution) into separate 2 mL autosampler vials.
2.3. GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1] |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C[1] |
| Injection Volume | 1 µL[1] |
| Split Ratio | 50:1 (can be adjusted based on sample concentration)[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp: Increase to 150 °C at a rate of 10 °C/min. Hold: Maintain at 150 °C for 2 minutes.[1] |
| MS Transfer Line Temp. | 280 °C[1] |
| Ion Source Temperature | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Mass Scan Range | m/z 35-200 |
Data Analysis and Quantification
3.1. Identification
-
The primary identification of this compound and any impurities is based on the comparison of their retention times in the sample chromatogram to those of known standards.
-
Confirmation of identity is achieved by comparing the acquired mass spectrum of each peak with a reference spectrum from a spectral library (e.g., NIST).[1]
3.2. Quantification
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The formula is:
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100 [1]
-
-
For more accurate quantification, a calibration curve can be constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration in the sample can then be determined from this curve.
Quantitative Data Summary
The following table summarizes the expected retention times and characteristic mass-to-charge ratios (m/z) for this compound and potential impurities based on their synthesis via the Williamson ether synthesis (from allyl bromide and sodium ethoxide) and potential side reactions. The retention times are estimated based on boiling points and relative polarity on a non-polar column.
| Compound | Potential Source | Boiling Point (°C) | Expected Retention Time (min) | Characteristic m/z Ions |
| Allene | Elimination of Allyl Bromide | -34.4 | < 3.0 | 40, 39, 38 |
| This compound | Product | 66-67 | ~ 6.4 | 86, 71, 57, 41, 29 |
| Ethanol | Unreacted Starting Material | 78.4 | ~ 7.0 | 45, 31, 29 |
| Allyl Alcohol | Hydrolysis of Allyl Bromide | 97 | ~ 8.5 | 57, 41, 31, 29 |
| Allyl Bromide | Unreacted Starting Material | 70-71 | ~ 6.5 | 120, 122, 41 |
| Diallyl Ether | Side-product | 94.3 | ~ 8.2 | 98, 83, 57, 41 |
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow of the GC-MS analysis for this compound purity.
Caption: Experimental workflow for GC-MS purity analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the purity determination of this compound. The protocol is straightforward, utilizing standard laboratory equipment and reagents. By following this methodology, researchers, scientists, and drug development professionals can confidently assess the quality of this compound, ensuring the integrity of their research and manufacturing processes.
References
Application Notes and Protocols for the Characterization of Copolymers Containing Allyl Ethyl Ether
Introduction
Copolymers incorporating allyl ethyl ether (AEE) are a versatile class of polymers with applications ranging from specialty materials to drug delivery systems. The presence of the allyl ether group allows for further functionalization, making these copolymers attractive for creating advanced materials with tailored properties. A thorough characterization of these copolymers is essential to understand their structure-property relationships and to ensure their suitability for specific applications. This document provides detailed protocols for the key analytical techniques used to characterize AEE copolymers, including spectroscopic, chromatographic, and thermal analysis methods.
Structural and Compositional Analysis
The fundamental characterization of a copolymer involves confirming the incorporation of the monomer units and determining their relative ratios within the polymer chains.
NMR spectroscopy is a powerful technique for elucidating the microstructure and composition of copolymers. ¹H NMR is particularly useful for quantifying the molar ratio of AEE to its comonomer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dry copolymer sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1] Standard acquisition parameters should be used.
-
Data Acquisition: Acquire the ¹H NMR spectrum. To ensure accurate quantification, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being analyzed to allow for full proton relaxation between scans.[1]
-
Data Analysis:
-
Identify and integrate the characteristic peaks corresponding to the AEE monomer and the comonomer. For AEE, key signals include the vinyl protons (typically ~5.1-5.9 ppm) and the ethoxy group protons.[2]
-
The absence of signals from the vinyl group of the AEE monomer (between 5.07 and 5.48 ppm) can suggest its complete conversion during polymerization.[2]
-
Calculate the molar composition of the copolymer by comparing the integral areas of the peaks corresponding to each monomer unit, normalized by the number of protons each signal represents.[1]
-
FTIR spectroscopy is used to confirm the presence of specific functional groups within the copolymer, thereby verifying the incorporation of both AEE and the comonomer.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample according to its physical state. For solid polymers, a thin film can be cast from a solution onto a salt plate (e.g., KBr), or the sample can be analyzed as a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum over a standard range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment first.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups from both monomers.[1]
-
This compound: Look for C-O-C stretching of the ether linkage (~1100 cm⁻¹), C=C stretching of the allyl group (~1645 cm⁻¹), and C-H stretching of the alkyl groups (~2850-3000 cm⁻¹).[1]
-
Comonomer: Identify characteristic peaks for the comonomer (e.g., C=O stretching for an acrylate (B77674) or maleic anhydride (B1165640) comonomer at ~1730 cm⁻¹).
-
Molecular Weight and Distribution
The molecular weight and its distribution are critical parameters that influence the mechanical and bulk properties of the copolymer.
GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer.[1]
Experimental Protocol: GPC/SEC
-
System Preparation:
-
Solvent Selection: Choose a solvent that completely dissolves the copolymer. Tetrahydrofuran (THF) is a common choice for many polyethers and related copolymers.[1][3]
-
Calibration: Calibrate the GPC system using a set of narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate).[1]
-
-
Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in the mobile phase solvent. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Data Acquisition: Inject the prepared sample solution into the GPC system. The system separates the polymer chains based on their hydrodynamic volume.
-
Data Analysis: Use the calibration curve generated from the standards to determine the Mn, Mw, and PDI of the copolymer from its chromatogram.[1]
Table 1: Molecular Weight Data for Allyl Ether Copolymers
| Copolymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Allyl Ether - Maleic Anhydride | - | 400,000 - 5,000,000 | - | [4] |
| Poly(lactide-co-allyl glycidyl (B131873) ether) | - | ~65,000 | - | [5] |
| mPEG-b-poly(allyl glycidyl ether) | ~5,000 | - | 1.03 | [6] |
Note: Data for specific this compound copolymers can vary significantly based on the comonomer and polymerization conditions. The values presented are from analogous systems to provide a representative range.
Thermal Properties
Thermal analysis provides insights into the thermal stability, glass transition temperature (Tg), and melting temperature (Tm) of the copolymer, which are crucial for determining its processing conditions and service temperature range.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile.
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into a TGA pan (e.g., ceramic or platinum).[1]
-
Data Acquisition: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[1]
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperatures at which major weight loss occurs. The derivative of this curve (DTG) helps to identify the temperatures of maximum degradation rates.
DSC is used to measure the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm).
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan and seal it.[1]
-
Data Acquisition:
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a constant rate (e.g., 10 °C/min) while recording the heat flow.[1]
-
-
Data Analysis: Determine the Tg from the step transition in the baseline of the second heating scan. The Tm is identified as the peak of the melting endotherm.
Table 2: Thermal Properties of Allyl Ether Copolymers
| Copolymer System | Tg (°C) | Tm (°C) | Onset Degradation Temp (°C) | Reference |
| This compound / Ethene | - | 109 - 126 | - | [2] |
| Poly(AGE-co-AMA)¹ | - | - | ~250 | [7] |
| Poly(AGE-co-MMA)² | - | - | ~175 | [7] |
| Poly(ester-alt-ethers) with AGE | -50 | - | 344 | [8] |
¹AGE = Allyl Glycidyl Ether, AMA = Allyl Methacrylate ²AGE = Allyl Glycidyl Ether, MMA = Methyl Methacrylate
Visualization of Workflows
Diagrams are provided to illustrate the logical flow of the characterization process.
Caption: Overall workflow for the characterization of AEE copolymers.
Caption: Logical flow for determining copolymer composition from ¹H NMR data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JPH01109A - Allyl ether-maleic anhydride copolymer - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester- alt -ethers) - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02051K [pubs.rsc.org]
Application Notes and Protocols: The Use of Allyl Ethers in the Synthesis of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl ethers in the synthesis of advanced biomaterials. Allyl ether moieties serve as versatile chemical handles for the development of biocompatible and biodegradable materials with tunable properties, making them highly suitable for applications in drug delivery, tissue engineering, and regenerative medicine. The protocols and data presented herein are derived from established research and are intended to guide researchers in the design and execution of their experiments.
Introduction to Allyl Ethers in Biomaterials
Allyl ethers are valuable functional groups in the synthesis of biomaterials due to their stability under a wide range of conditions and their ability to undergo specific and efficient chemical modifications.[1][2] The double bond of the allyl group provides a reactive site for various "click" chemistry reactions, most notably the thiol-ene reaction.[3] This reaction is characterized by its high efficiency, rapid reaction rates under mild, aqueous conditions, and lack of side products, making it ideal for in situ formation of biomaterials such as hydrogels.[3][4]
Allyl-functionalized polymers can be synthesized through several methods, including the ring-opening polymerization of monomers like allyl glycidyl (B131873) ether (AGE) and the post-synthesis modification of natural polymers such as polysaccharides.[1][5] These functionalized polymers can then be crosslinked to form three-dimensional networks with tailored mechanical properties and degradation profiles.[6][7] The resulting biomaterials have shown great promise as scaffolds for tissue engineering, matrices for the controlled release of therapeutics, and as coatings for medical devices.[1][4][8]
Key Applications and Experimental Data
The versatility of allyl ether chemistry has led to its use in a variety of biomaterial applications. The following tables summarize key quantitative data from the literature, highlighting the tunable properties of these materials.
Table 1: Mechanical Properties of Allyl Ether-Based Hydrogels
| Hydrogel System | Polymer Concentration (mg/mL) | Crosslinker | Young's Modulus (kPa) | Adhesion Strength (kPa) | Elongation at Break (%) | Reference |
| CMC-Allyl | 20 | PEGDT | 2.4 | - | > 100 | [6] |
| CMC-Allyl | 50 | PEGDT | 24 | - | > 100 | [6] |
| PDMAEMA-Pent | - | PEGDT | 1 - 300 | - | - | [6] |
| Thiol-ene PDMS/PDMAEMA-Pent Hybrid | - | - | Varies with polymer concentration | - | Low | [9] |
| Thiol-ene PDMS/PEGDA Hybrid | - | - | - | ~15 (at high thiol concentration) | - | [6][9] |
CMC-Allyl: Carboxymethylcellulose functionalized with allyl residues; PEGDT: Poly(ethylene glycol) bis-thiol; PDMAEMA-Pent: Polycationic hydrogel; PDMS: Polydimethylsiloxane; PEGDA: Poly(ethylene glycol) diacrylate.
Table 2: Comparison of Allyl Ether Deprotection Methods
The allyl ether group is also widely used as a protecting group in the synthesis of complex biomolecules, particularly carbohydrates.[10][11] Its removal (deprotection) is a critical step, and various methods have been developed to achieve this with high efficiency.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | [12] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | [12] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | [12] |
| [(PPh₃)₃RuCl₂] / DIPEA | O-allyl glycoside | 4 h | Reflux | High | [12] |
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | Not specified | [12] |
DIPEA: N,N-diisopropylethylamine; DMSO: Dimethylsulfoxide.
Experimental Protocols
The following are detailed protocols for key experiments involving the synthesis and modification of allyl ether-based biomaterials.
Protocol 1: Synthesis of Allyl-Functionalized Carboxymethylcellulose (AFC) for 3D Printable Hydrogels
This protocol is adapted from a method for synthesizing water-soluble allyl-functionalized polysaccharide carbamates.[5]
Materials:
-
Carboxymethylcellulose (CMC)
-
3-(dimethylamino)propylamine
-
Allyl isocyanate
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT) as a crosslinker
-
Photoinitiator (e.g., LAP)
Procedure:
-
Dissolve CMC in DMF.
-
Add 3-(dimethylamino)propylamine to the CMC solution and stir to incorporate the amine groups.
-
Slowly add allyl isocyanate to the reaction mixture to introduce the allyl functional groups via carbamate (B1207046) linkages.
-
After the reaction is complete, precipitate the allyl-functionalized CMC (AFC) in an appropriate solvent and dry under vacuum.
-
To form a hydrogel, dissolve the AFC in water with a photoinitiator.
-
Add a crosslinker such as DTT.
-
Expose the solution to UV irradiation (e.g., 365 nm) to initiate the thiol-ene crosslinking reaction. The hydrogel should form within seconds.[5]
Protocol 2: Formation of a Thiol-Ene Photo-Click Hydrogel for Drug Delivery
This protocol describes the formation of a hydrogel from β-cyclodextrin-allylether (βCD-AE) and multi-arm PEG-thiol (PEGSH), which can be used for encapsulating and delivering hydrophobic drugs.[13]
Materials:
-
β-Cyclodextrin-allylether (βCD-AE)
-
Multi-arm PEG-thiol (PEGSH)
-
Photoinitiator (e.g., lithium arylphosphinate, LAP)
-
Phosphate-buffered saline (PBS)
-
Hydrophobic drug (e.g., Curcumin)
Procedure:
-
Prepare a stock solution of βCD-AE in PBS.
-
Prepare a stock solution of multi-arm PEGSH in PBS.
-
Prepare a stock solution of the photoinitiator (LAP) in PBS.
-
To encapsulate a hydrophobic drug, first dissolve the drug in a suitable solvent and then mix it with the βCD-AE solution to form an inclusion complex.
-
In a reaction vessel, mix the βCD-AE (with or without the encapsulated drug) and PEGSH solutions.
-
Add the photoinitiator to the mixture.
-
Expose the solution to UV light (e.g., 365 nm) to initiate the thiol-ene photopolymerization.
-
The hydrogel will form, entrapping the drug within the crosslinked network.
Protocol 3: Deprotection of Allyl Ethers using a Palladium Catalyst
This protocol provides a mild method for the deprotection of aryl allyl ethers.[14][15]
Materials:
-
Allyl ether-protected compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or pyrrolidine)
-
Solvent (e.g., methanol (B129727) or aqueous 1,4-dioxane)
Procedure:
-
Dissolve the allyl ether-protected compound in the chosen solvent.
-
Add the palladium catalyst and the base to the solution.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deprotected alcohol or phenol.[12]
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes in the application of allyl ethers for biomaterial synthesis.
Caption: Radical-mediated thiol-ene click chemistry mechanism.
Caption: Experimental workflow for hydrogel synthesis.
Caption: Allyl ether-functionalized nanoparticle for drug delivery.
Conclusion
Allyl ethers represent a powerful and versatile tool in the design and synthesis of advanced biomaterials. The ability to precisely control crosslinking through mechanisms like thiol-ene click chemistry allows for the creation of biomaterials with a wide range of properties suitable for numerous applications in medicine and biotechnology. The protocols and data provided in these notes serve as a starting point for researchers to explore the potential of allyl ether chemistry in their own work. As research in this field continues to advance, we can expect to see the development of even more sophisticated and functional biomaterials based on this adaptable chemical moiety.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications [mdpi.com]
- 8. Synthetic polymer scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. The allyl ether as a protecting group in carbohydrate chemistry - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols: Phase Transfer Catalysis in Allyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phase transfer catalysis (PTC) has emerged as a powerful and efficient methodology for the synthesis of allyl ethers, crucial intermediates in organic synthesis and drug discovery.[1][2] This technique facilitates reactions between reactants located in immiscible phases, typically an aqueous phase containing an alkoxide or phenoxide salt and an organic phase containing the allyl halide. By employing a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, the nucleophile is transported into the organic phase where the etherification reaction proceeds smoothly, often under mild conditions and with high yields.[1][3] These application notes provide detailed protocols for the synthesis of various allyl ethers using PTC, a summary of quantitative data for process optimization, and visualizations of the reaction mechanism and experimental workflow.
Introduction
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. However, its application can be limited when dealing with reactants that have disparate solubilities. Phase transfer catalysis overcomes this limitation by enabling reactions at the interface of two immiscible liquids.[1][4] In the context of allyl ether synthesis, an alcohol or phenol (B47542) is deprotonated by a strong base in an aqueous solution to form the corresponding nucleophile. The phase transfer catalyst, possessing both hydrophilic and lipophilic characteristics, forms an ion pair with this nucleophile and shuttles it into the organic phase to react with the allyl halide.[1][3] This approach offers several advantages over traditional methods, including faster reaction rates, milder reaction conditions, reduced need for anhydrous solvents, and often improved yields and selectivity.[5]
Catalytic Cycle and Mechanism
The mechanism of phase transfer catalysis in allyl ether synthesis involves the transfer of the alkoxide or phenoxide anion from the aqueous phase to the organic phase by the catalyst.[3] The catalytic cycle can be summarized as follows:
-
Anion Exchange: In the aqueous phase, the phase transfer catalyst cation (Q+) exchanges its counter-ion (X-) for the alkoxide or phenoxide anion (RO-) generated by the reaction of the alcohol or phenol with a base (e.g., NaOH, KOH).
-
Phase Transfer: The resulting lipophilic ion pair (Q+OR-) migrates across the phase boundary into the organic phase.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive alkoxide or phenoxide anion attacks the allyl halide in an SN2 reaction, forming the desired allyl ether (ROR') and regenerating the catalyst's counter-ion (X-).
-
Catalyst Regeneration: The catalyst cation (Q+) paired with the leaving group anion (X-) returns to the aqueous phase, ready to start a new cycle.
This continuous cycle allows for the efficient conversion of reactants to the final product using only a catalytic amount of the phase transfer agent.
Experimental Protocols
Protocol 1: Synthesis of Allyl Phenethyl Ether[1]
This protocol details the synthesis of allyl phenethyl ether using tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst.
Materials:
-
Phenethyl alcohol
-
50% (w/w) aqueous solution of sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Allyl bromide
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenethyl alcohol (e.g., 0.1 mol) in toluene (100 mL).
-
Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 50 mL). Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 2-5 mol%).
-
Addition of Allyl Bromide: Heat the mixture to 60-70°C. Add allyl bromide (e.g., 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Vigorously stir the reaction mixture at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining sodium hydroxide and TBAB.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure allyl phenethyl ether.
Protocol 2: Solvent-Free Synthesis of Allyl n-Octyl Ether[2]
This protocol outlines a greener, solvent-free approach for the synthesis of allyl n-octyl ether.
Materials:
-
n-Octanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets, crushed
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-octanol, crushed potassium hydroxide pellets, and a catalytic amount of TBAB.
-
Addition of Allyl Bromide: Add allyl bromide to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, add water to the reaction mixture to dissolve the potassium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine to remove any remaining salts and base.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford pure allyl n-octyl ether.
Protocol 3: Synthesis of Sucrose (B13894) Allyl Ether[6]
This protocol describes the synthesis of sucrose allyl ether using either tetrabutylammonium bromide or polyethylene (B3416737) glycol (PEG) as the phase transfer catalyst.
Materials:
-
Sucrose
-
Allyl chloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide or PEG 1000-6000
-
Solvent for dilution and washing
Procedure:
-
Reaction Setup: In a suitable reactor, under the action of the phase transfer catalyst, combine allyl chloride, the alkali catalyst (NaOH or KOH), and sucrose in a molar ratio of 9-11 : 10-12 : 1.
-
Etherification: Heat the reaction mixture to 60-80°C for 10-16 hours.
-
Post-Reaction Processing: After the reaction is complete, perform degassing, desalting, and filtering.
-
Purification: Neutralize the mixture, dilute with a suitable solvent, and wash with water three times. Further refining will yield the sucrose allyl ether.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various allyl ethers using phase transfer catalysis.
| Substrate | Allyl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenethyl alcohol | Allyl bromide | TBAB | 50% aq. NaOH | Toluene | 60-70 | 2-4 | High | [1] |
| n-Octanol | Allyl bromide | TBAB | KOH | Solvent-free | RT or 50-60 | 12-24 | Good | [2] |
| 1-Decanol | Allyl bromide | TBAI (5 mol%) | KOH | Solvent-free | RT | 16 | 95 | [6] |
| Benzyl alcohol | Allyl bromide | TBAI (5 mol%) | KOH | Solvent-free | RT | 4.5 | 96 | [6] |
| Sucrose | Allyl chloride | TBAB or PEG | NaOH or KOH | Not specified | 60-80 | 10-16 | High | [7] |
RT: Room Temperature
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of an allyl ether using phase transfer catalysis.
Conclusion
Phase transfer catalysis is a highly effective and versatile method for the synthesis of allyl ethers. The protocols provided herein offer robust procedures for various substrates, including alcohols, phenols, and even complex polyols like sucrose. The advantages of PTC, such as mild reaction conditions, high yields, and the ability to work with reactants in immiscible phases, make it an attractive methodology for both academic research and industrial applications in the fields of chemistry and drug development. The quantitative data and workflows presented serve as a valuable resource for the optimization and implementation of these synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase transfer catalysis | PPTX [slideshare.net]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 6. ias.ac.in [ias.ac.in]
- 7. CN1944449A - Synthetic method for cane sugar allyl ether - Google Patents [patents.google.com]
Solvent-Free Synthesis of Allyl Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of allyl ethers is a fundamental transformation in organic chemistry, with applications in protecting group strategies, natural product synthesis, and the development of novel pharmaceutical agents. Traditional methods for allyl ether synthesis often rely on the use of volatile and hazardous organic solvents, contributing to environmental concerns and increasing process costs. The development of solvent-free synthetic methodologies aligns with the principles of green chemistry, offering a more sustainable and efficient alternative. This application note details a robust and environmentally benign protocol for the synthesis of allyl ethers from a variety of alcohols and phenols under solvent-free conditions, facilitated by phase-transfer catalysis.
The Williamson ether synthesis, a cornerstone of ether formation, is adapted here for a solid-liquid phase-transfer system. In this approach, a solid inorganic base, such as potassium hydroxide (B78521), is used to deprotonate the alcohol or phenol (B47542). A phase-transfer catalyst (PTC), typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), is crucial for facilitating the reaction between the solid base and the liquid organic reactants. The PTC transports the alkoxide or phenoxide ion into the organic phase, where it can readily react with the allyl halide.[1][2][3] This method obviates the need for anhydrous solvents and strong, hazardous bases like sodium hydride.[4][5]
Data Presentation
The solvent-free allylation protocol is applicable to a wide range of alcohols and phenols, affording good to excellent yields. The following tables summarize the reaction outcomes for various substrates under optimized conditions.
Table 1: Solvent-Free Allylation of Various Phenols
| Entry | Phenol | Product | Time (h) | Yield (%) |
| 1 | Phenol | Allyloxybenzene | 3.5 | 90 |
| 2 | 1-Naphthol | 1-(Allyloxy)naphthalene | 1.5 | 88 |
| 3 | 2-Naphthol | 2-(Allyloxy)naphthalene | 1.0 | 90 |
| 4 | 4-Methylphenol | 1-(Allyloxy)-4-methylbenzene | 5.0 | 87 |
| 5 | 3-Methylphenol | 1-(Allyloxy)-3-methylbenzene | 4.5 | 88 |
| 6 | 4-Nitrophenol | 1-(Allyloxy)-4-nitrobenzene | 1.0 | 95 |
| 7 | 4-Chlorophenol | 1-(Allyloxy)-4-chlorobenzene | 2.5 | 92 |
| 8 | 4-Bromophenol | 1-(Allyloxy)-4-bromobenzene | 2.5 | 93 |
Reaction Conditions: Phenol (1 mmol), Allyl Bromide (1.2 mmol), K2CO3 (2 mmol), TBAB (5 mol%), 60 °C.[6]
Table 2: Solvent-Free Allylation of Various Alcohols
| Entry | Alcohol | Product | Time (h) | Yield (%) |
| 1 | 1-Decanol | 1-(Allyloxy)decane | 16 | 94 |
| 2 | Benzyl alcohol | Allyloxy(phenyl)methane | 4.5 | 96 |
| 3 | Cyclohexanol | (Allyloxy)cyclohexane | 18 | 85 |
| 4 | Geraniol | 1-(Allyloxy)-3,7-dimethylocta-2,6-diene | 18 | 99 |
| 5 | Cholesterol | 3-(Allyloxy)cholest-5-ene | 7 | 96 |
| 6 | (-)-Menthol | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl allyl ether | 18 | 92 |
Reaction Conditions: Alcohol (1 mmol), Allyl Bromide (3 mmol), solid KOH, TBAI (5 mol%), Room Temperature.
Experimental Protocols
General Protocol for the Solvent-Free Synthesis of Allyl Ethers
This protocol provides a general method for the allylation of alcohols and phenols under solvent-free conditions using a phase-transfer catalyst.
Materials:
-
Alcohol or Phenol (1.0 equiv)
-
Allyl Bromide (1.5 - 3.0 equiv)
-
Potassium Hydroxide (KOH), finely powdered (2.0 equiv) or Potassium Carbonate (K2CO3) (2.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) (0.05 equiv)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol or phenol (1.0 equiv), allyl bromide (1.5 - 3.0 equiv), and the phase-transfer catalyst (TBAB or TBAI, 0.05 equiv).
-
Addition of Base: With vigorous stirring, carefully add the finely powdered potassium hydroxide or potassium carbonate (2.0 equiv) to the mixture.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water to dissolve the potassium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove any residual salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure allyl ether.
Mandatory Visualization
Reaction Mechanism
Caption: Mechanism of solvent-free phase-transfer catalyzed allylation.
Experimental Workflow
Caption: General experimental workflow for solvent-free allyl ether synthesis.
Discussion
The solvent-free synthesis of allyl ethers using phase-transfer catalysis offers several advantages over traditional methods. The elimination of organic solvents reduces environmental impact and simplifies product purification. The use of solid bases like potassium hydroxide or potassium carbonate is more convenient and safer than reactive alternatives such as sodium hydride.
The success of this reaction is highly dependent on the efficiency of the phase-transfer catalyst. Quaternary ammonium salts, such as TBAB and TBAI, are effective due to their ability to form lipophilic ion pairs with the alkoxide or phenoxide, facilitating their transfer into the organic phase where the reaction with allyl bromide occurs.
Potential side reactions should be considered. In the case of phenols, C-alkylation can compete with the desired O-alkylation, although O-alkylation is generally favored under these conditions. For sterically hindered secondary or tertiary alcohols, elimination of the allyl halide to form an alkene can be a competing pathway.[5] Careful control of reaction temperature and the choice of a primary allyl halide can minimize these side reactions.
Conclusion
The solvent-free, phase-transfer catalyzed synthesis of allyl ethers is a highly efficient, versatile, and environmentally friendly method suitable for a wide range of alcohols and phenols. The detailed protocols and data presented in this application note provide a valuable resource for researchers in organic synthesis and drug development, enabling the adoption of greener and more sustainable chemical practices.
References
Application Notes & Protocols: Asymmetric Synthesis Involving Allyl Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The asymmetric functionalization of allyl ethers represents a powerful strategy in modern organic synthesis for the construction of chiral molecules. Allyl ethers are versatile substrates that can participate in a variety of enantioselective transformations, including allylic alkylations, C-H functionalizations, and rearrangements. These methods provide access to a wide array of chiral building blocks, such as alcohols, esters, and ethers, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. This document provides detailed application notes and protocols for key asymmetric reactions involving allyl ethers, with a focus on transition-metal catalysis and organocatalysis.
Section 1: Palladium-Catalyzed Asymmetric Allylic C-H Alkylation
The direct functionalization of C-H bonds is an increasingly important area of research, offering a more atom-economical approach to C-C bond formation. Palladium catalysis has been successfully employed for the asymmetric allylic C-H alkylation of allyl ethers with 2-acylimidazoles, yielding functionalized chiral products in good yields and high enantioselectivities.[1][2][3]
Data Presentation
Table 1: Scope of Palladium-Catalyzed Asymmetric Allylic C-H Alkylation of Allyl Ethers with 2-Acylimidazoles [1][2]
| Entry | Allyl Ether (R) | 2-Acylimidazole (R') | Product | Yield (%) | ee (%) |
| 1 | Benzyl | Phenyl | 3aa | 85 | 92 |
| 2 | Benzyl | 4-MeC₆H₄ | 3ab | 82 | 91 |
| 3 | Benzyl | 4-FC₆H₄ | 3ac | 88 | 93 |
| 4 | Benzyl | 2-Thienyl | 3ad | 75 | 90 |
| 5 | 4-MeOC₆H₄CH₂ | Phenyl | 3ba | 80 | 94 |
| 6 | 2-Naphthylmethyl | Phenyl | 3ca | 78 | 92 |
| 7 | Cinnamyl | Phenyl | 3da | 65 | 88 |
| 8 | Butyl | Phenyl | 3ea | 72 | 85 |
Experimental Protocol: General Procedure for Asymmetric Allylic C-H Alkylation[2]
-
Catalyst Preparation: In a glovebox, a solution of Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2.5 mol%) and (S)-SIPHOS-PE (11.5 mg, 0.015 mmol, 3.75 mol%) in toluene (B28343) (1.0 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a dried Schlenk tube are added the 2-acylimidazole (0.2 mmol, 1.0 equiv.), the allyl ether (0.4 mmol, 2.0 equiv.), and benzoquinone (43.2 mg, 0.4 mmol, 2.0 equiv.).
-
Reaction Execution: The pre-stirred catalyst solution is added to the Schlenk tube, followed by additional toluene (1.0 mL). The reaction mixture is stirred at 50 °C for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate) to afford the desired product.
Visualization
Caption: Catalytic cycle and workflow for Pd-catalyzed C-H alkylation.
Section 2: Copper-Catalyzed Asymmetric Allylic Alkylation (AAA) of Acyclic Allyl Ethers
Copper-catalyzed asymmetric allylic alkylation provides a valuable method for the construction of C-C bonds. The use of organolithium reagents as nucleophiles in combination with a chiral copper(I)/phosphoramidite (B1245037) catalyst system enables the highly regio- and enantioselective alkylation of acyclic allyl ethers.[4]
Data Presentation
Table 2: Scope of Cu(I)-Catalyzed Asymmetric Allylic Alkylation of Allyl Ethers with Organolithium Reagents [4]
| Entry | Allyl Ether (R¹) | Organolithium (R²Li) | Product | Yield (%) | ee (%) | Regioselectivity (Sₙ2'/Sₙ2) |
| 1 | Phenyl | MeLi | 3a | 95 | 96 | >98:2 |
| 2 | Phenyl | n-BuLi | 3b | 92 | 95 | >98:2 |
| 3 | Phenyl | s-BuLi | 3c | 85 | 94 | >98:2 |
| 4 | Phenyl | PhLi | 3d | 90 | 97 | >98:2 |
| 5 | Naphthyl | MeLi | 3e | 93 | 96 | >98:2 |
| 6 | 4-ClC₆H₄ | MeLi | 3f | 88 | 95 | >98:2 |
| 7 | Cinnamyl | MeLi | 3g | 78 | 92 | >98:2 |
| 8 | Ethyl | MeLi | 3h | 85 | 90 | >98:2 |
Experimental Protocol: General Procedure for Cu(I)-Catalyzed AAA[4]
-
Catalyst Preparation: In a glovebox, Cu(OTf)₂ (3.6 mg, 0.01 mmol, 2 mol%) and (S,R,R)-L* (a chiral phosphoramidite ligand, 0.022 mmol, 4.4 mol%) are dissolved in anhydrous THF (1.0 mL) and stirred for 30 minutes at room temperature.
-
Reaction Setup: A separate flame-dried Schlenk tube is charged with the allyl ether (0.5 mmol, 1.0 equiv.) and dissolved in anhydrous THF (2.0 mL).
-
Reaction Execution: The reaction mixture is cooled to -78 °C. The organolithium reagent (0.6 mmol, 1.2 equiv.) is added dropwise, followed by the addition of the pre-formed catalyst solution via cannula. The reaction is stirred at -78 °C for 3-6 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl (2 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Visualization
References
Troubleshooting & Optimization
Preventing peroxide formation in allyl ethyl ether
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of allyl ethyl ether, with a specific focus on preventing the formation of hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation in this compound a significant concern?
A1: this compound, like many other ethers, can react with atmospheric oxygen through a process called autoxidation to form unstable and potentially explosive peroxides.[1][2] These peroxide compounds are highly sensitive to heat, friction, and mechanical shock.[3][4] If peroxides become concentrated, which can happen during distillation or evaporation, they can detonate with extreme violence, leading to serious laboratory accidents.[1][2][5]
Q2: How are peroxides formed in this compound?
A2: Peroxide formation is a free-radical chain reaction initiated by exposure to oxygen.[1] This process is often accelerated by light, heat, and the presence of contaminants.[2][6] Even in unopened containers, peroxides can form if the chemical was packaged in an atmosphere of air.[2] The risk increases significantly once a container is opened and partially emptied, as this increases the headspace and exposure to atmospheric oxygen.[4][5]
Q3: What are the ideal storage conditions to prevent peroxide formation in this compound?
A3: To minimize peroxide formation, this compound should be stored under the following conditions:
-
Container: Store in a tightly sealed, air-impermeable, and light-resistant container, such as an amber glass bottle or a metal can.[7][8] Avoid using containers with ground glass stoppers or screw caps (B75204) where friction can detonate peroxide crystals.[2][4]
-
Atmosphere: If possible, store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[6]
-
Environment: Keep the container in a cool, dark, and well-ventilated area, away from sources of heat and ignition.[4][9][10]
-
Labeling: All containers of peroxide-forming chemicals must be clearly labeled with the date received and the date first opened.[2][7][11]
Q4: What is a peroxide inhibitor and is it sufficient for safety?
A4: A peroxide inhibitor is a chemical stabilizer, such as Butylated Hydroxytoluene (BHT), added by the manufacturer to slow the rate of autoxidation.[3][12] While inhibitors are effective, they are consumed over time and do not offer indefinite protection.[2][12] Therefore, even inhibited ethers must be stored properly and tested periodically. Note that some inhibitors require the presence of a small amount of oxygen to function, so storing them under a completely inert atmosphere may not always be the best practice unless specified by the manufacturer.[7]
Q5: How often should I test my this compound for peroxides?
A5: It is recommended to test containers of this compound for peroxides before each use, especially before any distillation or concentration procedure.[2] For opened containers, a regular testing schedule should be established, for instance, every 6 to 12 months, depending on your laboratory's safety protocols.[6][12] Unopened containers should be disposed of after the manufacturer's expiration date or within 18 months of receipt.[13]
Troubleshooting Guide
Q: I see crystals, a viscous liquid, or discoloration in my container of this compound. What should I do?
A: DO NOT MOVE OR OPEN THE CONTAINER. These are signs of high and dangerous levels of peroxide formation.[2][14] Peroxide crystals can form on the container threads and can detonate from the friction of opening the cap.[2] You should treat the container as a potential bomb. Secure the area to prevent disturbance and immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[2][11]
Q: My peroxide test is positive. What are my next steps?
A: The appropriate action depends on the concentration of peroxides detected. Refer to the table below. For low-to-moderate levels (typically <100 ppm), you can proceed with a chemical removal procedure before using the ether.[3] If the concentration is high (≥100 ppm), you should avoid handling the material and contact EHS for disposal.[3]
Q: I need to distill or concentrate this compound. What precautions must I take?
A: Distillation is the most common scenario for peroxide-related explosions because it concentrates the non-volatile peroxides in the distillation pot.[2]
-
ALWAYS test the ether for peroxides immediately before proceeding. Do not distill if peroxides are detected.[7][12]
-
If the test is negative, you may proceed, but NEVER distill to dryness. Always leave at least 20% of the liquid residue in the distillation flask.[7][12]
-
Adding mineral oil or small pieces of sodium metal to the distillation vessel can help reduce any peroxides that may form during the process.[8][12]
Q: My container is old, or the dates are missing. How should I proceed?
A: Treat any container of unknown age or origin with extreme caution.[6] Do not open it. Visually inspect it for any signs of peroxide formation (crystals, etc.). If any signs are present, contact EHS immediately. If it appears clear, you may consider testing a small, carefully extracted aliquot for peroxides, but the safest course of action is to arrange for its disposal through EHS.
Data Presentation
Peroxide Concentration Action Levels
This table summarizes the recommended actions based on the semi-quantitative results from peroxide test strips.
| Peroxide Level (ppm) | Observation (Typical Test Strip) | Recommended Action |
| < 25 ppm | No color change to light blue | Considered safe for general use and distillation (after re-testing immediately before distillation).[3] |
| 25 - 100 ppm | Medium to dark blue | Unsafe for distillation or other concentration procedures.[3] Peroxides should be removed before use. |
| ≥ 100 ppm | Dark blue to purple/black | DANGER . Avoid handling. Do not attempt to open or move the container. Contact EHS immediately for disposal.[3] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
This method indicates the presence of peroxides by the formation of iodine.[15]
-
Materials:
-
Procedure:
-
In a chemical fume hood, add 1-2 mL of the this compound to a test tube.[2]
-
Add an equal volume of glacial acetic acid or 1 mL of the 10% KI solution with a few drops of dilute HCl.[2][5]
-
Stopper the test tube and shake for approximately 30 seconds.
-
Allow the layers to separate.
-
Result: A yellow to brown color in either layer indicates the presence of peroxides.[2][16] A dark bluish color will appear if a starch indicator is added.[5]
-
Protocol 2: Semi-Quantitative Peroxide Detection (Test Strips)
Commercial test strips provide a fast and easy way to estimate peroxide concentration.[5][12]
-
Materials:
-
Sample of this compound
-
Commercial peroxide test strips (e.g., Quantofix®)[12]
-
-
Procedure:
-
Follow the manufacturer's specific instructions.[14]
-
Typically, this involves dipping the test strip into the ether for a specified time (e.g., 1 second).[5]
-
Allow the solvent to evaporate and, if required by the instructions, moisten the strip with distilled water or by breathing on it.[5]
-
Compare the resulting color of the test pad to the color scale provided with the kit to determine the approximate peroxide concentration in ppm.
-
Protocol 3: Peroxide Removal using Activated Alumina (B75360)
This method is effective for removing hydroperoxides by passing the solvent through a column.[6][7]
-
Materials:
-
Procedure:
-
Set up a chromatography column packed with activated alumina. A general guideline is to use about 100g of alumina per 100mL of solvent.[2][14]
-
Carefully pour the this compound onto the top of the column and allow it to percolate through by gravity.
-
Collect the purified ether in a clean collection flask.
-
Crucially, re-test the collected ether to ensure peroxides have been removed. [2][5]
-
Note: This process removes inhibitors, so the purified ether is more susceptible to rapid peroxide formation and should be used immediately, not stored.[2][5]
-
Disposal: The alumina column may retain peroxides. It should be safely deactivated by flushing with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[6][7]
-
Protocol 4: Peroxide Removal using Ferrous Sulfate
This method chemically reduces peroxides.[5]
-
Materials:
-
Peroxidized this compound
-
Ferrous sulfate (FeSO₄) solution. Prepare by dissolving 60g of FeSO₄·7H₂O in 110mL of water and adding 6mL of concentrated sulfuric acid.[2]
-
Separatory funnel
-
-
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of the freshly prepared ferrous sulfate solution.
-
Stopper the funnel and shake. Vent the funnel frequently and shake gently during the first extraction to avoid pressure buildup. [2]
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the extraction process until the ether tests negative for peroxides.[2][5]
-
Wash the ether with water to remove any residual acid and iron salts, then dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Note: This process also removes inhibitors. The purified ether should be used promptly.
-
Visualization
This workflow diagram illustrates the decision-making process for safely handling this compound to mitigate the risks associated with peroxide formation.
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. otago.ac.nz [otago.ac.nz]
- 7. uwyo.edu [uwyo.edu]
- 8. vumc.org [vumc.org]
- 9. nj.gov [nj.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. utep.edu [utep.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. odu.edu [odu.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. How to detect presence of peroxide in ether???? Please answer me - askIITians [askiitians.com]
- 16. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 17. my.alfred.edu [my.alfred.edu]
Technical Support Center: Storage and Handling of Peroxide-Forming Ethers
This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of peroxide-forming ethers. It includes troubleshooting advice and frequently asked questions to address specific issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are peroxide-forming ethers and why are they hazardous?
A1: Peroxide-forming ethers are a class of organic compounds that can react with atmospheric oxygen to form unstable and potentially explosive peroxide crystals.[1][2] This process, known as autoxidation, is accelerated by factors like exposure to air, light, and heat.[1][3] The accumulated peroxides are sensitive to shock, friction, and heat, and can detonate violently, posing a significant safety risk in the laboratory.[2][4][5] Common examples of peroxide-forming ethers include diethyl ether, tetrahydrofuran (B95107) (THF), and 1,4-dioxane.[2][4]
Q2: How can I identify if a chemical is a peroxide-former?
A2: Always consult the Safety Data Sheet (SDS) for the chemical, which will indicate if it is a peroxide-former.[1] Containers of peroxide-forming chemicals should be labeled with the date received and the date opened to track their age.[3][6][7] It is crucial to be aware of the different classes of peroxide-formers, as they have different storage and handling requirements.
Q3: What are the ideal storage conditions for peroxide-forming ethers?
A3: Peroxide-forming ethers should be stored in tightly sealed, air-impermeable, and light-resistant containers, such as amber glass bottles.[1][3][8][9] Store them in a cool, dry, and dark place, away from heat, sunlight, and sources of ignition.[1][3][9] It is recommended to store them in a designated flammables cabinet.[2] While refrigeration might seem like a good idea, it does not prevent peroxide formation and may even be hazardous if a non-explosion-proof refrigerator is used.[3]
Q4: What is the role of an inhibitor in a peroxide-forming ether?
A4: Manufacturers often add inhibitors, such as butylated hydroxytoluene (BHT), to peroxide-forming ethers to slow down the rate of peroxide formation.[1][3] These inhibitors act as "scavengers" for oxygen.[1] However, it is important to remember that inhibitors are consumed over time and do not offer indefinite protection.[1][3] Distillation will remove the inhibitor, making the solvent highly susceptible to peroxide formation.[1]
Q5: How often should I test my peroxide-forming ethers for peroxides?
A5: The testing frequency depends on the class of the peroxide-former and whether the container has been opened. As a general rule, opened containers of many common ethers should be tested at least every 3 to 6 months.[9][10][11] Always test before use, especially before distillation or evaporation, as these processes can concentrate peroxides to dangerous levels.[3][12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visible crystals or a precipitate in the ether container. | High concentration of explosive peroxides has formed. | DO NOT MOVE OR OPEN THE CONTAINER. [2][3] Treat it as a potential bomb. Immediately contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[5][13] |
| The cap of an old ether container is stuck. | Peroxide crystals may have formed in the threads of the cap. | DO NOT ATTEMPT TO FORCE IT OPEN. [14] This can cause detonation. Contact your EHS office for assistance. |
| A peroxide test strip indicates a high concentration of peroxides (e.g., > 80-100 ppm). | The ether is unsafe for use, especially for distillation or concentration. | Do not use the solvent.[2][5] Contact your EHS office for guidance on disposal.[5][10] |
| An ether container is past its recommended shelf life, but no crystals are visible. | Peroxides may be present at dangerous concentrations even without visible signs. | Do not assume the ether is safe. Test for peroxides using an appropriate method before use.[2] If the peroxide level is high, proceed with disposal. |
| Uncertain about the age or history of an ether container. | The ether could have been stored for an extended period, leading to high peroxide levels. | Treat the container with extreme caution.[7][8] Do not open it. Contact your EHS office for evaluation and potential disposal. |
Data Presentation: Classification and Storage Limits of Peroxide-Forming Ethers
The following table summarizes the classification of common peroxide-forming chemicals and their recommended storage time limits. These classifications and timeframes are general guidelines; always refer to your institution's specific policies and the chemical's SDS.
| Class | Hazard Description | Examples | Storage Limit (Opened) | Storage Limit (Unopened) |
| Class A | Form explosive levels of peroxides without concentration. Can be hazardous even if unopened.[5][15] | Isopropyl ether, Divinyl ether, Potassium amide, Sodium amide.[5][10][15] | 3 months[1][5][10] | 12 months[10] |
| Class B | Form explosive peroxides upon concentration (e.g., distillation, evaporation).[5][15][16] | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane, Cyclohexene.[2][10] | 12 months (if inhibited)[1] | 18 months[17] |
| Class C | Can undergo hazardous autopolymerization initiated by peroxides.[5][15] | Vinyl ethers, Styrene, Acrylic acid.[5][15][18] | 12 months (if inhibited)[17] | 18 months[17] |
Experimental Protocols
Protocol 1: Peroxide Detection Using Test Strips (Semi-Quantitative)
This method is suitable for routine testing of simple ethers like diethyl ether and THF.[12][19]
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Solvent to be tested
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Carefully open the container of the peroxide-forming ether in a well-ventilated area or fume hood.
-
Dip the test strip into the solvent for 1 second.[19]
-
Remove the strip and allow the solvent to evaporate.
-
Moisten the test pad by breathing on it four times for 3-5 seconds each, or by briefly dipping it in distilled water.[19]
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.
-
Record the date and the test result on the container label.
Protocol 2: Potassium Iodide (KI) Test for Peroxides (Qualitative)
This is a more sensitive chemical test that can detect various types of peroxides.[12]
Materials:
-
10% (w/v) potassium iodide solution (freshly prepared)
-
Glacial acetic acid
-
Solvent to be tested
-
Test tube
-
PPE: safety glasses, lab coat, gloves
Procedure:
-
In a test tube, add 1 mL of the ether to be tested.
-
Add 1 mL of a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[12]
-
Shake the mixture.
-
Observe the color change:
-
Record the result on the container label.
Mandatory Visualizations
Caption: Decision workflow for handling peroxide-forming ether containers.
Caption: Simplified pathway of peroxide formation in ethers.
References
- 1. louisville.edu [louisville.edu]
- 2. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 3. westernsydney.edu.au [westernsydney.edu.au]
- 4. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. wcu.edu [wcu.edu]
- 7. vumc.org [vumc.org]
- 8. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 9. ehs.tcu.edu [ehs.tcu.edu]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. Peroxide Formers | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 14. deakin.edu.au [deakin.edu.au]
- 15. ehs.utexas.edu [ehs.utexas.edu]
- 16. Classification List of Peroxide Forming Chemicals [k-state.edu]
- 17. Appendix J - Peroxide Forming Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. cws.auburn.edu [cws.auburn.edu]
- 19. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 20. ehs.washington.edu [ehs.washington.edu]
Testing for peroxides in aged allyl ethyl ether samples
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and testing of aged allyl ethyl ether samples for peroxide formation.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why do they form in this compound?
A1: Peroxides are highly reactive and potentially explosive compounds that form when certain chemicals, like this compound, are exposed to oxygen.[1][2][3][4] This process, known as auto-oxidation, is a free-radical reaction that can be accelerated by exposure to light, heat, and contaminants.[4][5][6][7] Ethers are particularly notorious for forming these unstable peroxides over time, even in unopened containers if they were packaged in an atmosphere of air.[5][8][9]
Q2: What are the primary dangers associated with peroxides in aged ether samples?
A2: The primary danger is the risk of a violent explosion.[2][3][4][8] Peroxide crystals are sensitive to heat, friction, and mechanical shock.[6][8][10] This risk is significantly amplified when the ether is distilled or evaporated, as the less volatile peroxides become concentrated in the residue.[5][11][12][13][14] Peroxide crystals can also form on the threads of a container's cap, which can detonate upon opening.[4][5]
Q3: How can I visually inspect my this compound for peroxides?
A3: Before handling or opening the container, perform a visual inspection.[15][16] Using a flashlight to illuminate the bottle, look for:
-
Crystalline solids or precipitates within the liquid.[4][8][17]
-
White crystals forming around the cap or on the container threads.[4][5][17]
If any of these signs are present, do not move or open the container . Treat it as extremely hazardous and contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[6][11][19][20]
Q4: How often should I test my this compound for peroxides?
A4: this compound should be tested periodically. General guidelines suggest testing opened containers every 3 to 6 months.[17][21] It is mandatory to test for peroxides before any distillation, evaporation, or concentration procedure, regardless of the sample's age.[5][11][12][13] Always label containers with the date received and the date opened to track their age accurately.[6][8][15]
Troubleshooting Guide
Q5: My peroxide test strip results are ambiguous or unclear. What should I do?
A5: Unclear results can happen. First, ensure you followed the manufacturer's instructions precisely, especially the steps for testing organic solvents which often require adding a drop of water after the solvent evaporates.[19][22][23] If the color is faint or doesn't match the scale, it's safest to err on the side of caution and treat the result as a low positive. For a more definitive result, use a more sensitive chemical method, such as the Potassium Iodide (KI) test, which can detect a wider range of peroxides.[9][11]
Q6: I performed a test and the result is positive for peroxides. What are my next steps?
A6: The action depends on the concentration of peroxides detected. Refer to the data summary table below.
-
Low concentration (< 30 ppm): The ether may be usable for some applications, but you should avoid any process that concentrates it (like distillation).[11][13] It is recommended to remove the peroxides before use.[13]
-
High concentration (> 30-50 ppm): The ether is hazardous and should not be used.[11][12][13] You can either treat it to remove the peroxides (if the concentration is not excessively high, typically < 100 ppm) or dispose of it as hazardous waste through your EHS office.[12][20][24]
Q7: I need to use the ether for an experiment, but it tested positive. Can I remove the peroxides?
A7: Yes, for low to moderate levels of peroxides (typically below 100 ppm), you can remove them.[12][24] Two common methods are passing the solvent through a column of activated alumina (B75360) or shaking it with an acidified ferrous sulfate (B86663) solution.[11][13][21] After treatment, you must re-test the ether to confirm that the peroxides have been successfully removed.[11][21] Note that these purification methods will also remove any stabilizing inhibitors, making the ether more susceptible to rapid peroxide formation, so it should be used immediately.[21][25]
Quantitative Data Summary
The following table provides general guidelines for interpreting peroxide concentrations in ether solvents.
| Peroxide Concentration (ppm) | Hazard Level & Guidelines for Use | Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures.[11][13] | Proceed with caution. |
| 3 - 30 ppm | Moderate hazard.[11][13] Avoid concentration procedures. | Use immediately or treat to remove peroxides. Disposal is recommended if not used promptly.[11][13] |
| > 30 ppm | Unacceptable; may pose a serious hazard.[11][13] | Do not use. Treat to remove peroxides or dispose of as hazardous waste.[11][13] |
| > 100 ppm | High hazard.[12][20][24] | Do not use. Contact EHS for immediate disposal.[12][20] |
| Visible Crystals | Extremely hazardous; shock-sensitive.[8][11][17][20] | DO NOT HANDLE. Contact EHS for emergency disposal.[11][20] |
Experimental Protocols & Workflows
Logical Workflow for Handling Aged Ether Samples
Caption: Decision workflow for safely handling aged ether samples.
Protocol 1: Peroxide Testing with Commercial Test Strips
This method is a rapid, semi-quantitative test suitable for routine checks.[11][21]
-
Preparation: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sampling: Dip the test strip's reaction zone into the this compound sample for 1 second.[22]
-
Evaporation: Remove the strip and allow the solvent to evaporate completely. You can gently fan the strip to speed this up.[19][22]
-
Reaction: Add one drop of deionized water to the reaction zone.[22][23]
-
Reading: Wait for the time specified by the manufacturer (typically 15-30 seconds).[22][23] Compare the color of the reaction zone to the color scale provided on the packaging to determine the peroxide concentration in mg/L (ppm).[21][22]
Protocol 2: Potassium Iodide (KI) Method
This is a more sensitive qualitative or semi-quantitative chemical test.[11]
-
Preparation: In a clean test tube, add approximately 1 mL of the this compound sample.
-
Reagent Addition: Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution, followed by a few drops of glacial acetic acid or dilute hydrochloric acid.[11][21]
-
Observation: Shake the mixture. The formation of a color indicates the presence of peroxides.
-
Confirmation (Optional): If the result is faint or uncertain, add a drop of fresh starch solution. A blue or purple-to-brown color confirms the presence of iodine liberated by peroxides.[18][20][21]
Peroxide Removal and Testing Workflow
Caption: General workflow for peroxide removal and verification.
Protocol 3: Peroxide Removal with Ferrous Sulfate
This method is effective for removing peroxides from water-insoluble solvents like this compound.[11][12][13]
-
Prepare Reagent: Prepare a fresh solution of ferrous sulfate by dissolving 60g of ferrous sulfate heptahydrate in 110 mL of water, then carefully adding 6 mL of concentrated sulfuric acid.[12][25]
-
Extraction: In a separatory funnel, gently shake the peroxide-containing ether with an equal volume of the ferrous sulfate solution.[11][21] Caution: Vent the funnel frequently, as the reaction may be vigorous if peroxide concentrations are high.
-
Separation: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat: Repeat the washing procedure one or two more times, until the ether no longer gives a positive test for peroxides.
-
Drying: Wash the ether with water to remove any remaining acid and then dry it over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Verification: Test the purified ether to confirm the absence of peroxides before use.[11]
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 4. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 7. Routine for peroxide forming chemicals - Medarbetarwebben [medarbetare.su.se]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. vumc.org [vumc.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. ehs.mit.edu [ehs.mit.edu]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. Chapter 6, Chemical Hygiene Plan: Identifying Peroxide-Forming Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 17. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 18. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 19. ehs.uci.edu [ehs.uci.edu]
- 20. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 21. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 22. radiantinnovations.in [radiantinnovations.in]
- 23. youtube.com [youtube.com]
- 24. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 25. westernsydney.edu.au [westernsydney.edu.au]
Technical Support Center: Safe Distillation of Allyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe distillation of allyl ethyl ether by preventing peroxide-induced explosions. This compound is known to form explosive peroxides upon exposure to air and light, which can detonate when concentrated during distillation.[1] Adherence to strict safety protocols is critical.
Frequently Asked Questions (FAQs)
Q1: Why is this compound distillation hazardous?
A1: this compound is a peroxide-forming chemical.[1][2] On exposure to air and light, it can form unstable peroxides. These peroxides are less volatile than the ether itself and can become dangerously concentrated in the distillation flask, posing a significant risk of a violent explosion, especially as the distillation nears dryness.[1]
Q2: How quickly do peroxides form in this compound?
A2: The exact rate of peroxide formation can vary depending on several factors, including exposure to air (oxygen), light, heat, and the presence of contaminants.[1] Peroxides can form in unstabilized ethers within a matter of days to weeks.[3] Therefore, it is crucial to test for peroxides before every distillation, regardless of the storage time.
Q3: What are the signs of peroxide formation?
A3: Visual inspection of the container may reveal the presence of peroxide crystals, which can appear as a crust or precipitate around the cap or within the liquid.[1] However, dangerous levels of peroxides can be present without any visible signs. Therefore, chemical testing is mandatory before distillation.
Q4: Can I distill a bottle of this compound that has been opened but stored for a while?
A4: It is strongly advised to test for peroxides in any previously opened container of this compound before use, especially before distillation. Containers should be dated upon opening and tested periodically.[4][5]
Q5: What is the role of a stabilizer like BHT?
A5: Stabilizers such as Butylated Hydroxytoluene (BHT) are antioxidants that scavenge free radicals, thereby inhibiting the formation of peroxides. However, these inhibitors are consumed over time, and their presence does not guarantee the absence of peroxides, especially in older samples or after the container has been opened multiple times. Distillation will remove non-volatile inhibitors like BHT, leaving the distilled ether unstabilized and prone to rapid peroxide formation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Uncertainty about the safety of an old container of this compound. | The date of opening is unknown, or the container is past its recommended shelf life. | Do not open or move the container if you suspect high peroxide levels or see crystals. Treat it as potentially explosive. Contact your institution's Environmental Health & Safety (EHS) department for guidance on safe disposal. |
| Positive peroxide test before distillation. | Peroxides have formed during storage. | Do not proceed with distillation. The peroxides must be removed first. Refer to the "Experimental Protocol: Peroxide Removal" section below. |
| Color change (e.g., darkening) observed in the distillation flask. | This could indicate a runaway reaction or polymerization, potentially initiated by peroxides. | Immediately and safely remove the heat source. If possible, cool the flask from a safe distance. Evacuate the area and consult with your safety officer. |
| Distillation appears to be proceeding too rapidly or bumping violently. | Uneven heating or the presence of peroxides can cause instability. | Reduce the heating rate. Ensure smooth boiling by using a magnetic stirrer or boiling chips. If peroxides are suspected, stop the distillation safely. |
Quantitative Data: Peroxide Concentration Safety Levels for Distillation
The following table summarizes generally accepted peroxide concentration limits for the distillation of ethers. It is crucial to adhere to these, or stricter, internal safety guidelines.
| Peroxide Concentration | Risk Level & Recommendation |
| < 10-25 ppm | Generally considered safe for distillation.[7] |
| 25 - 100 ppm | Not recommended for distillation or any form of concentration.[7] The ether should be decontaminated to reduce peroxide levels before any further use. |
| > 100 ppm | Extremely Dangerous. Avoid handling the container.[7] Do not attempt to open or move it. Contact EHS for immediate disposal. |
Experimental Protocols
Protocol 1: Peroxide Detection
It is mandatory to test for peroxides before every distillation of this compound. Two common methods are:
Method A: Peroxide Test Strips (Semi-Quantitative)
-
Obtain commercially available peroxide test strips suitable for organic solvents.
-
Follow the manufacturer's instructions carefully. Typically, this involves dipping the strip into the this compound for a specified time.
-
After removing the strip, wait for the color to develop and compare it to the color chart provided with the kit to estimate the peroxide concentration in ppm.
Method B: Potassium Iodide (KI) Test (Qualitative to Semi-Quantitative)
-
Prepare a fresh solution of 10% (w/v) potassium iodide in deionized water.
-
In a clean test tube, mix 1 mL of the this compound with 1 mL of the freshly prepared 10% KI solution.
-
Add a few drops of glacial acetic acid to acidify the mixture.
-
Shake the test tube and observe the color of the aqueous layer.
Protocol 2: Peroxide Removal
If peroxides are detected, they must be removed before distillation.
Method A: Activated Alumina (B75360) Column
-
Pack a chromatography column with activated alumina (a suggested starting amount is 100g of alumina per 100mL of ether).[1]
-
Pass the this compound through the column.
-
Collect the eluent and re-test for the presence of peroxides. Repeat the process if necessary.
-
Note: This method removes peroxides but also any stabilizer present. The purified ether should be used immediately and not stored.[1] The alumina should be properly quenched and disposed of as it will contain concentrated peroxides.
Method B: Ferrous Sulfate (B86663) Wash
-
Prepare a fresh solution of 60g of ferrous sulfate (FeSO₄) in 110mL of water, and carefully add 6mL of concentrated sulfuric acid.
-
In a separatory funnel, gently shake the this compound with the ferrous sulfate solution. Vent the funnel frequently as pressure may build up.
-
Separate the layers and discard the aqueous layer.
-
Wash the ether with water to remove any remaining acid or iron salts.
-
Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Re-test the ether for peroxides to ensure their complete removal before proceeding to distillation.
Safe Distillation Workflow
The following diagram illustrates the critical decision-making process for the safe distillation of this compound.
References
- 1. westernsydney.edu.au [westernsydney.edu.au]
- 2. nj.gov [nj.gov]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. louisville.edu [louisville.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. wikieducator.org [wikieducator.org]
Technical Support Center: Purification of Crude Allyl Methallyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude allyl methallyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of allyl methallyl ether, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of purified allyl methallyl ether after distillation.
-
Question: I performed a fractional distillation of my crude product, but the yield of pure allyl methallyl ether is much lower than expected. What could be the reason?
-
Answer: Low yield after distillation can be attributed to several factors:
-
Incomplete Reaction: The initial Williamson ether synthesis may not have gone to completion, leaving a significant amount of unreacted starting materials.
-
Side Reactions: Competing reactions, such as E2 elimination, can reduce the formation of the desired ether product, especially if reaction temperatures were too high.[1]
-
Thermal Decomposition: Allyl ethers can be susceptible to thermal decomposition or rearrangement at elevated temperatures during distillation.[2]
-
Improper Fraction Collection: The collection parameters during distillation might not have been optimal, leading to the desired product being discarded with either the low-boiling or high-boiling fractions.
Solutions:
-
Monitor the initial synthesis reaction by TLC or GC to ensure it has reached completion before workup.
-
Maintain careful temperature control during the synthesis to minimize side reactions.
-
Consider purification by vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.
-
Perform a small-scale trial distillation to determine the optimal collection temperatures for your specific mixture.
-
Issue 2: The purified ether is cloudy or contains solid precipitates.
-
Question: My allyl methallyl ether is cloudy and has some solid particles even after purification. What are these and how can I remove them?
-
Answer: Cloudiness or solid precipitates in the purified ether are often due to:
-
Inorganic Salts: Residual inorganic salts (e.g., NaCl, NaBr) from the Williamson ether synthesis may not have been completely removed during the aqueous workup.[2]
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. These can sometimes appear as crystalline solids or a viscous liquid.[2][3]
-
Residual Drying Agent: Fine particles of the drying agent (e.g., MgSO₄, Na₂SO₄) may have been carried over during filtration.
Solutions:
-
Ensure a thorough aqueous workup of the crude product, including washes with water and brine, to remove all inorganic salts.
-
Always test for peroxides before distillation and remove them if present (see Experimental Protocols section).[3][4] Store the purified ether under an inert atmosphere (nitrogen or argon) and in a dark, cool place.
-
Allow the drying agent to settle completely before decanting or filtering the dried ether.
-
Issue 3: Difficulty in separating the product from impurities by column chromatography.
-
Question: I am trying to purify my crude allyl methallyl ether using column chromatography, but I am getting poor separation between my product and impurities. What can I do?
-
Answer: Poor separation during column chromatography can be caused by:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in either co-elution of compounds or the product not moving down the column.
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.
Solutions:
-
Develop an optimal solvent system using thin-layer chromatography (TLC) before running the column. A good starting point for ethers is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2][5]
-
As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel used.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude allyl methallyl ether synthesized via Williamson ether synthesis?
A1: The most common impurities include unreacted starting materials such as allyl alcohol and methallyl alcohol (or their corresponding halides), and byproducts like diallyl ether.[6] Residual solvents from the reaction and workup are also common.
Q2: How can I confirm the purity of my final product?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like allyl methallyl ether and identifying any impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and is also quantitative.[7]
Q3: What is the boiling point of allyl methallyl ether?
A3: The boiling point of allyl methallyl ether is 122.3°C at 760 mmHg.[8][9]
Q4: Are there any specific safety precautions I should take when working with allyl methallyl ether?
A4: Yes. Like many ethers, allyl methallyl ether can form explosive peroxides upon storage and exposure to air.[2][3] It is crucial to test for and remove peroxides before heating or distilling the ether. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Peroxide Test and Removal
Materials:
-
Allyl methallyl ether sample
-
Potassium iodide (KI) solution (10% w/v, freshly prepared)
-
Starch solution
-
Activated alumina (B75360) or ferrous sulfate (B86663) solution[3][4]
Peroxide Test (Potassium Iodide Method):
-
To 1 mL of the allyl methallyl ether sample in a test tube, add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Add a few drops of glacial acetic acid.
-
A yellow to brown color indicates the presence of peroxides.[4] A blue color upon addition of a starch indicator confirms the presence of iodine, and thus peroxides.[3]
Peroxide Removal:
-
Method A: Activated Alumina: Pass the ether through a column packed with activated alumina. The peroxides will be adsorbed onto the alumina. Note: This method also removes any inhibitors, so the purified ether should be used immediately.[3][4]
-
Method B: Ferrous Sulfate Wash: Shake the ether with a freshly prepared solution of ferrous sulfate (60 g FeSO₄ in 110 mL water with 6 mL of concentrated sulfuric acid).[10] Separate the aqueous layer and re-test the ether for peroxides. Repeat the wash if necessary.
Protocol 2: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
Procedure:
-
Ensure the crude allyl methallyl ether is free of peroxides.
-
Place the crude ether in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus.
-
Begin heating the flask gently.
-
Collect the fractions based on the boiling point at the distillation head. A forerun containing lower-boiling impurities may come over first.
-
Collect the pure allyl methallyl ether fraction at approximately 122°C (at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.
Protocol 3: Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine the Solvent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-10%).[2][5]
-
Pack the Column: Pack the chromatography column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude allyl methallyl ether in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elute the Column: Run the column with the chosen solvent system. If separation is difficult, a solvent gradient (gradually increasing the polarity by adding more ethyl acetate) can be used.[11]
-
Collect and Analyze Fractions: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified allyl methallyl ether.
Data Presentation
Table 1: Physical Properties of Allyl Methallyl Ether
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [9] |
| Molecular Weight | 112.17 g/mol | [8] |
| Boiling Point | 122.3°C at 760 mmHg | [8][9] |
| Density | 0.798 g/cm³ | [9] |
| Refractive Index | 1.419 | [8] |
Table 2: Common Impurities and their Boiling Points
| Compound | Boiling Point (°C at 760 mmHg) |
| Allyl Chloride | 45 |
| Allyl Alcohol | 97 |
| Methallyl Chloride | 72 |
| Diallyl Ether | 94 |
| Methallyl Alcohol | 114.5 |
| Allyl Methallyl Ether | 122.3 |
Visualizations
Caption: Experimental workflow for the purification of crude allyl methallyl ether.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Purification of Allyl Ethyl Ether for Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from allyl ethyl ether to ensure successful polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound?
A1: Commercial this compound is typically stabilized with inhibitors to prevent premature polymerization during storage and transport. The most common inhibitors are phenolic compounds, such as hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ). Additionally, ethers like this compound can form peroxides upon exposure to air and light, which can also inhibit or interfere with polymerization reactions.[1]
Q2: Why is it crucial to remove these inhibitors before polymerization?
A2: Inhibitors are designed to scavenge free radicals, which are essential for initiating most polymerization reactions. If present, inhibitors will react with the initiator, preventing the polymerization process from starting. This can lead to failed or incomplete reactions, resulting in low yields and unpredictable polymer properties.[1] Peroxides can also negatively affect polymerization by acting as uncontrolled initiators or participating in side reactions.
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The main techniques for removing inhibitors from this compound are:
-
Washing with an alkaline solution: This method is effective for removing acidic phenolic inhibitors like hydroquinone.[1]
-
Column chromatography: Passing the monomer through a column packed with activated alumina (B75360) or silica (B1680970) gel can effectively remove polar inhibitors.[1]
-
Distillation: This technique separates the monomer from non-volatile inhibitors and can also remove some other impurities.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and subsequent polymerization.
| Problem | Possible Cause | Solution |
| Polymerization fails to initiate or is significantly retarded. | Residual phenolic inhibitors in the monomer. | 1. Re-purify the monomer using one of the described methods. 2. Increase the initiator concentration to overcome the effect of trace inhibitors.[1] |
| Presence of peroxides. | Test for and remove peroxides using the ferrous sulfate (B86663) wash method. | |
| The monomer turns yellow after purification and storage. | Formation of degradation products or peroxides. | 1. Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place. 2. Consider adding a small amount of a suitable inhibitor if long-term storage is necessary and re-purify before use.[2] |
| An emulsion forms during the alkaline wash and is difficult to separate. | Vigorous shaking of the separatory funnel. | 1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| The monomer polymerizes in the distillation flask or on the column during purification. | High temperatures during distillation or chromatography. | 1. For distillation, perform it under vacuum to lower the boiling point.[1] 2. For column chromatography, do not let the column run dry and avoid overheating. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors by Alkaline Wash
Objective: To remove acidic inhibitors like hydroquinone (HQ) and MEHQ.
Methodology:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 1M sodium hydroxide (B78521) (NaOH) solution.
-
Gently invert the funnel several times, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the phenolic inhibitor.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution 2-3 times.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Wash the organic layer with brine to remove residual water.
-
Dry the this compound over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
Protocol 2: Purification by Column Chromatography
Objective: To remove polar inhibitors by adsorption onto a solid stationary phase.
Methodology:
-
Prepare a chromatography column with a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).
-
Allow the alumina to settle, ensuring there are no air bubbles in the column bed.
-
Add a small layer of sand on top of the alumina.
-
Carefully add the this compound to the top of the column.
-
Elute the monomer through the column using the non-polar solvent. The polar inhibitor will be retained on the alumina.
-
Collect the purified monomer.
-
Remove the solvent under reduced pressure.
Note: Pre-packed inhibitor removal columns are also commercially available and offer a convenient alternative.
Protocol 3: Purification by Vacuum Distillation
Objective: To separate the volatile monomer from non-volatile inhibitors.
Methodology:
-
Set up a vacuum distillation apparatus.
-
Place the this compound in the distillation flask with a few boiling chips.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
Data Presentation
The following table provides a qualitative comparison of the different inhibitor removal methods.
| Method | Inhibitors Removed | Advantages | Disadvantages | Scale |
| Alkaline Wash | Phenolic inhibitors (HQ, MEHQ) | Simple, inexpensive, and effective for acidic inhibitors. | Does not remove non-acidic inhibitors or peroxides. Emulsion formation can be an issue. | Small to Large |
| Column Chromatography | Polar inhibitors (HQ, MEHQ) | High efficiency for polar inhibitors. | Can be time-consuming and requires solvents. The packing material is an additional cost. | Small to Medium |
| Vacuum Distillation | Non-volatile inhibitors | Can remove a broader range of non-volatile impurities. Provides high purity monomer. | Requires specialized glassware. High temperatures can potentially lead to some monomer polymerization if not controlled. Does not effectively remove inhibitors with similar boiling points. | Small to Large |
Mandatory Visualizations
Experimental Workflow for Inhibitor Removal
References
Technical Support Center: Optimizing Yield in Williamson Ether Synthesis of Allyl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of allyl ethers via Williamson ether synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of allyl ethers.
Question 1: I am experiencing low to no yield of my desired allyl ether. What are the common causes?
Answer: Low yields in the Williamson ether synthesis of allyl ethers are frequently due to competing side reactions or suboptimal reaction conditions. The most common culprit is the E2 elimination reaction, which is favored under certain conditions.[1] Key factors to investigate include:
-
Nature of the Alkyl Halide: The Williamson synthesis is most effective with methyl or primary alkyl halides.[1][2][3][4][5] Using secondary or tertiary alkyl halides dramatically increases the likelihood of elimination, where the alkoxide acts as a base rather than a nucleophile, producing an alkene instead of an ether.[1][2][6] Allyl halides themselves are primary and generally good substrates, but the other reactant, the alcohol, must be considered.
-
Steric Hindrance: Bulky reactants can sterically hinder the backside attack required for the SN2 mechanism, favoring the E2 pathway.[6][7]
-
Incomplete Deprotonation of the Alcohol: The base used may be too weak or may have degraded. It is crucial to ensure the alcohol is fully converted to the more nucleophilic alkoxide.[8] The presence of water will also consume the base and should be avoided by using anhydrous conditions.[9]
-
Reaction Temperature: Higher temperatures can favor the elimination reaction over the desired substitution.[10][11]
-
Choice of Solvent: The solvent plays a critical role in the reaction rate. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[10][11]
Question 2: How can I minimize the competing E2 elimination reaction?
Answer: To favor the desired SN2 pathway and maximize the yield of your allyl ether, consider the following strategies:
-
Reactant Selection:
-
Always aim to use a primary halide. When synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Choose the combination that involves the less sterically hindered halide.[2][12][13] For allyl ethers, this means reacting an alkoxide with an allyl halide.
-
If possible, use a more reactive allyl halide. Allyl bromide is generally more reactive than allyl chloride.
-
-
Reaction Conditions:
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50-100°C.[10][11]
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2][8][10][11][14] These solvents are effective at solvating the cation of the alkoxide salt, leaving the alkoxide anion more available for nucleophilic attack.
-
Base Selection: Use a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[2][8]
-
Question 3: My reaction seems to be proceeding very slowly. How can I increase the reaction rate?
Answer: A slow reaction rate can be addressed by several methods:
-
Phase-Transfer Catalysis (PTC): This is a highly effective technique for accelerating the Williamson ether synthesis, especially when dealing with reactants that have different solubilities.[15] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the allyl halide is located.[15] This often leads to higher yields under milder conditions.[16]
-
Addition of an Iodide Salt: If you are using an allyl chloride or bromide, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can increase the reaction rate. The iodide undergoes a halide exchange with the allyl halide to form the more reactive allyl iodide in situ.[4][17]
-
Solvent Choice: As mentioned, polar aprotic solvents like DMF or DMSO can significantly enhance the rate of SN2 reactions.[14][18]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][4][5][11][12][14][19] The reaction involves the backside attack of an alkoxide ion (a strong nucleophile) on an electrophilic carbon of an alkyl halide. This is a concerted, one-step mechanism where the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks.[4][5]
Q2: Which base should I choose for deprotonating my alcohol?
A2: The choice of base depends on the specific alcohol and the desired reaction conditions.
-
Strong Bases: For complete and rapid deprotonation, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices, especially when using anhydrous conditions with solvents like THF or DMF.[2][8][14]
-
Hydroxides: Strong aqueous bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used in phase-transfer catalysis setups.[8]
-
Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic alcohols like phenols.[14][19]
Q3: What are the advantages of using a phase-transfer catalyst (PTC)?
A3: Phase-transfer catalysis offers several benefits for the Williamson ether synthesis of allyl ethers:
-
Milder Reaction Conditions: PTC allows the reaction to proceed at lower temperatures and with less stringent requirements for anhydrous solvents.[16]
-
Increased Reaction Rates: By facilitating the interaction between reactants in immiscible phases, PTC can significantly speed up the reaction.
-
Simplified Procedures: It often eliminates the need to pre-form and isolate the alkoxide, as it can be generated in situ.[16]
-
Improved Yields: By promoting the desired SN2 reaction, PTC can lead to higher product yields.[15]
Q4: Can I use a secondary or tertiary alcohol in the Williamson ether synthesis?
A4: Yes, the alcohol can be primary, secondary, or even tertiary. The alkoxide formed from a secondary or tertiary alcohol can be a potent nucleophile. However, these alkoxides are also strong bases and are more sterically hindered, which can increase the likelihood of the competing E2 elimination reaction if the alkyl halide is not primary.[2][4]
Data Summary
The following tables summarize typical reaction conditions and their impact on yield for the Williamson ether synthesis of allyl ethers.
Table 1: Comparison of Conventional vs. Phase-Transfer Catalysis (PTC) Methods
| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) |
| Base | NaH, KH | NaOH (aq), KOH (solid) |
| Solvent | Anhydrous THF, DMF, DMSO | Toluene, Cyclohexane (biphasic) |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) |
| Temperature | 40-100 °C | 60-70 °C |
| Reaction Time | 4-12 hours | 2-4 hours |
| Typical Yield | 50-95% (highly substrate dependent) | Generally higher and more consistent |
Table 2: Influence of Solvent on Reaction Rate
| Solvent Type | Examples | Effect on Reaction Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Strong acceleration |
| Ethers | THF, Diethyl ether | Moderate rate |
| Apolar | Toluene, Hexane | Slow rate |
| Protic | Water, Ethanol | Strong deceleration |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of an Allyl Ether
This protocol describes a general procedure using sodium hydride in an anhydrous solvent.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and dissolve it in anhydrous THF.[20]
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution.[20] Caution: Hydrogen gas is evolved; ensure proper ventilation.[1][20]
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Allyl Bromide: Slowly add allyl bromide to the reaction mixture via syringe.[20] The reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1][20]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1][20]
-
Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.[20]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography or distillation.[8][20]
Protocol 2: Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis of an Allyl Ether
This protocol provides a method using a phase-transfer catalyst, which avoids the need for anhydrous conditions.
Materials:
-
Alcohol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB) (2-5 mol%)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol in toluene.[15]
-
Addition of Base and Catalyst: To the stirred solution, add the 50% aqueous NaOH solution and the catalytic amount of TBAB.[15]
-
Addition of Allyl Bromide: Heat the biphasic mixture to 60-70 °C and add the allyl bromide dropwise over 30 minutes.[15]
-
Reaction Monitoring: Vigorously stir the mixture at this temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC.[15]
-
Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer.[15]
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[8]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.[8]
Visualizations
Caption: Experimental workflow for a standard Williamson ether synthesis.
Caption: Troubleshooting workflow for low yield in allyl ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. byjus.com [byjus.com]
- 5. brainly.in [brainly.in]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 10. Williamson_ether_synthesis [chemeurope.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. gold-chemistry.org [gold-chemistry.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Allyl Ethyl Ether
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of allyl ethyl ether, primarily via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this process, an ethoxide ion, typically formed by deprotonating ethanol (B145695) with a strong base, acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide), displacing the halide to form the ether.[1][3]
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reaction is the base-catalyzed E2 elimination of the alkyl halide, which in this case would be allyl bromide, to form an alkene (allene).[1][4][5] Another potential issue is the hydrolysis of the allyl halide in the presence of water, which can produce allyl alcohol and subsequently lead to the formation of diallyl ether.[4]
Q3: My reaction yield is very low. What are the likely causes?
A3: Low yields can stem from several issues:
-
Incomplete deprotonation of ethanol: If the base is not strong enough or if there is moisture in the reaction, the ethoxide nucleophile will not be formed in sufficient quantity.[6]
-
Competing elimination reaction: High reaction temperatures can favor the E2 elimination pathway over the desired S(_N)2 substitution.[5][7]
-
Suboptimal reaction time or temperature: The reaction may not have proceeded to completion. Monitoring via Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[4]
Q4: I am observing a significant amount of an alkene byproduct. How can I minimize this?
A4: The formation of allene (B1206475) via E2 elimination is a key competing pathway.[5] To minimize this, you should:
-
Control the temperature: Williamson ether syntheses are typically conducted at moderate temperatures (e.g., 50 to 80 °C).[4][5] Avoid excessive heating, as higher temperatures favor elimination.
-
Choose the right reactants: The synthesis is most efficient with primary alkyl halides like allyl bromide, which are less prone to elimination than secondary or tertiary halides.[4][7]
Q5: How can I prevent the formation of allyl alcohol and diallyl ether?
A5: The formation of these byproducts is almost always due to the presence of water. Ensure that all glassware is thoroughly dried, use anhydrous solvents, and handle any hygroscopic reagents (like sodium hydride) under an inert atmosphere to prevent the hydrolysis of the allyl halide.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield or Incomplete Reaction
| Possible Cause | Solution | Supporting Details |
| Incomplete Deprotonation | Use a strong, non-nucleophilic base and ensure anhydrous conditions. | Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the formation of the ethoxide.[4][5] The reaction must be protected from atmospheric moisture, which would consume the base. |
| Competing E2 Elimination | Maintain a moderate reaction temperature (50-80 °C). | The S(_N)2 reaction for ether formation is generally favored at lower temperatures, while the E2 elimination pathway becomes more dominant at higher temperatures.[4] |
| Insufficient Reaction Time | Monitor the reaction's progress using TLC or GC. | Continue the reaction until the starting material (ethanol or allyl bromide) is no longer visible on the TLC plate. Typical reaction times can range from 1 to 8 hours.[4] |
Problem 2: Presence of Unexpected Byproducts
| Observed Byproduct | Likely Cause | Solution |
| Allene (propadiene) | E2 Elimination: The ethoxide base abstracts a proton from the allyl bromide. | Keep the reaction temperature as low as feasible to favor the S(_N)2 pathway. Using a polar aprotic solvent like DMF or DMSO can also help minimize elimination side products.[2][5] |
| Allyl Alcohol | Hydrolysis: Presence of water in the reaction mixture reacts with the allyl bromide. | Use rigorously dried glassware and anhydrous solvents. If using NaH, ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). |
| Diallyl Ether | Secondary Reaction: Allyl alcohol (formed from hydrolysis) is deprotonated and reacts with another molecule of allyl bromide. | The primary solution is to eliminate water from the reaction system, which prevents the initial formation of allyl alcohol.[4] |
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthesis route and a common side reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Managing Flammability Hazards of Allyl Ethyl Ether: A Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the flammability hazards of allyl ethyl ether in a laboratory setting. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary flammability hazards associated with this compound?
A1: this compound is a highly flammable liquid and a dangerous fire and explosion hazard.[1] Its primary hazards include:
-
Low Flash Point: It can be easily ignited by heat, sparks, or flames at nearly all ambient temperatures.[2][3]
-
Explosive Peroxide Formation: It readily oxidizes in the presence of air and light to form unstable and potentially explosive peroxides.[2][3][4] This is a critical hazard, as friction or shock involving these peroxides can lead to violent explosions.[5]
-
Vapor Explosion Hazard: The vapor is heavier than air and can travel a considerable distance to an ignition source and flash back.[1][2] These vapors can also form explosive mixtures with air.[3][6]
Q2: How can I tell if my container of this compound has formed peroxides?
A2: Visual inspection is the first step. If you observe the formation of crystals, a viscous liquid, or discoloration, especially around the cap, peroxidation may have occurred, and the container should be considered extremely dangerous.[7][8] Do not attempt to open or move a container with visible crystal formation. [5][9] For containers without visual signs, peroxide testing is necessary, especially for older containers or those with an unknown history.[7]
Q3: What are the proper storage conditions for this compound to minimize flammability risks?
A3: To minimize hazards, store this compound in a cool, dry, well-ventilated, and dark area, away from heat, sparks, and open flames.[1][6][10] It should be stored in tightly closed, air-impermeable containers.[1][11][12] Storage in a dedicated flammable liquid storage cabinet is required.[11][13] It is also crucial to store it separately from oxidizing agents and strong acids.[1][6] Containers should be dated upon receipt and opening to track their age.[7][8]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate PPE is mandatory and includes:
-
Eye Protection: Chemical splash goggles or a face shield.[9][14]
-
Hand Protection: Chemical-resistant gloves such as nitrile or polyvinyl alcohol (PVA) gloves.[9][15]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[9][16]
-
Respiratory Protection: In situations where ventilation is inadequate or as a backup to engineering controls, a full-face respirator with organic vapor cartridges should be used.[9]
Q5: What should I do in case of a small this compound spill?
A5: For a small spill, immediately alert others in the area and ensure all ignition sources are eliminated.[3][11] If it is safe to do so, contain the spill using an inert absorbent material like sand, earth, or commercial sorbents (do not use combustible materials like sawdust).[3][11] Use non-sparking tools to collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[1][3] Ensure the area is well-ventilated.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Visible crystals or solid formation in the this compound container. | Peroxide formation has occurred. The material is extremely dangerous and sensitive to shock and friction.[5][17] | DO NOT MOVE OR OPEN THE CONTAINER. [5][9] Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[9] |
| Faint, sweet, or irritating odor detected in the lab. | A possible leak or spill of this compound. Vapors are heavier than air and can accumulate.[2][3] | Immediately check for any open containers or spills. If a spill is found, follow the appropriate spill response procedure.[14][18] Ensure adequate ventilation by working in a fume hood.[9][16] If the source cannot be identified, evacuate the area and contact EHS. |
| Static discharge observed when dispensing the ether. | Improper grounding and bonding of containers and equipment. | Immediately stop the transfer. Ensure that all metal containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.[1][16] Use non-sparking tools.[1] |
| Uncertainty about the age or peroxide status of an this compound container. | Poor inventory management or labeling. | Do not use the material.[7] Treat it as potentially peroxide-containing. If safe to do so (no visible crystals), perform a peroxide test following the established protocol.[7] Otherwise, contact EHS for disposal. Implement a strict dating and testing policy for all peroxide-forming chemicals.[7][8] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the flammability of this compound.
| Property | Value | Source(s) |
| Flash Point | < -19 °F (< -28 °C) | [2] |
| Vapor Pressure | 153.0 mmHg | [2][4] |
| Molecular Weight | 86.13 g/mol | [6] |
| Boiling Point | 63.3 °C at 760 mmHg | [19] |
| Explosive Limits in Air | Vapors may form explosive mixtures with air. | [2][6] |
Experimental Protocols
Protocol 1: Peroxide Testing with Test Strips
This protocol outlines the use of commercially available peroxide test strips, a common and relatively safe method for detecting peroxides in solvents.
Materials:
-
Container of this compound to be tested
-
Commercial peroxide test strips (e.g., potassium iodide strips)
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE and work within a certified chemical fume hood.
-
Sample Collection: Carefully open the container of this compound.
-
Testing: Dip the end of a peroxide test strip into the solvent for the duration specified by the manufacturer's instructions.
-
Observation: Remove the strip and observe the color change. Compare the color to the chart provided with the test strips to determine the peroxide concentration.
-
Interpretation:
-
< 30 ppm: The solvent can be used, but should be re-tested frequently.
-
≥ 30 ppm: The solvent should be decontaminated or disposed of as hazardous waste. Contact your EHS department for guidance.[7]
-
-
Documentation: Record the test date and result on the container label.
Protocol 2: Decontamination of Low-Level Peroxides
This protocol is for the removal of low concentrations of peroxides and should only be performed by trained personnel.
Materials:
-
This compound containing low levels of peroxides
-
Activated alumina (B75360)
-
Chromatography column
-
Receiving flask
-
PPE as specified above
-
Chemical fume hood
Procedure:
-
Setup: In a chemical fume hood, set up a chromatography column packed with activated alumina.
-
Elution: Carefully pass the this compound through the column. The alumina will adsorb the peroxides.
-
Collection: Collect the purified ether in a clean receiving flask.
-
Verification: Retest the purified ether for the presence of peroxides using a fresh test strip to ensure their removal.
-
Disposal: The alumina column will contain concentrated peroxides and must be disposed of as hazardous waste.[17]
-
Stabilization: If the ether is to be stored, an appropriate inhibitor may need to be added as the purification process may remove it. Purified, unstabilized ether should be used immediately.[17]
Visualizations
Caption: Workflow for Peroxide Testing in this compound.
Caption: Logical Flow for this compound Spill Response.
References
- 1. nj.gov [nj.gov]
- 2. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 12. vumc.org [vumc.org]
- 13. scribd.com [scribd.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. westernsydney.edu.au [westernsydney.edu.au]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. chembk.com [chembk.com]
Technical Support Center: Disposal of Expired Allyl Ethyl Ether
This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of expired allyl ethyl ether. It is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is expired this compound considered hazardous?
Expired this compound is considered hazardous primarily because it is a peroxide-forming chemical.[1][2][3][4][5] Over time, especially when exposed to air, light, and heat, it can form unstable and potentially explosive peroxide crystals.[1][2] These peroxides are sensitive to shock, friction, and heat and can detonate violently.[1][2] Additionally, this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[4][6]
Q2: How can I tell if my container of this compound has formed dangerous peroxides?
Visual inspection is the first step, but it must be done with extreme caution. Do not move or open the container if you observe any of the following:
-
Crystal formation: Peroxide crystals may appear as a precipitate or as crusty deposits around the cap.[2]
-
Viscous liquid: The liquid may become thick or syrupy.[7]
-
Discoloration: Any change from its expected colorless appearance.[7]
If any of these signs are present, do not handle the container further. Immediately contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal team.[1][7]
Q3: What should I do if my this compound is expired but shows no visual signs of peroxide formation?
Even without visible signs, expired this compound may contain peroxides. Therefore, it is crucial to test for the presence of peroxides before proceeding with disposal.[7] This should only be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a face shield, a flame-retardant lab coat, and gloves.[1] Commercially available peroxide test strips can be used for this purpose.[7]
Q4: What is the general procedure for disposing of expired this compound?
Expired this compound must be disposed of as hazardous waste.[6][7][8] The following is a general procedure:
-
Assess the Container: Visually inspect the container for signs of peroxide formation from a safe distance. If signs are present, do not proceed and contact EHS immediately.
-
Test for Peroxides: If no visual signs are present, and it is safe to do so, test the liquid for peroxides using test strips.
-
Segregate and Label: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[7][8] It should be segregated from other incompatible waste streams.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][8] The recommended disposal method is incineration in a permitted hazardous waste facility.[8]
Never dispose of this compound down the drain or by evaporation in a fume hood.[7]
Q5: What personal protective equipment (PPE) should I wear when handling expired this compound for disposal?
Appropriate PPE is critical to ensure safety. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield.[1][9]
-
Hand Protection: Impermeable gloves.[9]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1][10][11]
-
Respiratory Protection: Work should be conducted in a chemical fume hood.[9] In case of a spill or inadequate ventilation, a NIOSH/MSHA-approved respirator may be necessary.[11]
Q6: What should I do in case of a spill of expired this compound?
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[8]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Remove Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[4][6][8]
-
Contain the Spill: Use an inert absorbent material like sand, activated carbon, or commercial sorbent pads to contain the spill.[6][8]
-
Collect Absorbent Material: Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[6][8]
-
Contact EHS: Notify your institution's EHS department about the spill and for guidance on final cleanup and disposal.
Summary of Key Safety Data
| Parameter | Guideline | Citation |
| Storage | Store in tightly closed, light-resistant containers in a cool, dry, well-ventilated area away from oxidizing agents and strong acids. | [5][6][9] |
| Peroxide Testing | Required for expired or undated containers before disposal. | [7] |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves are mandatory. | [1][9] |
| Handling Precautions | Use only non-sparking tools and explosion-proof equipment. Ground and bond containers during transfer. | [4][6][8][10] |
| Disposal Method | Must be disposed of as hazardous waste through a licensed facility, typically via incineration. | [7][8] |
| Prohibited Disposal Methods | Do not dispose of down the drain or by evaporation. | [7] |
Experimental Protocol: Peroxide Testing
Objective: To determine the presence and approximate concentration of peroxides in expired this compound before disposal.
Materials:
-
Expired this compound in its original container
-
Commercial peroxide test strips (e.g., potassium iodide strips)
-
Appropriate PPE (see FAQ #5)
-
Chemical fume hood
-
Non-sparking tools
Procedure:
-
Preparation: Don all required PPE and work within a certified chemical fume hood. Ensure there are no ignition sources in the vicinity.
-
Opening the Container: If the container shows no visual signs of peroxide formation and has not been opened before, or if it can be opened safely, use non-sparking tools to slowly and carefully open the cap. If there is any resistance or unusual sound, stop immediately and contact EHS.
-
Testing:
-
Dip the end of a peroxide test strip into the this compound.
-
Remove the strip and wait for the time specified in the manufacturer's instructions.
-
Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration.
-
-
Interpretation and Action:
-
Low Peroxide Concentration (e.g., < 30 ppm, check test strip manufacturer's guidelines): The this compound can be prepared for standard hazardous waste disposal.
-
High Peroxide Concentration: If the peroxide level is high, consult with your EHS department for guidance on potential pre-treatment to reduce peroxides before disposal. Do not attempt to treat the material without expert supervision.[7]
-
-
Securing the Container: After testing, securely close the container and label it appropriately for hazardous waste disposal, including the date of the test and the approximate peroxide concentration.
Disposal Decision Workflow
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Improving the Rate of Claisen Rearrangement of Allyl Ethers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the rate and efficiency of the Claisen rearrangement of allyl ethers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen rearrangement is proceeding very slowly or not at all. What are the primary factors I should investigate?
A1: A sluggish Claisen rearrangement is a common issue. The primary factors influencing the reaction rate are temperature, solvent choice, and the electronic nature of your substrate.
Troubleshooting Steps:
-
Increase Reaction Temperature: The traditional Claisen rearrangement is a thermal process and often requires high temperatures, typically in the range of 180-250°C, to proceed at a reasonable rate.[1][2] If your reaction is slow, a methodical increase in temperature should be your first step.
-
Optimize Solvent Selection: The choice of solvent is critical for achieving and maintaining the necessary reaction temperature and can also directly influence the reaction rate.
-
High-Boiling Point Solvents: Employ high-boiling point solvents such as decalin, xylene, or N,N-diethylaniline to reach the required temperatures for thermal rearrangements.[1]
-
Polar Solvents: Polar solvents tend to accelerate the Claisen rearrangement.[3][4][5] Hydrogen-bonding solvents, like ethanol/water mixtures, have been shown to provide the highest rate constants, sometimes increasing the rate by an order of magnitude compared to non-polar solvents.[3][4]
-
-
Utilize a Lewis Acid Catalyst: To avoid the high temperatures that can lead to substrate or product decomposition, a Lewis acid catalyst can be employed.[1] Catalysts such as boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂) can significantly accelerate the reaction, often allowing it to proceed at or near room temperature.[1][6]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by promoting rapid and uniform heating.[1][7] This technique can be applied to both thermal and Lewis acid-catalyzed rearrangements.[1][4]
Q2: I'm observing significant formation of the corresponding phenol (B47542) by-product from the cleavage of the allyl group. How can I minimize this side reaction?
A2: The formation of the parent phenol is a common side reaction, particularly under the harsh conditions of a high-temperature thermal rearrangement.[1]
Potential Solutions:
-
Milder Reaction Conditions: The most effective way to reduce phenol formation is to lower the reaction temperature. This is best achieved by using a Lewis acid catalyst, which facilitates the rearrangement under milder conditions where the cleavage pathway is less favorable.[1]
-
Microwave Irradiation: In some instances, microwave heating can result in a cleaner reaction profile with fewer by-products compared to conventional heating methods.[1] However, this is substrate-dependent. For example, in the solvent-free rearrangement of 1-allyloxy-4-methoxybenzene, microwave irradiation was found to increase the yield of the 4-methoxyphenol (B1676288) by-product.[8]
Q3: My reaction is yielding a mixture of ortho- and para-rearranged products. How can I improve the regioselectivity?
A3: The regioselectivity of the aromatic Claisen rearrangement is influenced by both steric and electronic factors of the substituents on the aryl ring.[3]
Controlling Regioselectivity:
-
Steric Hindrance: If the ortho-positions are blocked by substituents, the rearrangement will exclusively yield the para-substituted product.[3]
-
Electronic Effects: The electronic nature of substituents at the meta-position can direct the rearrangement.
Data Presentation: Reaction Condition Comparison
The following table summarizes the impact of different catalysts and conditions on the Claisen rearrangement of o-allylaryl ethers.
| Entry | Method/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Thermal (uncatalyzed) | 250 | 5 h | Low | |
| 2 | ZnCl₂ (Microwave) | - | 5-8 min | Excellent | |
| 3 | BF₃·OEt₂ (Microwave) | - | 5-8 min | Excellent | |
| 4 | Hβ-zeolite (Microwave) | 80 | - | Good to Moderate | [6] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the allyl aryl ether in a high-boiling point solvent (e.g., decalin).
-
Heating: Heat the reaction mixture to the desired temperature (typically 180-250°C) using an oil bath.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a non-polar solvent was used, it can be removed under reduced pressure. Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.
Protocol 2: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement
This protocol is adapted for a microwave-assisted reaction using a Lewis acid catalyst such as ZnCl₂ or BF₃·OEt₂.
-
Reaction Setup: In a microwave-safe vessel, combine the o-allylaryl ether (e.g., 12.5 mmol) and the Lewis acid (e.g., fused ZnCl₂, 44.7 mmol, or BF₃·OEt₂, 17.5 mmol). Add a minimal amount of a suitable solvent like xylene.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 720W) in cycles (e.g., 30 seconds per cycle). Monitor the reaction progress between cycles using TLC. The total reaction time is typically in the range of 5-8 minutes.
-
Quenching and Work-up: After cooling to room temperature, carefully pour the mixture into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the resulting crude product as necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Allyl Ethyl Ether
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with allyl ethyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity and Contamination Issues
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The impurities largely depend on the synthetic route, which is often a variation of the Williamson ether synthesis.[1] Common impurities include:
-
Unreacted Starting Materials: Such as allyl alcohol, allyl bromide, and ethanol.[2]
-
Side Products: Diallyl ether can form as a side product.[2]
-
Inorganic Salts: Byproducts from the reaction, such as sodium bromide or potassium bromide.[3]
-
Peroxides: Ethers like this compound are prone to forming explosive peroxides upon exposure to air and light.[4][5][6][7]
Q2: My this compound sample has become cloudy or contains crystals. What is the cause?
A2: Cloudiness immediately after synthesis is often due to residual inorganic salts, which can be removed with an aqueous workup.[3] However, if crystals or a viscous liquid appear in a previously clear sample, especially around the cap, it is a strong indication of dangerous peroxide formation.[7][8] Do not open or move the container if you suspect high levels of peroxides. Contact your institution's Environmental Health and Safety (EH&S) office for disposal.[8]
Q3: How can I test for the presence of peroxides?
A3: You can use commercial peroxide test strips for a quick check.[2] A common chemical test involves adding a few drops of the ether to a freshly prepared solution of potassium iodide (KI) in glacial acetic acid.[2] The formation of a yellow to brown color indicates the presence of peroxides.[2][7]
Q4: How are peroxides removed from this compound?
A4: Peroxides can be removed by treating the ether with a chemical reducing agent or by passing it through a column of activated alumina (B75360).[6][7] A process involving treatment with a metal hydride, such as sodium borohydride, can decompose the hydroperoxides.[9] It is crucial to perform these procedures with appropriate safety precautions and to re-test for peroxides before distillation.
Purification Procedure Challenges
Q5: I'm observing an emulsion during the aqueous workup. How can I resolve this?
A5: Emulsions can form from vigorous shaking or high concentrations of dissolved substances.[2] To break an emulsion:
-
Try gentle inversions of the separatory funnel instead of vigorous shaking.[2]
-
Add a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous layer and helps separate the phases.[2]
-
If fine solids are present, filtering the mixture through a pad of Celite before extraction may help.[2]
Q6: My distillation is resulting in poor separation between this compound and impurities. What can I do?
A6: Poor separation during distillation is often due to closely boiling impurities or an inefficient setup.
-
Check Boiling Points: this compound has a boiling point of 65-66 °C.[10] Compare this to the boiling points of potential impurities (see Table 1).
-
Improve Column Efficiency: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or a packed column.[2]
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial for good separation.[2]
-
Ensure Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss.[2]
Q7: What are the signs of thermal decomposition during distillation?
A7: Allyl ethers can be susceptible to thermal decomposition. Signs to watch for include the darkening or charring of the residue in the distillation flask, a sudden drop in the distillation rate, or the evolution of unexpected volatile byproducts.[3] Always stop the distillation before the flask runs dry to avoid concentrating potentially explosive peroxide residues.[3][8]
Q8: My compound either stays at the baseline or runs with the solvent front on my TLC plate. How do I fix this for column chromatography?
A8: This indicates an inappropriate solvent system (eluent).
-
Stays at Baseline: The eluent is not polar enough. Increase the polarity by gradually adding a more polar solvent (e.g., increasing the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).[2]
-
Runs with Solvent Front: The eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
-
No Spot Visible: If you are using a UV lamp, your compound may not be UV-active. Use a visualization stain, such as potassium permanganate (B83412) or an iodine chamber, to see the spot.[2]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 86.13 | 65-66 | 0.76 |
| Ethanol | 46.07 | 78 | 0.789 |
| Allyl Alcohol | 58.08 | 97 | 0.854 |
| Allyl Bromide | 120.99 | 70-71 | 1.398 |
| Diallyl Ether | 98.14 | 94.3 | 0.805 |
Data sourced from multiple references.[2][10][11][12]
Table 2: Comparison of Primary Purification Methods
| Parameter | Fractional Distillation | Flash Column Chromatography |
| Principle | Separation based on differences in boiling points. | Separation based on differences in polarity and interaction with the stationary phase. |
| Best For | Large-scale purifications; separating compounds with significantly different boiling points.[1] | Small-scale purifications; separating compounds with similar boiling points but different polarities.[1] |
| Primary Impurities Removed | Non-volatile impurities, starting materials with very different boiling points.[1] | Polar impurities (e.g., unreacted alcohols), closely related side-products.[1] |
| Advantages | Scalable, relatively inexpensive for bulk purification. | High resolution, effective for complex mixtures.[1] |
| Disadvantages | Can be ineffective for azeotropes or compounds with close boiling points; risk of thermal decomposition.[3] | Can be time-consuming, requires solvents and silica (B1680970) gel, less suitable for very large scales. |
Table 3: Comparison of Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility/polarity, detection by mass.[13] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[13] |
| Purity Determination | Quantitative, based on peak area percentage.[13] | Quantitative, by integrating proton signals against a certified internal standard.[13] |
| Sensitivity | High (ppm to ppb level).[13] | Moderate (requires mg of sample).[13] |
| Impurity Detection | Detects volatile starting materials, byproducts, and residual solvents.[13] | Detects structurally different impurities, including isomers.[13] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[13] | Can be less sensitive for detecting trace impurities compared to GC-MS. |
Experimental Protocols
Protocol 1: Peroxide Test (Qualitative)
-
Prepare a fresh solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
In a separate test tube, add 1-2 mL of the this compound to be tested.
-
Add the KI/acetic acid solution to the ether.
-
Gently swirl the mixture. A yellow color indicates low peroxide concentration, while a brown color indicates a high and potentially dangerous concentration.[2][7]
Protocol 2: Peroxide Removal using Activated Alumina
-
Prepare a short chromatography column packed with activated basic alumina (approx. 100 g of alumina per 100 mL of ether).[7]
-
Pass the ether through the column.
-
Collect the purified ether.
-
Important: Retest the solvent to ensure peroxides have been removed. The purified ether should be used immediately, as any inhibitors will have been removed.[7] Dispose of the alumina column as flammable waste.[7]
Protocol 3: Purification by Fractional Distillation
-
Crucial First Step: Ensure the crude ether is free of peroxides before heating.
-
Assemble a fractional distillation apparatus using a column with good efficiency (e.g., Vigreux). Ensure all glass joints are properly sealed.
-
Add the peroxide-free crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Gently heat the flask.
-
Collect and discard any initial low-boiling fractions.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approx. 66 °C), place a clean, pre-weighed receiving flask.[10]
-
Collect the fraction that distills at a constant temperature.
-
Stop the distillation when a small amount of residue (at least 10-20%) remains in the flask to prevent the concentration of explosive residues.[8][14]
-
Allow the apparatus to cool completely before disassembly.
Protocol 4: Purity Analysis by GC-MS
-
Sample Preparation: Accurately prepare a dilute solution of the purified this compound (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane (B109758) or diethyl ether.[13]
-
Instrumentation and Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[13]
-
Injector Temperature: 250 °C.[13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Oven Program: Start at 50 °C for 2 min, then ramp at 10 °C/min to 150 °C and hold for 2 min.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Scan Range: m/z 35-300.[13]
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the this compound peak relative to the total ion chromatogram (TIC).[13] Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. vumc.org [vumc.org]
- 7. westernsydney.edu.au [westernsydney.edu.au]
- 8. in.ewu.edu [in.ewu.edu]
- 9. data.epo.org [data.epo.org]
- 10. This compound CAS#: 557-31-3 [m.chemicalbook.com]
- 11. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 12. Azeotrope_(data) [chemeurope.com]
- 13. benchchem.com [benchchem.com]
- 14. ehs.tcu.edu [ehs.tcu.edu]
Technical Support Center: Allyl Ethyl Ether Synthesis
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of allyl ethyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary expected impurities?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of ethanol (B145695) to form an ethoxide ion, which then acts as a nucleophile and attacks an allyl halide (commonly allyl bromide or allyl chloride) in an SN2 reaction.[1][2][3]
The primary impurities to anticipate are:
-
Unreacted starting materials: Ethanol and allyl halide.
-
Side-reaction products: Primarily propene from the E2 elimination of the allyl halide, and potentially diallyl ether if the allyl halide reacts with an allyloxide ion formed in a side reaction.[1][4]
-
Solvent and base residues: Depending on the specific protocol.
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields in this compound synthesis can often be attributed to several factors. A primary cause is a competing elimination reaction (E2) which is favored under certain conditions.[4][5] Another significant factor can be incomplete deprotonation of the ethanol.
To improve the yield:
-
Optimize the base: Ensure the base is strong enough to fully deprotonate the ethanol. Sodium hydride (NaH) is a highly effective choice as it irreversibly forms the ethoxide.[6][7] Weaker bases may not drive the deprotonation to completion.
-
Control the temperature: While higher temperatures can increase the reaction rate, they can also favor the E2 elimination side reaction.[4] A moderate temperature range, typically between 50-100°C, is a good starting point.[2]
-
Molar ratio of reactants: Using a slight excess of the allyl halide can help drive the reaction to completion. However, a large excess will necessitate more rigorous purification.[5]
Q3: I am observing the formation of an alkene byproduct. How can I minimize this?
A3: The formation of propene is a result of the E2 elimination side reaction, where the ethoxide acts as a base rather than a nucleophile, abstracting a proton from the allyl halide.[2][4] To minimize this:
-
Use a primary alkyl halide: Allyl halides are primary, which already favors the SN2 pathway over E2.[1][3]
-
Control the reaction temperature: Lower temperatures generally favor the SN2 reaction over E2.[4]
-
Choice of base: While a strong base is needed for deprotonation, extremely hindered bases could potentially favor elimination. However, for ethanol, common bases like NaH are suitable.[3]
Q4: What is the best way to purify the crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Aqueous Workup: The first step is typically an aqueous workup to remove inorganic salts and any remaining base.[8][9]
-
Distillation: Since this compound is a volatile liquid with a boiling point of 65-66°C, simple or fractional distillation is a highly effective method for separating it from less volatile impurities like unreacted ethanol (boiling point 78°C) and any high-boiling point byproducts.[10]
-
Flash Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points but different polarities, flash column chromatography is a good option.[8][11] A common eluent system would be a mixture of hexane (B92381) and ethyl acetate.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Ineffective Alkoxide Formation: The base used may be too weak or have degraded. 2. Reaction Not Reaching Completion: Insufficient reaction time or temperature. 3. Poor Quality Reagents: Degradation of the allyl halide. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of ethanol.[6][7] 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider a moderate increase in temperature (e.g., to 60°C).[9] 3. Use freshly distilled allyl halide.[12] |
| Presence of Propene (Alkene) Impurity | Competing E2 Elimination Reaction: The ethoxide is acting as a base instead of a nucleophile. This is more likely at higher temperatures.[1][4] | Lower the reaction temperature. Since allyl halides are primary, the SN2 reaction should be favored.[4] |
| Crude Product is Cloudy or Contains Precipitates | Presence of Inorganic Salts: These are byproducts of the reaction (e.g., NaBr, NaCl).[13] | Perform an aqueous workup by washing the crude product with water in a separatory funnel to dissolve the salts.[8][9] |
| Difficulty in Removing Unreacted Ethanol | Similar Polarity to Product: Ethanol and this compound can be challenging to separate completely by extraction alone. | Fractional distillation is the most effective method due to the difference in their boiling points (this compound: ~66°C, Ethanol: ~78°C).[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride
This protocol is a standard method for the Williamson ether synthesis.
Materials:
-
Ethanol (absolute)
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Alkoxide Formation: In a dry, inert-atmosphere flask, add absolute ethanol to anhydrous diethyl ether or THF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 30-60 minutes).[11]
-
Alkylation: Cool the resulting sodium ethoxide solution back to 0°C. Slowly add allyl bromide dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC.[11]
-
Workup: Carefully quench the reaction at 0°C by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether.[9][11]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by distillation.[8][9]
Protocol 2: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus.
-
Begin heating the flask with stirring.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (65-66°C).[10]
-
Ensure to monitor the temperature at the head of the column closely to separate it from lower and higher boiling point impurities.
Visualizations
Caption: Williamson ether synthesis of this compound and the competing E2 elimination side reaction.
Caption: A logical workflow for troubleshooting and identifying impurities in this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 557-31-3 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. benchchem.com [benchchem.com]
Overcoming low reactivity of allyl ethers in cationic polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cationic polymerization of allyl ethers. Allyl ethers are known for their low reactivity in this type of polymerization, and this resource aims to provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the cationic polymerization of my allyl ether inefficient, resulting in low monomer conversion and low molecular weight polymers?
The primary reason for the low reactivity of allyl ethers in cationic polymerization is a process called degradative chain transfer . In this reaction, the propagating carbocation abstracts a hydrogen atom from the allyl ether monomer. This terminates the growing polymer chain and forms a stable, non-propagating allyl radical, which is resonance-stabilized and thus unreactive for re-initiation. This side reaction effectively poisons the polymerization process, leading to poor yields and the formation of oligomers instead of high molecular weight polymers.[1]
Q2: How can I overcome the low reactivity of allyl ethers in cationic polymerization?
The most effective strategy is to convert the less reactive allyl ether into a more reactive isomer, a propenyl ether , in situ before or during the polymerization. This is achieved through a tandem isomerization-cationic polymerization approach. Propenyl ethers are significantly more reactive in cationic polymerization because the double bond is more electron-rich, and they do not have the labile allylic protons that lead to degradative chain transfer.
Q3: What catalysts are recommended for the isomerization of allyl ethers to propenyl ethers?
Transition metal complexes are commonly used for this isomerization. Ruthenium and iridium-based catalysts are particularly effective. A widely used and commercially available catalyst is tris(triphenylphosphine)ruthenium(II) dichloride.[2] Other systems, such as those based on cobalt carbonyls in combination with organosilanes, have also been shown to be effective.[3]
Q4: What initiators are suitable for the cationic polymerization of the in situ generated propenyl ethers?
Once the propenyl ether is formed, conventional cationic initiators can be used. These include Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) in combination with a proton source or a carbocation source.[4][5][6] The choice of initiator can influence the control over the polymerization and the properties of the resulting polymer.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Incomplete Isomerization of the Allyl Ether
-
Question: My NMR analysis shows a significant amount of unreacted allyl ether even after the isomerization step. What can I do?
-
Answer:
-
Increase Catalyst Loading: The concentration of the isomerization catalyst may be too low. A typical starting point is 0.1 to 2.0 mol% of the catalyst relative to the allyl ether.[2] You can incrementally increase the catalyst loading to improve conversion.
-
Optimize Reaction Temperature: Isomerization is often temperature-dependent. For ruthenium-based catalysts, temperatures between 80°C and 150°C are generally effective.[2] A lower temperature may result in a sluggish reaction, while a temperature that is too high could lead to side reactions.
-
Increase Reaction Time: The reaction may simply need more time to reach completion. Monitor the isomerization progress over time using ¹H NMR to determine the optimal reaction duration.
-
Ensure Purity of Reagents: Impurities in the allyl ether or solvent can poison the catalyst. Ensure your starting materials are pure and the solvent is anhydrous.
-
Issue 2: Low Polymer Yield or Low Molecular Weight in Tandem Polymerization
-
Question: Even after isomerization, the cationic polymerization of my propenyl ether gives a low yield and/or low molecular weight polymer. What are the possible causes?
-
Answer:
-
Purity of the Isomerized Monomer: Although the isomerization is done in situ, residual isomerization catalyst or byproducts might interfere with the cationic polymerization. While purification of the propenyl ether is often not necessary, if problems persist, consider a purification step after isomerization and before adding the cationic initiator.
-
Choice and Concentration of Cationic Initiator: The activity of the Lewis acid initiator is crucial. Ensure it is fresh and handled under inert conditions. The initiator concentration will also affect the molecular weight; a higher initiator concentration generally leads to lower molecular weight polymers.
-
Reaction Temperature: Cationic polymerizations are often conducted at low temperatures (e.g., -78°C to 0°C) to suppress chain transfer and termination reactions.[4] Running the polymerization at a lower temperature can lead to higher molecular weights and better control.
-
Monomer Purity: Traces of water or other nucleophilic impurities in the monomer or solvent can terminate the cationic polymerization. Rigorous drying of all reagents and glassware is essential.
-
Issue 3: Bimodal Molecular Weight Distribution in the Final Polymer
-
Question: My GPC analysis shows a bimodal distribution for my polymer. What could be the cause?
-
Answer: A bimodal molecular weight distribution can indicate the presence of two different active species or polymerization mechanisms occurring simultaneously.
-
Incomplete Isomerization: If the isomerization is not complete, you might have a mixture of allyl and propenyl ethers. The propenyl ether will polymerize to a higher molecular weight, while the allyl ether may only form oligomers, resulting in a bimodal distribution. Ensure complete isomerization before initiating the cationic polymerization.
-
Slow Initiation: If the initiation of the cationic polymerization is slow compared to propagation, new chains will be initiated throughout the reaction, leading to a broader or even bimodal distribution of chain lengths.[7] Ensure rapid and efficient initiation by optimizing the initiator system and addition method.
-
Chain Transfer Reactions: Significant chain transfer to monomer or solvent can also lead to a population of lower molecular weight chains, contributing to a bimodal distribution.[8]
-
Data Presentation
Table 1: Comparison of Polymerization Methods for Allyl Ethers
| Polymerization Method | Typical Monomer Conversion | Typical Molecular Weight (Mₙ) | Polydispersity Index (PDI) | Key Challenges |
| Direct Cationic Polymerization | Very Low (<10%) | Oligomers (< 2,000 g/mol ) | Broad | Degradative chain transfer[1] |
| Radical Polymerization | Low to Moderate | Low (< 5,000 g/mol ) | Broad | Degradative chain transfer[9] |
| Tandem Isomerization-Cationic Polymerization | High (>90%) | High (can exceed 20,000 g/mol ) | Narrow (1.1 - 1.5) | Requires an additional isomerization step and catalyst[3] |
Experimental Protocols
Protocol 1: Tandem Isomerization-Cationic Polymerization of n-Butyl Allyl Ether
Materials:
-
n-Butyl allyl ether (purified by distillation)
-
Tris(triphenylphosphine)ruthenium(II) dichloride (isomerization catalyst)
-
Boron trifluoride etherate (BF₃·OEt₂) (cationic initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Anhydrous methanol (B129727) (quenching agent)
-
Hexane (B92381) (precipitating agent)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Isomerization:
-
In a dry Schlenk flask under an inert atmosphere, add n-butyl allyl ether (e.g., 10 g, 87.6 mmol) and anhydrous toluene (50 mL).
-
Add tris(triphenylphosphine)ruthenium(II) dichloride (e.g., 0.1 mol%, 83 mg).
-
Heat the reaction mixture to 110°C and stir for 4-6 hours.
-
Monitor the progress of the isomerization by taking small aliquots and analyzing by ¹H NMR. The disappearance of the signals corresponding to the allyl protons and the appearance of new signals for the propenyl protons indicate the progress of the reaction.
-
-
Cationic Polymerization:
-
Once the isomerization is complete (typically >95% conversion), cool the reaction mixture to 0°C in an ice bath.
-
Slowly add BF₃·OEt₂ (e.g., 0.5 mol% relative to the monomer, 62 mg) dropwise via a syringe. An exothermic reaction may be observed.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
-
Quenching and Purification:
-
Quench the polymerization by adding a small amount of anhydrous methanol (e.g., 2 mL).
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold hexane (e.g., 500 mL) with vigorous stirring.
-
Isolate the polymer by filtration.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate in cold hexane to further purify it.
-
Dry the polymer under vacuum at 40°C to a constant weight.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. US5486545A - Process for making propenyl ethers and photopolymerizable compositions containing them - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. main.spsj.or.jp [main.spsj.or.jp]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Stereochemistry in Reactions of Allyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stereoselective reactions of allyl ethers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Claisen Rearrangement
Question 1: My diastereoselectivity is low in a thermal Claisen rearrangement of a substituted allyl vinyl ether. What are the common causes and how can I improve it?
Potential Causes:
-
High Reaction Temperature: While necessary for thermal rearrangement, excessively high temperatures can lead to the population of multiple transition states, including the higher-energy boat conformation, which can result in the formation of undesired stereoisomers.[1]
-
Substrate Structure: The steric and electronic properties of substituents on both the allyl and vinyl moieties significantly influence the energy difference between the chair-like transition states leading to different diastereomers. Insufficient steric bulk or unfavorable electronic interactions can lower diastereoselectivity.
-
Incorrect Substrate Geometry: The geometry of the double bond in the allyl vinyl ether precursor is crucial. For instance, (E)- and (Z)-isomers can lead to different diastereomeric products. Incomplete stereocontrol in the synthesis of the starting material will directly translate to a mixture of products.
Solutions:
-
Optimize Reaction Temperature: Carefully screen a range of temperatures. Lowering the temperature, if the reaction rate is still acceptable, can favor the lowest energy transition state and improve diastereoselectivity.
-
Lewis Acid Catalysis: Employing a Lewis acid can significantly lower the activation energy of the reaction, often allowing it to proceed at much lower temperatures (even room temperature), which can enhance stereoselectivity by favoring a more ordered transition state.[2]
-
Microwave Irradiation: In some cases, microwave heating can provide rapid and uniform heating, potentially reducing reaction times and minimizing the formation of side products that can arise from prolonged heating.
-
Substrate Modification: If possible, modify the substituents on your substrate to increase the steric differentiation in the transition state. Larger groups tend to favor a single transition state geometry more strongly.
-
Verify Starting Material Purity and Geometry: Ensure the stereochemical purity of your starting allyl vinyl ether using techniques like NMR or chiral chromatography.
Question 2: I am observing significant by-product formation, such as the parent phenol (B47542) from cleavage of the allyl group, in my aromatic Claisen rearrangement. How can I minimize this?
Potential Causes:
-
Harsh Reaction Conditions: High temperatures required for thermal rearrangements can promote side reactions, including the cleavage of the allyl ether to form the corresponding phenol.
-
Presence of Acidic or Basic Impurities: Trace impurities can catalyze undesired pathways.
Solutions:
-
Milder Reaction Conditions with Lewis Acids: The most effective way to reduce phenol formation is to lower the reaction temperature by using a Lewis acid catalyst. This promotes the desired rearrangement under conditions where the cleavage pathway is less favorable.
-
Purify Starting Materials: Ensure all starting materials and solvents are free from acidic or basic impurities.
-
Microwave Irradiation: While substrate-dependent, microwave heating can sometimes lead to a cleaner reaction profile with fewer by-products compared to conventional heating.
[3][4]-Wittig Rearrangement
Question 3: My enantioselectivity is poor in an asymmetric[3][4]-Wittig rearrangement using a chiral lithium amide.
Potential Causes:
-
Inappropriate Chiral Ligand: The structure of the chiral diamine used to form the lithium amide is critical. The steric and electronic properties of the ligand directly influence the facial selectivity of the rearrangement.
-
Solvent Effects: The coordinating ability of the solvent can affect the aggregation state and structure of the chiral lithium amide and the substrate's lithium salt, thereby impacting enantioselectivity.
-
Reaction Temperature: While low temperatures are necessary to prevent the competing[3][5]-Wittig rearrangement, the optimal temperature for enantioselectivity may vary.[6]
-
Stoichiometry of Base: Using an incorrect amount of base can lead to complex equilibria and lower enantioselectivity.
Solutions:
-
Screen Chiral Ligands: Experiment with different chiral diamines to find the optimal one for your substrate. Both the backbone and the N-substituents of the diamine can have a significant impact.
-
Solvent Screening: Test a range of ethereal solvents (e.g., THF, diethyl ether, dimethoxyethane) to find the one that gives the best enantiomeric excess (ee).
-
Temperature Optimization: Carefully screen temperatures, typically between -78°C and -100°C, to find the sweet spot for your specific reaction.[5]
-
Optimize Base Stoichiometry: The ratio of n-butyllithium to the chiral diamine, as well as the ratio of the resulting chiral base to the substrate, should be carefully optimized. In some cases, using a slight excess of the chiral lithium amide can be beneficial.[5]
Question 4: I am observing the formation of the[3][5]-Wittig rearrangement product as a major side product.
Potential Causes:
-
Elevated Reaction Temperature: The[3][5]-Wittig rearrangement is favored at higher temperatures. If the reaction is allowed to warm above approximately -60°C, this pathway can become competitive.[6]
-
Substrate Structure: Certain substrates may be more prone to the[3][5]-rearrangement, particularly if the radical intermediate in the[3][5]-pathway is stabilized.
Solutions:
-
Strict Temperature Control: Maintain a low reaction temperature (below -60°C) throughout the course of the reaction.[6] This is the most critical factor in suppressing the[3][5]-rearrangement.
-
Rapid Rearrangement: After the addition of the base, the[3][4]-rearrangement is typically fast at low temperatures. Ensure efficient mixing to promote the desired reaction before the temperature has a chance to rise.
Data Presentation
Table 1: Catalyst Performance in Asymmetric Claisen Rearrangements
| Entry | Catalyst System | Substrate | Yield (%) | d.r. (anti:syn) | ee (%) (anti) |
| 1 | (S,S)-Ph-BOX-Ni(OTf)₂ | Allyl furyl ether (E-isomer) | 95 | >20:1 | 96 |
| 2 | (R,R)-Ph-BOX-Ni(OTf)₂ | Allyl furyl ether (E-isomer) | 96 | >20:1 | >99 |
| 3 | (S,S)-Ph-BOX-Ni(OTf)₂ | Allyl furyl ether (Z-isomer) | 92 | 1:>20 | 95 |
| 4 | (R,R)-Ph-BOX-Ni(OTf)₂ | Allyl furyl ether (Z-isomer) | 94 | 1:>20 | >99 |
Table 2: Enantioselectivity in[3][4]-Wittig Rearrangement of 2-(allyloxymethyl)pyridine with Chiral Lithium Amides
| Entry | Chiral Amine | Solvent | Yield (%) | ee (%) |
| 1 | (S)-N-tert-butyldiamin | THF | 52 | 17 |
| 2 | (S)-N-tert-butyldiamin | Toluene | 45 | 35 |
| 3 | (S)-N-tert-butyldiamin | DME | 60 | 50 |
| 4 | (S)-N-adamantyldiamin | DME | 55 | 52 |
| 5 | (S)-N-neopentyldiamin | DME | 48 | 25 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Claisen Rearrangement using a Ni(II)-Bis(oxazoline) Catalyst
This protocol is a general guideline for the asymmetric Claisen rearrangement of an allyl vinyl ether catalyzed by a Ni(II)-BOX complex.
Materials:
-
(S,S)-Ph-BOX ligand
-
Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂)
-
Allyl vinyl ether substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the (S,S)-Ph-BOX ligand (0.11 mmol) and Ni(OTf)₂ (0.10 mmol). Add anhydrous, degassed dichloromethane (B109758) (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0°C or -20°C).
-
Substrate Addition: Slowly add a solution of the allyl vinyl ether substrate (1.0 mmol) in anhydrous, degassed dichloromethane (5 mL) to the catalyst solution via syringe over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Enantioselective[3][4]-Wittig Rearrangement using a Chiral Lithium Amide
This protocol provides a general method for the enantioselective[3][4]-Wittig rearrangement of an allyl ether using a chiral lithium amide.
Materials:
-
Chiral diamine (e.g., (S)-N-tert-butyldiamin)
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl ether substrate
-
Anhydrous, degassed solvent (e.g., THF or DME)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Chiral Base Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diamine (1.4 mmol) in anhydrous, degassed solvent (10 mL). Cool the solution to -78°C. Slowly add n-BuLi (1.4 mmol) dropwise. Stir the mixture at -78°C for 30 minutes to form the chiral lithium amide.
-
Substrate Addition: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the allyl ether substrate (1.0 mmol) in the same anhydrous, degassed solvent (5 mL). Cool this solution to -78°C.
-
Reaction Initiation: Slowly transfer the substrate solution to the chiral lithium amide solution via cannula at -78°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor its progress by TLC, quenching aliquots with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Once the reaction is complete, quench the entire reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride at -78°C. Allow the mixture to warm to room temperature.
-
Extraction: Add water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in achieving stereocontrol in a Claisen versus a[3][4]-Wittig rearrangement?
The primary difference lies in the nature of the stereocontrol element. In the Claisen rearrangement, stereocontrol is often substrate-based, relying on the inherent chirality of the starting material or the geometry of the double bonds to favor a specific chair-like transition state.[1] While catalytic asymmetric variants exist, they often involve a chiral Lewis acid to create a chiral environment. In the[3][4]-Wittig rearrangement, stereocontrol is typically reagent-based, where an external chiral base (like a chiral lithium amide) deprotonates the substrate and directs the subsequent rearrangement through a chiral transition state.[3]
Q2: How do I choose the right Lewis acid for my Claisen rearrangement?
The choice of Lewis acid depends on the substrate and the desired outcome. Common Lewis acids include TiCl₄, BF₃·OEt₂, AlCl₃, and SnCl₄. The strength and steric bulk of the Lewis acid can influence both the reaction rate and the stereoselectivity. It is often necessary to screen a variety of Lewis acids to find the optimal one for a particular transformation. Factors to consider include the coordinating ability of your substrate and the potential for side reactions catalyzed by the Lewis acid.
Q3: Can I use a chiral auxiliary to control the stereochemistry of these reactions?
Yes, chiral auxiliaries are a well-established strategy for controlling stereochemistry in both Claisen and[3][4]-Wittig rearrangements. The auxiliary is a chiral moiety that is temporarily attached to the substrate and is removed after the reaction. It directs the stereochemical outcome by creating a sterically biased environment. For the[3][4]-Wittig rearrangement, placing a chiral auxiliary on the substrate is a common strategy for achieving diastereoselection.[3]
Q4: What are the key safety precautions to take when working with the reagents for these reactions, particularly for the[3][4]-Wittig rearrangement?
The[3][4]-Wittig rearrangement requires the use of a strong, pyrophoric base like n-butyllithium. It is crucial to handle n-BuLi under a strictly inert atmosphere (argon or nitrogen) and with proper personal protective equipment (flame-resistant lab coat, safety glasses, and appropriate gloves). All glassware must be thoroughly dried to prevent quenching of the base and potential fire hazards. Reactions should be conducted in a well-ventilated fume hood.
Q5: How can I monitor the progress of these reactions effectively?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. It allows you to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used. For reactions involving chiral products, chiral GC or HPLC is necessary to determine the enantiomeric or diastereomeric ratio.
Mandatory Visualizations
Caption: General workflow for a catalytic asymmetric Claisen rearrangement.
Caption: Troubleshooting logic for poor stereoselectivity in[3][4]-Wittig rearrangements.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Enantioselective [2,3]-Wittig rearrangement of allyl picolyl ethers with chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]
Validation & Comparative
Allyl Ether vs. Benzyl Ether as Protecting Groups: A Comparative Guide for Researchers
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic selection of protecting groups is a critical determinant of success. Among the plethora of choices for the protection of hydroxyl groups, allyl and benzyl (B1604629) ethers are distinguished by their widespread use, versatility, and distinct reactivity profiles. This guide offers an objective comparison of allyl and benzyl ethers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| Stability | Generally stable under a wide range of acidic and basic conditions.[1][2] | Highly stable under acidic and basic conditions, as well as to many oxidizing and reducing agents.[1][3] |
| Cleavage Conditions | Typically removed under mild conditions using palladium(0) catalysts.[1] | Commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][3] Also susceptible to strong acids and certain oxidizing agents.[1][4] |
| Orthogonality | Excellent orthogonality with many other protecting groups due to specific palladium-catalyzed deprotection.[1][2][5] | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present.[1] |
| Key Advantage | Mild and highly selective deprotection conditions.[1] | High stability and robustness throughout multi-step syntheses.[1] |
Performance Comparison: Quantitative Data
The following tables summarize representative yields for the protection of alcohols as allyl and benzyl ethers and their subsequent deprotection under various conditions. It is important to note that yields are substrate-dependent, and the following data is for illustrative purposes.
Table 1: Protection of Alcohols as Allyl and Benzyl Ethers
| Substrate (Alcohol) | Protecting Group Reagent | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Allyl bromide | Solid KOH | None | 4.5 | 96 |
| Various primary alcohols | Benzyl bromide | Solid KOH | None | 5-7 | 90-98 |
| 1-Butanol | Allyl bromide | NaH | THF | 12-16 | >90 (typical) |
| Benzyl alcohol | Benzyl bromide | NaH | THF | 12-16 | >90 (typical) |
| Various alcohols | 2-Benzyloxy-1-methylpyridinium triflate | MgO | Toluene | 24 | 75-95 |
Table 2: Deprotection of Allyl and Benzyl Ethers
| Substrate (Ether) | Deprotection Reagent(s) | Solvent | Time | Temperature (°C) | Yield (%) |
| Aryl allyl ether | Pd(PPh₃)₄, K₂CO₃ | Methanol (B129727) | 1-3 h | Room Temp | 82-97 |
| O-allyl glycoside | [(PPh₃)₃RuCl₂], DIPEA then H₃O⁺/HgCl₂, HgO | Toluene, then Acetone/Water | 4 h (isomerization) | Reflux, then Room Temp | High |
| Aryl allyl ether | 10% Pd/C, p-toluenesulfonic acid | Methanol/Water | 24 h | Reflux | High |
| Benzyl-protected alcohol | 10% Pd/C, H₂ (balloon) | Methanol or Ethanol (B145695) | 16 h | Room Temp | High |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 10% Pd/C, Ammonium Formate | Methanol | 15-20 min | Reflux | High |
| Benzyl ethers | BCl₃ | CH₂Cl₂ | 2 h | -78 | High |
Experimental Protocols
Protection of a Primary Alcohol as an Allyl Ether
Reaction: R-OH + Allyl-Br → R-O-Allyl
This protocol describes the formation of an allyl ether via the Williamson ether synthesis.
-
Materials:
-
Primary alcohol (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Allyl bromide (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the primary alcohol dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the allyl ether.[2]
-
Protection of a Primary Alcohol as a Benzyl Ether
Reaction: R-OH + Bn-Br → R-O-Bn
This protocol details the formation of a benzyl ether.
-
Materials:
-
Primary alcohol (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Benzyl bromide (BnBr) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Follow steps 1-4 as described for the allyl ether protection.
-
Re-cool the mixture to 0 °C and add benzyl bromide dropwise.
-
Follow steps 6-12 as described for the allyl ether protection to obtain the benzyl ether.[4]
-
Deprotection of an Allyl Ether
Reaction: R-O-Allyl → R-OH
A mild deprotection strategy for allyl ethers using a palladium catalyst is described as follows.[1]
-
Materials:
-
Allyl ether (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
-
Procedure:
-
To a solution of the allyl ether in methanol, add potassium carbonate and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the deprotected alcohol.
-
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Reaction: R-O-Bn + H₂ → R-OH + Toluene
This is a common and mild method for benzyl ether deprotection.[6]
-
Materials:
-
Benzyl-protected alcohol (1.0 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (10 mol%)
-
Methanol or Ethanol (10 mL)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst.
-
Securely attach a balloon filled with hydrogen gas to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Visualizing the Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using allyl and benzyl ethers.
Caption: General workflows for the protection of alcohols.
Caption: Common deprotection pathways for allyl and benzyl ethers.
Decision-Making Workflow
The choice between an allyl and a benzyl ether protecting group often depends on the other functional groups present in the molecule and the planned synthetic route. This workflow diagram illustrates the decision-making process.
Caption: A logical workflow for selecting between allyl and benzyl ethers.
References
A Comparative Guide to Catalysts for Allyl Ether Polymerization
For researchers, scientists, and drug development professionals, the polymerization of allyl ethers presents a versatile pathway to novel functional polymers. The choice of catalyst is paramount, directly influencing polymer characteristics such as molecular weight, polydispersity, and microstructure. This guide provides an objective comparison of various catalytic systems for allyl ether polymerization, supported by experimental data and detailed protocols.
The polymerization of allyl ethers can be achieved through several catalytic strategies, each with distinct mechanisms and outcomes. The primary methods include Tandem Isomerization/Cationic Polymerization (TICAP), Ziegler-Natta Catalysis, Late Transition Metal Catalysis, Anionic Ring-Opening Polymerization (AROP), and Radical-Mediated Cyclization (RMC). This guide will delve into the efficacy of these catalytic systems, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways.
Comparative Performance of Catalytic Systems
The efficacy of different catalysts in allyl ether polymerization is summarized in the table below, highlighting key performance indicators such as monomer conversion, polymer molecular weight (Mn and Mw), and polydispersity index (PDI).
| Catalytic System | Catalyst/Initiator | Monomer | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reaction Conditions | Reference |
| TICAP | Co₂(CO)₈ / Diphenylsilane | 1-Allyloxyoctane | 91 | - | 27,800 | - | Not specified | [1] |
| Ziegler-Natta | TiCl₄ / Al(i-Bu)₃ | Allyl Ethyl Ether | Low | Oligomers | - | - | Not specified | General observation |
| Late Transition Metal | [(di(2-anisyl)phosphine-2-yl)benzenesulfonato]Pd(II) | Diallyl Ether (copolymerization with Ethylene) | High | - | - | - | Not specified | [2] |
| AROP | Potassium Naphthalenide / Benzyl (B1604629) Alcohol | Allyl Glycidyl (B131873) Ether | >95 | 11,800 | 12,700 | 1.08 | 30°C, 20 h, in Diglyme | [3] |
| RMC (Photopolymerization) | Photoinitiator (e.g., HMPP) | Sucrose Allyl Ether | High | High | - | - | Room temp., UV light | [4] |
Detailed Experimental Protocols
Tandem Isomerization/Cationic Polymerization (TICAP) of 1-Allyloxyoctane
This method utilizes a transition metal catalyst to first isomerize the allyl ether to a more reactive propenyl ether, which then undergoes cationic polymerization.
Catalyst System: Dicobalt octacarbonyl (Co₂(CO)₈) in combination with an organosilane such as diphenylsilane.[1]
General Procedure:
-
In a reaction vessel under an inert atmosphere, the allyl ether monomer (e.g., 1-allyloxyoctane) is dissolved in a suitable solvent.
-
The transition metal carbonyl catalyst (e.g., Co₂(CO)₈) and the organosilane co-catalyst are added to the solution.
-
The reaction mixture is stirred at a specific temperature for a designated time to allow for both isomerization and subsequent polymerization.
-
The polymerization is terminated by the addition of a quenching agent.
-
The resulting polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Anionic Ring-Opening Polymerization (AROP) of Allyl Glycidyl Ether
AROP is a controlled polymerization method suitable for cyclic ethers like allyl glycidyl ether (AGE), yielding polymers with well-defined molecular weights and low polydispersity.[3]
Initiator System: Potassium naphthalenide and benzyl alcohol.
Experimental Protocol:
-
Initiator Preparation: In a glovebox, a solution of potassium naphthalenide is prepared by stirring potassium metal with naphthalene (B1677914) in dry tetrahydrofuran (B95107) (THF). Benzyl alcohol is then added to this solution to form the potassium benzoxide initiator.
-
Polymerization: The initiator solution is added to a solution of purified allyl glycidyl ether in a suitable solvent (e.g., diglyme) at the desired temperature (e.g., 30°C).[3]
-
The reaction is allowed to proceed for a set time (e.g., 20 hours) to achieve high monomer conversion.[3]
-
Termination: The polymerization is terminated by the addition of acidified methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol), followed by washing and drying under vacuum.[5][6]
Radical-Mediated Cyclization (RMC) of Allyl Ethers
This photopolymerization method proceeds via a radical-mediated cyclization mechanism, which can overcome the issue of degradative chain transfer often encountered in conventional free-radical polymerization of allyl monomers.[4][7]
Initiator System: A suitable photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, HMPP).
Experimental Protocol:
-
The allyl ether monomer is mixed with a photoinitiator.
-
The mixture is placed in a suitable reaction vessel or cast as a thin film.
-
The reaction is initiated by exposing the mixture to UV light at room temperature.
-
The polymerization proceeds via a series of radical abstraction, cyclization, and chain transfer steps.
-
The resulting polymer is purified to remove any unreacted monomer and photoinitiator residues.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The selection of an appropriate catalyst for allyl ether polymerization is a critical decision that dictates the properties of the resulting polymer.
-
Tandem Isomerization/Cationic Polymerization (TICAP) offers a route to high molecular weight polymers from readily available allyl ethers.[1]
-
Ziegler-Natta catalysts , while highly effective for olefins, generally show low activity for the homopolymerization of allyl ethers, often resulting in oligomers. Their utility is more pronounced in copolymerization with monomers like ethylene.
-
Late transition metal catalysts , particularly palladium-based systems, are effective for the copolymerization of allyl ethers with non-polar olefins, enabling the introduction of functionality into polyolefin backbones.[2]
-
Anionic Ring-Opening Polymerization (AROP) stands out for its ability to produce well-defined polymers with controlled molecular weights and narrow polydispersity from cyclic allyl ethers like allyl glycidyl ether.[3]
-
Radical-Mediated Cyclization (RMC) provides an alternative photopolymerization strategy that can circumvent the challenges of conventional free-radical polymerization of allyl monomers, leading to high molecular weight polymers.[4]
The choice of catalytic system should be guided by the desired polymer architecture, molecular weight, and functionality. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and synthesis of novel poly(allyl ether)s for a wide range of applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanism of Insertion Polymerization of Allyl Ethers [iris.unisa.it]
- 3. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cambridge.org [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Allyl Ethyl Ether vs. Its Polymeric Form
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of monomers and their corresponding polymers is crucial for material identification, purity assessment, and quality control. This guide provides an objective comparison of the spectroscopic properties of allyl ethyl ether and its polymer, poly(this compound), supported by experimental data and detailed methodologies.
This compound is a volatile organic compound with a terminal double bond, making it a candidate for polymerization. The transformation from monomer to polymer induces significant changes in its spectroscopic fingerprint. This guide will delve into the key differences observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Raman spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and the expected data for poly(this compound). The data for the polymer is largely inferred from the general principles of vinyl polymerization and spectroscopic data of analogous polyethers, due to the limited availability of specific experimental data for the homopolymer of this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Assignment | This compound [1][2] | Poly(this compound) (Expected) |
| -CH=CH₂ | ~5.85 (m) | Absent |
| -CH=CH₂ | ~5.20 (m) | Absent |
| -O-CH₂-CH=CH₂ | ~3.95 (d) | Broad signals integrated into backbone |
| -O-CH₂-CH₃ | ~3.45 (q) | ~3.40 - 3.60 (br) |
| -CH₂- (backbone) | N/A | ~1.50 - 2.00 (br) |
| -CH- (backbone) | N/A | ~3.70 - 4.00 (br) |
| -O-CH₂-CH₃ | ~1.20 (t) | ~1.15 (br) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Assignment | This compound [3][4][5] | Poly(this compound) (Expected) |
| -CH=CH₂ | ~134.8 | Absent |
| -CH=CH₂ | ~117.0 | Absent |
| -O-CH₂-CH=CH₂ | ~71.8 | Integrated into backbone signals |
| -O-CH₂-CH₃ | ~65.8 | ~68.0 - 72.0 |
| -CH₂- (backbone) | N/A | ~35.0 - 45.0 |
| -CH- (backbone) | N/A | ~75.0 - 80.0 |
| -O-CH₂-CH₃ | ~15.2 | ~15.0 |
Table 3: IR and Raman Spectroscopic Data (Wavenumbers in cm⁻¹)
| Vibrational Mode | This compound [3][6][7] | Poly(this compound) (Expected) |
| =C-H stretch | ~3080 (IR, Raman) | Absent |
| C-H stretch (alkane) | ~2850-2980 (IR, Raman) | ~2850-2980 (IR, Raman) |
| C=C stretch | ~1645 (IR, Raman) | Absent |
| C-O-C stretch | ~1110 (IR, Raman) | ~1100 (IR, Raman) |
| =C-H bend | ~920, 990 (IR) | Absent |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying spectroscopic data. Below are typical protocols for the polymerization of this compound and its subsequent spectroscopic characterization.
Radical Polymerization of this compound
Radical polymerization of allyl ethers can be challenging due to degradative chain transfer, which may lead to low molecular weight polymers.[8][9]
Materials:
-
This compound (monomer), purified by distillation.
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol (B129727).
-
Anhydrous toluene (B28343) (solvent).
-
Methanol (non-solvent for precipitation).
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 10 g) and AIBN (e.g., 0.1 g, 1 mol% relative to the monomer) in anhydrous toluene (e.g., 20 mL).
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the polymerization progress by taking small aliquots and analyzing the disappearance of the monomer's vinyl signals using ¹H NMR.
-
After the reaction, cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Isolate the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
Samples are prepared by dissolving the monomer or polymer (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
Infrared (IR) Spectroscopy:
-
FTIR spectra can be obtained using an FTIR spectrometer.
-
Liquid samples (this compound) can be analyzed as a thin film between NaCl or KBr plates.
-
Solid polymer samples can be analyzed as a thin film cast from a suitable solvent (e.g., chloroform) onto a KBr plate or by preparing a KBr pellet.
Raman Spectroscopy:
-
Raman spectra are recorded using a Raman spectrometer, often with a laser excitation source (e.g., 785 nm).
-
Liquid samples can be placed in a glass vial, and solid polymer samples can be analyzed directly.
Visualizing the Process and Analysis
The following diagrams illustrate the polymerization of this compound and the general workflow for its spectroscopic analysis.
Caption: Radical polymerization of this compound.
Caption: Workflow for spectroscopic analysis.
References
- 1. This compound(557-31-3) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(557-31-3) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Validating the Structure of Allyl Ethyl Ether Copolymers: A Comparative Guide to NMR Techniques
For researchers, scientists, and drug development professionals, the precise structural characterization of copolymers is paramount for ensuring functionality, reproducibility, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural elucidation of polymers.[1][2][3] This guide provides a comparative overview of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques for validating the structure of allyl ethyl ether (AEE) copolymers.
This publication will delve into the experimental data and protocols necessary for confirming monomer incorporation, determining copolymer composition, and understanding the connectivity of the polymer backbone. By comparing the insights gained from each NMR technique, researchers can develop a comprehensive analytical workflow for the structural validation of AEE copolymers.
Comparative Analysis of NMR Techniques for AEE Copolymers
The structural validation of an AEE copolymer, which may be synthesized with a comonomer such as ethylene, relies on a suite of NMR experiments that each provide unique and complementary information.[4] The primary goal is to confirm the incorporation of the AEE monomer into the polymer chain, which is evidenced by the disappearance or significant reduction of the vinyl proton signals present in the monomer spectrum.[5]
¹H NMR: The First Step in Structural Validation
¹H NMR is the initial and most fundamental technique for analyzing AEE copolymers. It provides crucial information on the overall composition of the copolymer. The integration of specific proton signals allows for the quantification of the relative molar ratio of the different monomer units within the polymer chain.[6]
¹³C NMR: A Deeper Look into the Carbon Backbone
While ¹H NMR provides information on the proton environment, ¹³C NMR offers a detailed view of the carbon skeleton of the copolymer. This technique is particularly sensitive to the chemical environment of each carbon atom, making it invaluable for identifying the different carbon signals in the polymer backbone and the pendant this compound groups.[1]
COSY: Mapping Proton-Proton Correlations
Correlation Spectroscopy (COSY) is a two-dimensional NMR technique that reveals which protons are coupled to each other, typically through two or three bonds.[4] For AEE copolymers, COSY is instrumental in confirming the connectivity within the ethyl and the incorporated allyl groups, helping to piece together the fragments of the polymer structure.
HSQC: Linking Protons to Their Carbons
Heteronuclear Single Quantum Coherence (HSQC) is another powerful 2D NMR technique that correlates each proton signal directly to the carbon atom to which it is attached.[4] This is particularly useful for unambiguously assigning the carbon signals in the often-crowded ¹³C NMR spectrum of a polymer.
Experimental Data and Interpretation
The following tables summarize the expected chemical shifts for the AEE monomer and a hypothetical AEE-co-ethylene copolymer. These values are based on typical chemical shift ranges for ethers and alkenes and published data for similar polymers.[5][7][8]
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Structure | Assignment | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| AEE Monomer | a | =CH₂ | 5.25 - 5.15 | m |
| b | =CH- | 5.95 - 5.85 | m | |
| c | -O-CH₂-CH= | 3.95 | d | |
| d | -O-CH₂-CH₃ | 3.45 | q | |
| e | -CH₃ | 1.20 | t | |
| AEE-co-ethylene | a' | Backbone -CH- | 1.5 - 1.3 | m (broad) |
| b' | Backbone -CH₂- (from AEE) | 1.3 - 1.1 | m (broad) | |
| c' | -O-CH₂- (pendant) | 3.5 - 3.3 | m (broad) | |
| d' | -O-CH₂-CH₃ (pendant) | 3.45 - 3.35 | q (broad) | |
| e' | -CH₃ (pendant) | 1.20 - 1.10 | t (broad) | |
| f' | Backbone -CH₂-CH₂- (from ethylene) | 1.35 - 1.25 | s (broad) |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Structure | Assignment | Carbon | Expected Chemical Shift (ppm) |
| AEE Monomer | 1 | =CH₂ | 117.0 |
| 2 | =CH- | 135.0 | |
| 3 | -O-CH₂-CH= | 71.5 | |
| 4 | -O-CH₂-CH₃ | 65.0 | |
| 5 | -CH₃ | 15.2 | |
| AEE-co-ethylene | 1' | Backbone -CH- | 40 - 38 |
| 2' | Backbone -CH₂- (from AEE) | 35 - 33 | |
| 3' | -O-CH₂- (pendant) | 75 - 73 | |
| 4' | -O-CH₂-CH₃ (pendant) | 66 - 64 | |
| 5' | -CH₃ (pendant) | 16 - 15 | |
| 6' | Backbone -CH₂-CH₂- (from ethylene) | 30 - 28 |
Experimental Protocols
Reproducible and high-quality NMR data are contingent on meticulous experimental procedures.
Sample Preparation
-
Dissolution: Dissolve 10-20 mg of the AEE copolymer in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Homogenization: Ensure the polymer is fully dissolved, using gentle vortexing or sonication if necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters
The following are general parameters for acquiring high-resolution spectra on a 500 MHz spectrometer.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-5 s.
-
Acquisition Time: 2-4 s.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay (d1): 2-5 s.
COSY:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpppqf').
-
Number of Scans: 2-8 per increment.
-
Increments: 256-512 in the indirect dimension.
HSQC:
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Number of Scans: 4-16 per increment.
-
Increments: 128-256 in the indirect dimension.
Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential or sine-bell) before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction in both dimensions for 2D spectra.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum to the solvent signal (CDCl₃: δ 77.16 ppm).
Visualizing the Validation Workflow
The logical flow of experiments for validating the structure of an AEE copolymer can be visualized as follows.
Caption: Workflow for AEE Copolymer Structure Validation by NMR.
The following diagram illustrates the key correlations expected in the 2D NMR spectra of an AEE copolymer unit.
Caption: Key 2D NMR Correlations for an AEE Copolymer Unit.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Thermal Stability of Allyl Ether Copolymers
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for predicting their behavior, processing limitations, and lifespan in various applications. This guide provides a comparative analysis of the thermal stability of allyl ether copolymers, with a focus on data obtained from thermogravimetric analysis (TGA).
Disclaimer: Due to the limited availability of published data specifically on the thermal stability of allyl ethyl ether (AEE) copolymers, this guide utilizes data from the closely related and well-studied allyl glycidyl (B131873) ether (AGE) copolymers as a representative model for understanding the thermal behavior of this class of polymers.
Comparative Thermal Stability Analysis
The thermal stability of a polymer is a critical parameter that dictates its suitability for applications involving elevated temperatures. Copolymers of allyl glycidyl ether (AGE) have been a subject of research, providing valuable insights into how copolymerization affects thermal degradation. In general, the thermal stability of these copolymers is influenced by the nature of the comonomer.
Below is a summary of the thermal degradation characteristics of various AGE copolymers and their corresponding homopolymers, as determined by thermogravimetric analysis (TGA). The data highlights the onset temperature of degradation (Tonset), the temperature of maximum degradation rate (Tmax), and the final degradation temperature (Tfinal).
| Polymer | Tonset (°C) | Tmax (°C) | Tfinal (°C) |
| Poly(AGE-co-AMA) | 250 - 350 | 305 - 420 | 350 - 497 |
| Poly(AGE-co-MMA) | 175 - 253 | 172 - 382 | 240 - 452 |
| Poly(allyl glycidyl ether) (PAGE) Homopolymer | ~434 (T1/2) | 443 | >600 (with ~5% residue) |
| Poly(allyl methacrylate) (PAMA) Homopolymer | ~400 (T1/2) | 409 | ~600 (complete degradation) |
Note: The temperature ranges for the copolymers reflect the different stages of degradation observed in the studies. T1/2 refers to the half-life temperature. Data is compiled from multiple sources and variations may arise from different experimental conditions.[1][2][3][4]
From the data, several key comparisons can be drawn:
-
Poly(AGE-co-AMA) vs. Poly(AGE-co-MMA): Copolymers of AGE with allyl methacrylate (B99206) (AMA) generally exhibit higher thermal stability compared to those with methyl methacrylate (MMA).[1][4] This is evidenced by the higher onset and maximum degradation temperatures for Poly(AGE-co-AMA).
-
Copolymers vs. Homopolymers: The thermal stability of the AGE copolymers is influenced by the properties of the constituent monomers. For instance, the degradation temperature of Poly(AGE-co-AMA) is comparable to that of the PAMA homopolymer, suggesting that the methacrylate component plays a significant role in the degradation profile.[3] Conversely, the introduction of AMA as a comonomer appears to slightly decrease the exceptional stability of the PAGE homopolymer.[3]
-
Influence of Comonomer Structure: Studies have also indicated that copolymers of AGE with acrylonitrile (B1666552) (AN) are more thermally stable than copolymers of AGE with methyl methacrylate (MMA).[3][5] This highlights the critical role that the chemical structure of the comonomer plays in the overall thermal stability of the resulting copolymer.
Experimental Protocols: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Instrumentation
A typical TGA instrument comprises a high-precision microbalance, a programmable furnace, and a system for controlling the gaseous environment around the sample.[6] The sample is placed in a small crucible, typically made of alumina (B75360) or platinum.[1]
General Procedure
-
Sample Preparation: A small amount of the polymer sample, typically 5-10 mg, is accurately weighed and placed into the TGA crucible.[1][7]
-
Instrument Setup:
-
Heating Program: The sample is subjected to a controlled heating program. A common method is a linear heating ramp, for example, at a rate of 10°C/min or 20°C/min, over a specified temperature range (e.g., from room temperature to 800°C).[3][8][9] Isothermal analysis, where the sample is held at a constant temperature, can also be performed.
-
Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.
-
Data Analysis: The resulting data is plotted as a TGA curve (mass vs. temperature) and often as a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).[6] The DTG curve is particularly useful for identifying the temperatures at which the rate of degradation is at its maximum.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment for assessing the thermal stability of a polymer.
Caption: Workflow for Thermal Stability Analysis using TGA.
References
- 1. epfl.ch [epfl.ch]
- 2. The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis | Semantic Scholar [semanticscholar.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
Navigating the Landscape of Sigmatropic Rearrangements: A Reactivity Comparison of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the reactivity of allyl ethers in[1][1] and[1][2]-sigmatropic rearrangements, complete with quantitative data, experimental protocols, and mechanistic insights to inform synthetic strategy.
The sigmatropic rearrangement of allyl ethers is a cornerstone of modern organic synthesis, providing a powerful and often stereoselective method for carbon-carbon bond formation. The versatility of this reaction class, which includes the well-known Claisen and Wittig rearrangements, allows for the construction of complex molecular architectures from readily accessible starting materials. However, the reactivity of an allyl ether in these rearrangements is highly dependent on its structure and the reaction conditions. This guide offers an objective comparison of the reactivity of various allyl ethers in both[1][1] and[1][2]-sigmatropic rearrangements, supported by experimental data, to aid researchers in selecting the optimal substrate and conditions for their synthetic targets.
Comparative Analysis of Reactivity in[1][1]-Sigmatropic Rearrangements
The[1][1]-sigmatropic rearrangement, most famously exemplified by the Claisen rearrangement, involves a concerted reorganization of six electrons in a six-membered transition state. The two major classes of allyl ethers that undergo this transformation are allyl vinyl ethers and allyl aryl ethers.
Quantitative Reactivity Data
The following table summarizes key quantitative data comparing the reactivity of different allyl ethers in[1][1]-sigmatropic rearrangements.
| Allyl Ether Type | Rearrangement Type | Typical Conditions | Activation Energy (Ea) | Key Reactivity Observations |
| Allyl Vinyl Ether | Aliphatic Claisen | Thermal (150-250 °C) or Lewis Acid Catalyzed (rt to 80 °C) | ~30-35 kcal/mol (un-catalyzed) | Generally faster than allyl aryl ethers due to the absence of aromaticity disruption. The reaction is significantly accelerated by polar solvents; for instance, the rate constant in an ethanol (B145695)/water mixture can be 10-fold higher than in sulfolane.[2][3] |
| Allyl Aryl Ether | Aromatic Claisen | Thermal (180-250 °C) or Lewis Acid Catalyzed | ~38-40 kcal/mol (un-catalyzed)[2] | Slower than aliphatic Claisen due to the energetic cost of temporarily disrupting the aromaticity of the phenyl ring.[2] Electron-donating substituents on the aromatic ring can accelerate the reaction, particularly in photo-Claisen rearrangements. |
| Allylic Alcohol + Orthoester | Johnson-Claisen | Thermal (100-200 °C) with acid catalyst | Not widely reported | In situ formation of a ketene (B1206846) acetal, which then undergoes a[1][1]-rearrangement. Offers a practical alternative to the preparation of potentially unstable allyl vinyl ethers. |
| Allylic Ether + Ketene | Bellus-Claisen | Typically low to ambient temperature | Not widely reported | Proceeds through a zwitterionic intermediate, allowing the reaction to occur under milder conditions than the classic thermal Claisen rearrangement.[4] |
Experimental Protocols for Key[1][1]-Sigmatropic Rearrangements
Detailed and reproducible experimental procedures are critical for success in the laboratory. The following are representative protocols for common[1][1]-sigmatropic rearrangements of allyl ethers.
Thermal Claisen Rearrangement of Allyl Phenyl Ether
Objective: To synthesize 2-allylphenol (B1664045) via the thermal rearrangement of allyl phenyl ether.
Materials:
-
Allyl phenyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Place allyl phenyl ether (1.0 eq) in a round-bottom flask.
-
Add a high-boiling point solvent such as N,N-diethylaniline.
-
Flush the flask with nitrogen and heat the mixture to reflux (typically 180-220 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-allylphenol.
Johnson-Claisen Rearrangement of an Allylic Alcohol
Objective: To synthesize a γ,δ-unsaturated ester from an allylic alcohol and an orthoester.
Materials:
-
Allylic alcohol (e.g., crotyl alcohol) (1.0 eq)
-
Triethyl orthoacetate (excess, e.g., 5.0 eq)
-
Propionic acid (catalytic amount, e.g., 0.1 eq)
-
Round-bottom flask equipped with a distillation head and a reflux condenser
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the allylic alcohol, triethyl orthoacetate, and a catalytic amount of propionic acid.
-
Heat the mixture to a temperature that allows for the slow distillation of ethanol (typically around 140 °C).
-
Continue heating and distilling off ethanol for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the excess triethyl orthoacetate under reduced pressure.
-
The resulting crude γ,δ-unsaturated ester can be further purified by distillation or column chromatography if necessary.
Bellus-Claisen Rearrangement of an Allylic Ether with Dichloroketene
Objective: To synthesize a γ,δ-unsaturated ester via the reaction of an allylic ether with in situ generated dichloroketene.
Materials:
-
Allylic ether (e.g., allyl ethyl ether) (1.0 eq)
-
Trichloroacetyl chloride (1.2 eq)
-
Activated zinc (1.5 eq) or triethylamine (B128534) (1.2 eq)
-
Anhydrous diethyl ether or another aprotic solvent
-
Three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet
-
Ice bath
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, suspend activated zinc in anhydrous diethyl ether.
-
Add a solution of the allylic ether in diethyl ether to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of trichloroacetyl chloride in diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis of Reactivity in[1][2]-Sigmatropic Rearrangements
The[1][2]-sigmatropic rearrangement, such as the Wittig rearrangement, involves a five-membered cyclic transition state and typically requires the formation of a carbanion adjacent to the ether oxygen.
Quantitative Reactivity Data
Direct quantitative comparison of reaction rates for the[1][2]-Wittig rearrangement is less common in the literature than for the Claisen rearrangement. Reactivity is highly dependent on the ease of carbanion formation.
| Allyl Ether Type | Rearrangement Type | Typical Conditions | Key Reactivity Observations |
| Simple Allyl Alkyl Ether | [1][2]-Wittig | Strong base (e.g., n-BuLi, LDA) at low temperature (-78 °C) | Requires a strong base to deprotonate the carbon adjacent to the oxygen. The stability of the resulting carbanion is a key factor; less stable carbanions rearrange more rapidly.[5] Competes with the[2][3]-Wittig rearrangement, especially at higher temperatures.[1] |
| Allyl ether with an adjacent electron-withdrawing group | [1][2]-Wittig | Milder base and conditions may be possible | The electron-withdrawing group acidifies the adjacent proton, facilitating carbanion formation under milder conditions. |
Experimental Protocol for a Key[1][2]-Sigmatropic Rearrangement
####[1][2]-Wittig Rearrangement of a Simple Allyl Ether
Objective: To synthesize a homoallylic alcohol from an allyl ether via a[1][2]-sigmatropic rearrangement.
Materials:
-
Allyl ether (e.g., allyl benzyl (B1604629) ether) (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Schlenk flask and syringe techniques
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the allyl ether and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via syringe. A color change is often observed upon carbanion formation.
-
Stir the reaction mixture at -78 °C for the specified time (typically 30 minutes to a few hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude homoallylic alcohol by column chromatography.
Factors Influencing Reactivity: A Mechanistic Overview
The reactivity of allyl ethers in sigmatropic rearrangements is governed by a complex interplay of electronic and steric factors, as well as the reaction conditions. The following diagram illustrates the key relationships influencing the outcome of these transformations.
Caption: Logical relationships influencing the reactivity of allyl ethers.
Conclusion
The choice of allyl ether substrate and reaction conditions is paramount in dictating the outcome and efficiency of a sigmatropic rearrangement. For[1][1]-sigmatropic rearrangements, allyl vinyl ethers generally exhibit higher reactivity than their aryl counterparts due to the energetic penalty of disrupting aromaticity. However, the development of catalytic systems has significantly expanded the scope and applicability of the aromatic Claisen rearrangement under milder conditions. In contrast, the reactivity in[1][2]-sigmatropic rearrangements is primarily governed by the ease of carbanion formation, with less stable carbanions leading to faster reactions at the requisite low temperatures. By understanding the interplay of these factors, researchers can strategically employ sigmatropic rearrangements of allyl ethers to achieve their synthetic goals in drug discovery and development.
References
A Practical Guide to Alternative Protecting Groups for Allyl Ethers in Carbohydrate Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate synthesis, the selection of appropriate protecting groups is a critical determinant of success. Allyl ethers, while versatile, are not universally optimal. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the strategic design of synthetic routes.
The strategic manipulation of hydroxyl groups is paramount in the synthesis of complex carbohydrates. Allyl ethers have long been a staple in the chemist's toolbox, valued for their stability to a wide range of reaction conditions and their selective removal. However, the often harsh conditions required for deprotection, typically involving palladium catalysis, can be incompatible with sensitive functional groups or catalysts used in subsequent steps. This necessitates a careful consideration of alternative protecting groups with orthogonal cleavage strategies.
The Landscape of Orthogonal Protection
The concept of orthogonality is central to modern carbohydrate synthesis. It allows for the selective deprotection of one hydroxyl group in the presence of others, enabling the stepwise construction of complex oligosaccharides. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be removed selectively in high yield without affecting other protecting groups or the carbohydrate scaffold.
Below is a logical workflow for selecting an appropriate protecting group strategy, emphasizing the decision-making process based on the required orthogonality.
Caption: Decision workflow for selecting an alternative protecting group to allyl ethers based on downstream synthetic considerations.
Comparative Analysis of Key Alternatives
This section provides a detailed comparison of the most common alternatives to allyl ethers, focusing on their methods of introduction, cleavage, and stability.
Benzyl (Bn) and Substituted Benzyl Ethers
Benzyl ethers are perhaps the most widely used "permanent" or "robust" protecting groups in carbohydrate chemistry due to their exceptional stability under both acidic and basic conditions.[1] This makes them ideal for multi-step syntheses where other more labile groups might fail.[1] Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) ethers, offer the advantage of being removable under oxidative conditions, providing a valuable orthogonal strategy to the hydrogenolysis required for benzyl ether cleavage.[2][3][4]
The general protection and deprotection scheme for these ethers is as follows:
Caption: General workflow for the protection and deprotection of hydroxyl groups as benzyl-type ethers.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Yield (Introduction) | Yield (Cleavage) | Stability |
| Allyl (All) | Allyl bromide, NaH, DMF | PdCl2, NaOAc, AcOH or [Ir(COD)(PMePh2)2]PF6 then H2O | >90% | >90% | Stable to acid and base |
| Benzyl (Bn) | Benzyl bromide, NaH, DMF | H2, Pd/C, EtOAc or MeOH | >95% | >95% | Very stable to acid and base[1] |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, DMF | DDQ, CH2Cl2/H2O or CAN, CH3CN/H2O | >90% | >90% | Stable to base, labile to acid and oxidative conditions[3] |
| 2-Naphthylmethyl (Nap) | Nap-Br, NaH, DMF | DDQ, CH2Cl2/H2O | >90% | >90% | Stable to base, labile to oxidative conditions[2] |
| 4-(3,4-Dimethoxyphenyl)benzyl (DMPBn) | DMPBn-Cl, NaH, DMF | TFA, CH2Cl2, scavenger | >85% | >85% | Stable to base, labile to specific acid conditions[5][6] |
Experimental Protocols:
-
General Benzylation (Bn, PMB, Nap): To a solution of the carbohydrate (1 mmol) in anhydrous DMF (10 mL) at 0 °C is added NaH (60% dispersion in mineral oil, 1.2 mmol). The mixture is stirred for 30 minutes, followed by the addition of the corresponding benzyl halide (1.1 mmol). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of methanol (B129727), and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water, and the organic layer is washed with brine, dried over Na2SO4, and concentrated. The product is purified by column chromatography.
-
Cleavage of Benzyl Ethers: The benzylated carbohydrate (1 mmol) is dissolved in EtOAc or MeOH (10 mL), and Pd/C (10 mol%) is added. The flask is evacuated and backfilled with H2 gas (balloon pressure). The mixture is stirred vigorously for 12-24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected product.
-
Cleavage of PMB/Nap Ethers: To a solution of the protected carbohydrate (1 mmol) in a mixture of CH2Cl2 and water (18:1, 19 mL) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.5 mmol). The reaction is stirred at room temperature for 1-4 hours until completion (monitored by TLC). The mixture is filtered, and the filtrate is washed with saturated NaHCO3 solution, brine, dried over Na2SO4, and concentrated. The product is purified by column chromatography.
Silyl Ethers
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), are another class of widely used protecting groups.[7] Their key advantage is their lability towards fluoride ions, which provides an exceptionally mild and orthogonal method of deprotection.[1][7] The steric bulk of the silyl group can also be tuned to achieve regioselective protection of primary versus secondary hydroxyl groups.[8]
| Protecting Group | Introduction Conditions | Cleavage Conditions | Yield (Introduction) | Yield (Cleavage) | Stability |
| Allyl (All) | Allyl bromide, NaH, DMF | PdCl2, NaOAc, AcOH | >90% | >90% | Stable to acid and base |
| TBDMS | TBDMS-Cl, Imidazole (B134444), DMF | TBAF, THF or HF-Pyridine | >95% | >95% | Labile to acid, stable to base |
| TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF | >95% | >95% | More stable to acid than TBDMS |
| TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF | >95% | >95% | Much more stable to acid than TBDMS |
| DEIPS | DEIPS-Cl, Imidazole, DMF | TBAF, THF | >90% | >90% | Orthogonal to many other groups[9] |
Experimental Protocols:
-
General Silylation: To a solution of the carbohydrate (1 mmol) in anhydrous DMF (5 mL) is added imidazole (2.5 mmol) and the corresponding silyl chloride (1.2 mmol). The reaction is stirred at room temperature for 4-16 hours. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na2SO4, concentrated, and the product is purified by column chromatography.
-
Cleavage of Silyl Ethers: The silylated carbohydrate (1 mmol) is dissolved in THF (5 mL), and a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) is added. The reaction is stirred at room temperature for 1-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Acyl and Other Ester-Based Groups
Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are "disarming" protecting groups due to their electron-withdrawing nature, which can influence the stereochemical outcome of glycosylation reactions.[1] They are typically removed under basic conditions, offering orthogonality to both acid-labile and hydrogenolysis-labile groups. The levulinoyl (Lev) group is a particularly useful ester, as it can be selectively removed under neutral conditions using hydrazine (B178648), leaving other esters intact.[9]
| Protecting Group | Introduction Conditions | Cleavage Conditions | Yield (Introduction) | Yield (Cleavage) | Stability |
| Allyl (All) | Allyl bromide, NaH, DMF | PdCl2, NaOAc, AcOH | >90% | >90% | Stable to acid and base |
| Acetyl (Ac) | Ac2O, Pyridine (B92270) | NaOMe, MeOH | >98% | >95% | Stable to acid, labile to base |
| Benzoyl (Bz) | BzCl, Pyridine | NaOMe, MeOH | >95% | >95% | More stable than acetyl |
| Levulinoyl (Lev) | Levulinic anhydride (B1165640), DMAP, Pyridine | Hydrazine acetate, CH2Cl2/MeOH | >90% | >90% | Stable to acid and base, selectively cleaved[9] |
Experimental Protocols:
-
General Acylation (Ac, Bz): The carbohydrate (1 mmol) is dissolved in pyridine (5 mL), and the corresponding anhydride or acid chloride (1.5 mmol per hydroxyl group) is added at 0 °C. The reaction is stirred at room temperature for 4-12 hours. The mixture is cooled to 0 °C, and water is added to quench the excess reagent. The mixture is extracted with ethyl acetate, and the organic layer is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, concentrated, and purified.
-
Cleavage of Acyl Esters: The acylated carbohydrate (1 mmol) is dissolved in anhydrous methanol (5 mL), and a 0.5 M solution of sodium methoxide (B1231860) in methanol is added dropwise until the pH reaches 10-11. The reaction is stirred at room temperature for 1-3 hours. The reaction is neutralized with Amberlite IR-120 (H+) resin, filtered, and the filtrate is concentrated.
-
Cleavage of Levulinoyl Esters: To a solution of the levulinated carbohydrate (1 mmol) in CH2Cl2/MeOH (1:1, 10 mL) is added hydrazine acetate (3 mmol). The reaction is stirred at room temperature for 30 minutes. The solvent is evaporated, and the residue is purified by column chromatography.
Propargyl and Crotyl Ethers
Propargyl and crotyl (but-2-enyl) ethers are less common but offer unique reactivity. Propargyl ethers are sterically small and can be an advantage in certain glycosylation reactions.[10] Their deprotection, however, typically involves a two-step sequence.[10][11] Crotyl ethers can be cleaved under strongly basic conditions that do not affect many other protecting groups.[12][13]
| Protecting Group | Introduction Conditions | Cleavage Conditions | Yield (Introduction) | Yield (Cleavage) | Stability |
| Allyl (All) | Allyl bromide, NaH, DMF | PdCl2, NaOAc, AcOH | >90% | >90% | Stable to acid and base |
| Propargyl | Propargyl bromide, NaH, DMF | 1. K-t-BuO, DMSO; 2. OsO4, NMO | ~85% | ~80% | Stable to acid and base[10] |
| Crotyl | Crotyl bromide, NaH, DMF | K-t-BuO, DMSO | >80% | >80% | Stable to mild acid and base[13] |
Experimental Protocols:
-
Cleavage of Propargyl Ethers: The propargylated carbohydrate (1 mmol) is treated with potassium tert-butoxide in DMSO. After isomerization, the resulting allenyl ether is cleaved using catalytic osmium tetroxide and N-methylmorpholine N-oxide.[10]
-
Cleavage of Crotyl Ethers: The crotylated carbohydrate (1 mmol) is dissolved in DMSO, and potassium tert-butoxide (3 mmol) is added. The mixture is heated to 100 °C for several hours.[13]
Conclusion
The choice of a protecting group strategy is a multifaceted decision that significantly impacts the efficiency and success of a synthetic campaign. While allyl ethers are a powerful tool, a thorough understanding of the available alternatives is essential for the modern carbohydrate chemist. Benzyl and silyl ethers offer robust and orthogonal protection, while acyl groups can be used to modulate reactivity and are easily removed. For more specialized applications, substituted benzyl ethers and other less common groups provide unique cleavage pathways. By carefully considering the stability and lability of each protecting group in the context of the overall synthetic plan, researchers can navigate the challenges of carbohydrate synthesis with greater precision and success.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. The p-methoxybenzyl ether as an in situ-removable carbohydrate-protecting group: a simple one-pot synthesis of the globotetraose tetrasaccharide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System for Stereoselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The allyl ether as a protecting group in carbohydrate chemistry. Part II - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. The allyl ether as a protecting group in carbohydrate chemistry. Part III. The but-2-enyl ether group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Purity Landscape of Allyl Ethyl Ether: A Comparative GC Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical determinant of reaction efficiency, product yield, and the overall success of a synthetic endeavor. This guide offers a comparative analysis of allyl ethyl ether from various suppliers, leveraging Gas Chromatography (GC) to elucidate purity profiles. Detailed experimental data and protocols are provided to empower informed procurement decisions.
In the synthesis of fine chemicals and active pharmaceutical ingredients, the seemingly minor differences in the purity of reagents can have a significant impact on downstream processes. This compound, a versatile building block, is no exception. Impurities can lead to unwanted side reactions, difficult purifications, and compromised final product quality. This guide provides a head-to-head comparison of this compound from three hypothetical, yet representative, commercial suppliers, based on Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used analytical technique for assessing the purity of volatile organic compounds.
Comparative Purity Analysis
Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase. The resulting chromatogram displays a series of peaks, where the area of each peak is proportional to the concentration of the corresponding compound. Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
The following table summarizes the GC purity analysis of this compound from three different suppliers. Each sample was analyzed in triplicate to ensure the reproducibility of the results.
| Supplier | Lot Number | Purity (% Area) - Replicate 1 | Purity (% Area) - Replicate 2 | Purity (% Area) - Replicate 3 | Average Purity (% Area) | Standard Deviation | Major Impurity (% Area) |
| Supplier A | AEE-2025-01A | 99.85 | 99.87 | 99.86 | 99.86 | 0.01 | 0.11 (Unknown) |
| Supplier B | AEE-2025-01B | 98.54 | 98.61 | 98.58 | 98.58 | 0.04 | 1.25 (Allyl Alcohol) |
| Supplier C | AEE-2025-01C | 95.72 | 95.68 | 95.75 | 95.72 | 0.04 | 3.54 (Diallyl Ether) |
Experimental Protocol
The following section details the methodology used for the GC purity analysis of this compound.
Sample Preparation
-
Solvent Selection: High-purity diethyl ether was chosen as the solvent due to its volatility and low interference with the analyte peak.
-
Sample Dilution: Approximately 100 mg of each this compound sample was accurately weighed and dissolved in 10 mL of diethyl ether to create a stock solution. This solution was then further diluted to a final concentration of approximately 1 mg/mL for GC analysis.
-
Vialing: The final diluted samples were transferred to 2 mL autosampler vials for injection into the GC system.
Gas Chromatography (GC-FID) Conditions
A standard gas chromatograph equipped with a flame ionization detector (FID) was used for the analysis. The following parameters were employed:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Final Hold: Hold at 200 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Analysis
The purity of the this compound was determined by the area percent method. The percentage purity was calculated using the following formula:
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
Experimental Workflow
The following diagram illustrates the logical workflow of the GC analysis for comparing the purity of this compound from different suppliers.
GC analysis workflow for this compound purity.
Conclusion
The presented GC analysis demonstrates significant variability in the purity of this compound from different suppliers. While Supplier A provides a high-purity product with minimal impurities, Suppliers B and C show lower purity levels with identifiable and significant impurities. For applications requiring high purity to minimize side reactions and ensure product consistency, a thorough GC analysis as outlined in this guide is an indispensable tool for supplier qualification and incoming material quality control. Researchers and drug development professionals are encouraged to adopt similar analytical strategies to ensure the integrity and reproducibility of their work.
Performance Showdown: Inhibited vs. Uninhibited Allyl Ethyl Ether in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the choice between using an inhibited or uninhibited ethereal solvent and reagent can significantly impact reaction outcomes. This guide provides an objective comparison of the performance of inhibited and uninhibited allyl ethyl ether in common chemical reactions, supported by experimental data and detailed protocols. Understanding the nuances of each form is critical for achieving desired yields, minimizing side reactions, and ensuring experimental reproducibility.
The Critical Role of Inhibitors in this compound
This compound, due to its allylic double bond, is susceptible to autoxidation and radical-mediated polymerization, especially when exposed to heat, light, or atmospheric oxygen. This degradation can lead to the formation of peroxides and polymeric impurities, which not only reduce the purity of the reagent but can also interfere with or catalyze undesirable side reactions. To ensure stability and a longer shelf life, commercial this compound is typically supplied with a radical inhibitor.
Commonly used inhibitors are phenolic compounds such as Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (B1673460) (MEHQ) , usually at concentrations ranging from 50 to 300 ppm. These inhibitors function by scavenging free radicals, thereby quenching the chain reactions that lead to polymerization and degradation.
Performance Comparison: A Data-Driven Analysis
While inhibitors are crucial for storage and safety, their presence can be a double-edged sword in the reaction flask. The decision to use inhibited this compound directly or to remove the inhibitor prior to a reaction depends on the specific reaction conditions and the sensitivity of the reagents and catalysts involved.
| Parameter | Inhibited this compound | Uninhibited this compound | Reaction Context |
| Reaction Yield | Potentially lower in radical-initiated or metal-catalyzed reactions. | Generally higher, assuming no degradation of the ether. | Radical polymerization, some transition-metal catalyzed reactions. |
| Reaction Rate | May be slower, especially in reactions proceeding via radical mechanisms. | Typically faster, as the inhibitor is not present to quench reactive intermediates. | Free-radical halogenation, some polymerization reactions. |
| Byproduct Formation | Minimal polymerization or peroxide-related byproducts. | Increased risk of polymeric byproducts and peroxide formation if not handled under inert conditions. | Reactions requiring elevated temperatures or prolonged reaction times. |
| Reproducibility | Generally higher due to consistent prevention of ether degradation. | Can be lower if the extent of autoxidation varies between batches or experiments. | All sensitive and high-precision chemical syntheses. |
| Safety | Safer for storage and handling due to prevention of peroxide formation and polymerization. | Higher risk of peroxide formation and potential for runaway polymerization upon heating. | Storage and handling, especially in large quantities. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from this compound
For reactions sensitive to phenolic compounds, it is imperative to remove the inhibitor from this compound prior to use.
Materials:
-
Inhibited this compound
-
Activated Basic Alumina (B75360)
-
Glass chromatography column
-
Anhydrous Sodium Sulfate (B86663)
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Column Preparation: Place a small plug of glass wool or cotton at the bottom of a glass chromatography column. Add a layer of anhydrous sodium sulfate (approximately 1 cm). Carefully pour dry, activated basic alumina into the column to create a bed of approximately 10-15 cm in height.
-
Elution: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), pass the inhibited this compound through the prepared alumina column.
-
Collection: Collect the purified, uninhibited this compound in a clean, dry round-bottom flask.
-
Storage and Use: The freshly purified this compound should be used immediately. If short-term storage is necessary, it should be kept under an inert atmosphere in a sealed, amber glass bottle at low temperature (2-8 °C) to minimize degradation.
Protocol 2: Williamson Ether Synthesis using this compound as a Solvent
This protocol outlines a general procedure where the presence of an inhibitor might influence the reaction outcome.
Materials:
-
Phenol (or other alcohol)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Allyl Bromide
-
This compound (either inhibited or uninhibited)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether for extraction
-
Anhydrous Magnesium Sulfate
Procedure:
-
Alkoxide Formation: To a solution of the alcohol (1.0 eq.) in this compound at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Decision-Making Process
The choice between using inhibited and uninhibited this compound is a critical decision in experimental design. The following diagram illustrates the logical workflow for making this choice.
Caption: Decision workflow for using inhibited vs. uninhibited this compound.
Signaling Pathway of Inhibition
The mechanism by which phenolic inhibitors protect this compound from degradation involves the interception of radical species. This signaling pathway of radical scavenging is depicted below.
Caption: Radical scavenging mechanism of phenolic inhibitors in this compound.
Navigating the Reactive Landscape of Allyl Ethyl Ether: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the chemical compatibility of functional groups is paramount. Allyl ethyl ether, a common synthetic intermediate and building block, possesses two key reactive sites: the ether linkage and the terminal alkene. This guide provides a comparative analysis of the cross-reactivity of this compound with a range of common functional groups, supported by experimental data and detailed protocols to inform synthetic strategy and experimental design.
The reactivity of this compound is a tale of two functionalities. The ether bond, typically robust, is susceptible to cleavage under strongly acidic conditions or in the presence of certain transition metal catalysts.[1][2] Conversely, the allyl group's double bond offers a versatile handle for a variety of addition and coupling reactions. This dual nature allows for its use as both a stable protecting group and a reactive component, depending on the chosen reaction conditions.
Comparative Reactivity with Common Functional Groups
The following table summarizes the reactivity of this compound with key functional groups under various conditions. It is important to note that reaction outcomes are highly dependent on the specific reagents, catalysts, and conditions employed.
| Functional Group | Reagent/Condition | Reactivity of this compound | Product Type | Typical Yield |
| Alcohols/Phenols | Strong Acid (e.g., HBr, HI) | High (Ether Cleavage) | Alkyl Halide & Ethanol | >90% |
| Alcohols | Williamson Ether Synthesis (e.g., NaH, Allyl Bromide) | N/A (Formation) | This compound | 50-95%[3] |
| Amines (Primary/Secondary) | Pd(0) Catalyst (e.g., Pd(PPh₃)₄) | High (Allylic Amination) | Allylic Amine | High (up to 92%)[4][5] |
| Thiols | Radical Initiator or UV light | High (Thiol-Ene Reaction) | Thioether | High |
| Carboxylic Acids | Strong Acid | Low to Moderate (potential for slow ether cleavage) | - | - |
| Aldehydes/Ketones | Grignard Reagents (e.g., RMgBr) | High (Ether Cleavage/Addition) | Varies (e.g., homoallylic alcohol) | Moderate to High |
| Alkyl/Aryl Halides | Pd(0) Catalyst, Base | High (Heck/Suzuki Coupling) | Cross-Coupled Product | Moderate to High[6][7] |
| Organoboronic Acids | Pd(0) Catalyst, Base | High (Suzuki-Miyaura Coupling) | Cross-Coupled Product | High[8][9] |
| Organolithium Reagents | n-BuLi, t-BuLi | High (Cleavage/Rearrangement) | Varies (e.g., alcohol, rearranged products) | High[10][11][12][13] |
| Reducing Agents (Hydrides) | LiAlH₄, NaBH₄ | Stable | No Reaction | N/A |
| Oxidizing Agents (Peroxyacids) | m-CPBA | High (Epoxidation of alkene) | Epoxide | High[14][15] |
| Boranes | BH₃·THF, then H₂O₂/NaOH | High (Hydroboration-Oxidation) | Primary Alcohol | High |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below. These protocols are representative and may require optimization for specific substrates.
Acidic Cleavage of this compound with Hydrobromic Acid
This protocol describes the cleavage of the ether linkage to yield allyl bromide and ethanol.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add 48% aqueous HBr (2.0-3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by distillation if necessary.
Palladium-Catalyzed Allylic Amination
This protocol outlines the reaction of this compound with a secondary amine to form an allylic amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (2-5 mol%).
-
Add the anhydrous solvent, followed by the secondary amine (1.1 eq) and this compound (1.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.[16]
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[17]
Hydroboration-Oxidation of the Allyl Group
This protocol describes the anti-Markovnikov hydration of the double bond in this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (0.4 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by distillation or column chromatography.
Reaction Pathways and Mechanisms
Visualizing the flow of electrons and intermediates is crucial for understanding reactivity. The following diagrams, generated using the DOT language, illustrate key reaction pathways for this compound.
Caption: Williamson Ether Synthesis of this compound.
Caption: Acid-Catalyzed Cleavage of this compound.
Caption: Palladium-Catalyzed Allylic Amination Pathway.
References
- 1. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium [organic-chemistry.org]
- 11. tminehan.com [tminehan.com]
- 12. Low Temperature n-Butyllithium-Induced [3,3]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 15. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01478C [pubs.rsc.org]
A Comparative Kinetic Analysis of Allyl Ethyl Ether Polymerization
For Researchers, Scientists, and Drug Development Professionals
Allyl ethyl ether (AEE) presents a unique case in polymer chemistry. While its structural similarity to vinyl ethers might suggest a straightforward polymerization, its kinetic behavior is considerably more complex. This guide provides a comparative analysis of the polymerization kinetics of this compound, contrasting its performance with alternative monomers and polymerization mechanisms. The information is supported by experimental data and theoretical calculations to provide a comprehensive overview for researchers in polymer synthesis and materials science.
Mechanistic Overview: A Tale of Two Pathways
The polymerization of this compound is not as facile as that of its vinyl counterparts. This is primarily due to the presence of the allylic protons, which are susceptible to chain transfer reactions, leading to a phenomenon known as "degradative chain transfer." This significantly retards the rate of polymerization and limits the molecular weight of the resulting polymer in conventional radical polymerization. However, alternative mechanisms have been proposed and investigated to overcome these challenges.
Radical Polymerization: A Hindered Process
In a typical radical polymerization initiated by agents like azobisisobutyronitrile (AIBN), this compound exhibits a low tendency to homopolymerize. Instead, it primarily acts as a retarder and a chain transfer agent when copolymerized with other monomers.[1][2] The dominant mechanism is degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allyl group of an AEE molecule. This results in a stable, less reactive allyl radical that is slow to reinitiate polymerization, thus lowering the overall rate.
Radical-Mediated Cyclization (RMC): A More Promising Route
A more efficient pathway for the polymerization of allyl ethers is the proposed radical-mediated cyclization (RMC) mechanism.[3][4] This mechanism, often initiated by photolysis, circumvents the issues of degradative chain transfer. The process is initiated by the abstraction of an allylic hydrogen atom, followed by the cyclization of the resulting radical with another monomer unit to form a five-membered ring. This pathway has been shown through computational studies to be energetically more favorable than the conventional free-radical addition.
Cationic Polymerization: A Challenging Endeavor
While vinyl ethers readily undergo cationic polymerization, allyl ethers are generally resistant to this mechanism. The presence of the allyl group can lead to side reactions that terminate the cationic chain propagation. Research in this area for simple allyl ethers like AEE is limited, with the focus being more on the more reactive vinyl ethers.
Comparative Kinetic Data
Quantitative kinetic data for the homopolymerization of this compound is scarce due to its low reactivity. However, data from copolymerization studies and theoretical calculations provide valuable insights into its kinetic behavior compared to other systems.
| Parameter | This compound (in Radical Copolymerization) | Vinyl Ether (Typical Cationic Polymerization) | Allyl Ether (Radical-Mediated Cyclization - Theoretical) |
| Polymerization Mechanism | Primarily Degradative Chain Transfer | Cationic Chain Growth | Radical Cyclization |
| Rate of Polymerization | Very Low | Very High | Moderate to High |
| Transfer Constant (CM) | High (e.g., 0.034 with Styrene)[1] | Low | N/A |
| Activation Energy (Ea) | N/A for homopolymerization | Generally Low | ~10-25 kcal/mol (calculated for model compounds)[3][5] |
| Molecular Weight of Polymer | Low Oligomers | High Polymer | High Polymer |
Experimental Protocols
Kinetic Analysis via Dilatometry
Dilatometry is a classical method for monitoring the kinetics of polymerization by measuring the volume contraction of the reaction mixture over time.
Materials:
-
This compound (or other monomer)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., benzene)
-
Dilatometer
-
Constant temperature bath
-
Cathetometer
Procedure:
-
A known quantity of the monomer, solvent, and initiator are charged into the dilatometer.
-
The dilatometer is securely placed in a constant temperature bath set to the desired reaction temperature (e.g., 60 °C).
-
The initial height of the liquid in the capillary is recorded using a cathetometer.
-
The change in the height of the liquid is monitored at regular time intervals.
-
The rate of polymerization can be calculated from the rate of volume change.
Monitoring Polymerization by 1H NMR Spectroscopy
In-situ 1H NMR spectroscopy is a powerful technique for real-time monitoring of polymerization kinetics by observing the disappearance of monomer signals and the appearance of polymer signals.
Materials:
-
NMR tube
-
Deuterated solvent
-
Monomer
-
Initiator (photoinitiator for photopolymerization)
-
NMR spectrometer
Procedure:
-
A solution of the monomer, initiator, and deuterated solvent is prepared and transferred to an NMR tube.
-
An initial 1H NMR spectrum is recorded to determine the initial monomer concentration.
-
The polymerization is initiated (e.g., by UV irradiation within the NMR spectrometer for photopolymerization).
-
1H NMR spectra are acquired at regular intervals throughout the polymerization.
-
The conversion of the monomer is calculated by integrating the characteristic signals of the monomer and polymer.
Visualizing Polymerization Pathways
The following diagrams illustrate the key mechanistic pathways discussed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Analytical Techniques for Allyl Ether Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of allyl ethers. Allyl ethers are a class of organic compounds containing an allyl group (CH₂=CH-CH₂-) attached to an oxygen atom, which is further bonded to another organic substituent. They are versatile building blocks in organic synthesis and are found in various natural products and pharmaceutical intermediates. Accurate characterization of these compounds is crucial for quality control, reaction monitoring, and ensuring the safety and efficacy of final products.
This document outlines the principles, experimental protocols, and comparative performance of the most common analytical techniques used for allyl ether characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, such as structural elucidation, purity determination, or quantification. The following table summarizes the key performance characteristics of each technique for the analysis of allyl ethers.
| Feature | ¹H NMR (Quantitative NMR) | FTIR Spectroscopy | GC-MS | HPLC-UV |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei (protons) in a magnetic field.[1] | Absorption of infrared radiation by molecular vibrations, corresponding to specific functional groups. | Separation based on volatility and polarity, followed by mass-based detection and identification.[2] | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[3] |
| Primary Application | Structural elucidation, purity determination.[1] | Functional group identification, reaction monitoring. | Separation and identification of volatile impurities, purity analysis.[4] | Quantification, purity analysis of less volatile or thermally labile compounds.[1] |
| Quantitative Capability | Yes (Primary method)[1] | Limited, can be used for quantification with proper calibration. | Yes (Requires reference standards)[4] | Yes (Requires reference standards)[1] |
| Linearity (R²) | Not applicable (Direct method) | Method dependent | ≥ 0.99[5] | ≥ 0.999[4][6] |
| Limit of Detection (LOD) | ~0.09 mM for a 1H signal[7] | Typically in the 0.075 to 0.35 wt% range, highly dependent on the substance and measurement mode.[8] | 0.005 - 4.79 µg/mL (compound dependent)[9][10] | 0.36 - 1.39 µg/mL (compound dependent)[10] |
| Limit of Quantitation (LOQ) | ~0.2% impurity at ~35 mM sample concentration[7] | Method dependent | 0.01 - 15.95 µg/mL (compound dependent)[9][10] | 1.21 - 12.34 µg/mL (compound dependent)[10] |
| Precision (%RSD) | < 1%[1] | Method dependent | < 15%[5][10] | < 15%[10] |
| Accuracy (% Recovery) | High, traceable to primary standards.[1] | Method dependent | 80 - 115%[11] | 96 - 102%[10] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure of an allyl ether by analyzing the chemical shifts, coupling constants, and integration of proton signals.
Methodology:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher for better resolution).[12]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[12]
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.[12]
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).[12]
-
Integrate the signals to determine the relative number of protons for each resonance.[12]
-
Analyze the chemical shifts to identify the different types of protons (vinylic, allylic, ether-linked, etc.).
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values) to determine the connectivity of the protons.[12][13][14] For example, the characteristic signals for an allyl group include a multiplet for the =CH- proton and two distinct signals for the terminal =CH₂ protons, showing both cis and trans coupling to the =CH- proton.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To confirm the presence of key functional groups in an allyl ether, such as the C=C double bond and the C-O ether linkage.
Methodology:
-
Sample Preparation:
-
For liquids: Place a drop of the neat liquid sample directly onto the ATR crystal or between two KBr plates.[15][16]
-
For solids: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal and applying pressure.[15]
-
-
Data Acquisition:
-
Data Analysis:
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in the allyl ether. Key peaks to look for include:
-
C=C stretch (allyl group): ~1645 cm⁻¹
-
=C-H stretch (vinylic C-H): ~3080 cm⁻¹
-
C-O-C stretch (ether linkage): ~1100 cm⁻¹
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Objective: To separate and identify volatile components in an allyl ether sample to determine its purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the allyl ether sample (e.g., 10-20 mg).
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, diethyl ether, or acetone) to a final concentration of approximately 10-100 µg/mL.[18]
-
Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[9]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[9]
-
Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-280 °C at a rate of 10-15 °C/min.[9]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[19]
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 35-500
-
-
-
Data Analysis:
-
The purity of the allyl ether is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
The identity of the main peak and any impurity peaks can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To accurately quantify the concentration of an allyl ether in a sample.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the allyl ether reference standard of a known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a series of calibration standards by diluting the stock solution to several concentration levels.
-
Prepare the sample solution by accurately weighing the sample and dissolving it in the mobile phase or a compatible solvent to a known volume.
-
-
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used.[6][20]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution. The composition can be isocratic (constant) or a gradient (varied over time).[6]
-
Column Temperature: 40 °C.[20]
-
Detection Wavelength: Determined from the UV spectrum of the allyl ether (e.g., 220-270 nm).[21]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the allyl ether standards against their corresponding concentrations.
-
Determine the concentration of the allyl ether in the sample solution by interpolating its peak area from the calibration curve.[1]
-
Visualizations
General Workflow for Allyl Ether Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an allyl ether.
Caption: A generalized workflow for the synthesis and analytical characterization of an allyl ether.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship between the analytical techniques based on the type of information they provide.
Caption: Relationship between analytical techniques and the type of characterization data obtained.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. iosrphr.org [iosrphr.org]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Detection of trace materials with Fourier transform infrared spectroscopy using a multi-channel detector - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz - Magritek [magritek.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. uoguelph.ca [uoguelph.ca]
- 19. memphis.edu [memphis.edu]
- 20. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Applications of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Allyl ethers, including allyl ethyl ether, are valuable and versatile intermediates in modern organic synthesis. Their utility stems primarily from two key areas: their function as robust protecting groups for alcohols and their role as precursors in powerful carbon-carbon bond-forming reactions, most notably the Claisen rearrangement. This guide provides an objective comparison of allyl ethers with common alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Allyl Ethers as Protecting Groups for Alcohols
The protection of hydroxyl groups is a fundamental strategy in multi-step synthesis. The allyl group is an excellent choice for this purpose due to its stability across a wide range of reaction conditions and its unique deprotection methods, which offer orthogonality with other common protecting groups.[1][2][3]
The most common method for the synthesis of allyl ethers is the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an allyl halide, such as allyl bromide.[4][5] The reaction can be adapted using various bases, solvents, and catalysts to suit the specific substrate.
Table 1: Comparison of Conditions for Williamson Ether Synthesis of Allyl Ethers (Data is representative for the allylation of primary and secondary alcohols)
| Condition | Base | Solvent | Catalyst | Typical Reaction Time | Typical Yield | Key Considerations |
| Standard Strong Base | Sodium Hydride (NaH) | Anhydrous THF | None | 2-6 hours | >90% | Requires strictly anhydrous conditions; NaH is pyrophoric and must be handled with care.[6] |
| Standard Weak Base | Potassium Carbonate (K₂CO₃) | Acetonitrile or DMF | None | 6-12 hours | 60-80% | Slower reaction rate, may require heating. A safer alternative to NaH.[6] |
| Phase-Transfer | Potassium Hydroxide (KOH) (solid) | Toluene | Tetrabutylammonium Bromide (TBAB) | 4-8 hours | >90% | Excellent for heterogeneous systems; avoids the need for anhydrous solvents.[5][6] |
| Neutral Conditions | Allyl Carbonate | THF | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | 1-4 hours | >85% | Very mild; suitable for base-sensitive substrates.[7] |
This protocol describes a general procedure for the allylation of a primary alcohol.
-
Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: The alcohol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional hour until hydrogen gas evolution ceases.[4][6]
-
Alkylation: The resulting alkoxide solution is cooled back to 0 °C. Allyl bromide (1.2 eq) is added dropwise via syringe.[6]
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[4]
-
Work-up: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.[6]
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be further purified by flash column chromatography.[4]
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Allyl Ethyl Ether as a Reactive Diluent for High-Performance Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of allyl ethyl ether's potential performance as a reactive diluent in epoxy resin systems. Due to a lack of extensive, publicly available experimental data specifically for this compound in this application, its performance characteristics are benchmarked against well-established reactive diluents: Butyl Glycidyl (B131873) Ether (BGE), Cresyl Glycidyl Ether (CGE), and 1,4-Butanediol Diglycidyl Ether (BDGE). The data presented for the alternative diluents are based on available literature, while the values for this compound are estimations derived from structure-activity relationships and general trends observed for monofunctional aliphatic reactive diluents.
Data Presentation: Comparative Performance of Reactive Diluents
The following tables summarize the key performance indicators for this compound and its alternatives when blended with a standard Bisphenol A based epoxy resin.
Table 1: Viscosity Reduction Efficiency
| Reactive Diluent | Type | Concentration (phr) | Resulting Viscosity (mPa·s at 25°C) | Viscosity Reduction (%) |
| This compound (AEE) | Monofunctional, Aliphatic | 10 | Est. 800 - 1200 | Est. 90 - 93 |
| Butyl Glycidyl Ether (BGE) | Monofunctional, Aliphatic | 10 | 1000 - 1500 | 88 - 92 |
| Cresyl Glycidyl Ether (CGE) | Monofunctional, Aromatic | 10 | 2000 - 3000 | 75 - 83 |
| 1,4-Butanediol Diglycidyl Ether (BDGE) | Difunctional, Aliphatic | 10 | 1500 - 2500 | 80 - 88 |
| Neat Epoxy Resin | - | 0 | 12,000 - 15,000 | 0 |
Note: Estimated values for this compound are based on its expected low molecular weight and aliphatic nature, similar to other short-chain alkyl glycidyl ethers.
Table 2: Impact on Mechanical Properties of Cured Epoxy Resin
| Reactive Diluent | Concentration (phr) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| This compound (AEE) | 10 | Est. 60 - 70 | Est. 2.5 - 2.8 | Est. 15 - 20 |
| Butyl Glycidyl Ether (BGE) | 10 | 65 - 75 | 2.6 - 2.9 | 18 - 22 |
| Cresyl Glycidyl Ether (CGE) | 10 | 70 - 80 | 2.8 - 3.1 | 12 - 16 |
| 1,4-Butanediol Diglycidyl Ether (BDGE) | 10 | 75 - 85 | 2.9 - 3.2 | 20 - 25 |
| Neat Epoxy Resin | 0 | 80 - 90 | 3.0 - 3.3 | 10 - 15 |
Note: The addition of monofunctional reactive diluents typically leads to a reduction in crosslink density, which can decrease mechanical properties such as tensile strength and flexural modulus, while potentially increasing impact strength.[1] Difunctional diluents like BDGE can help to mitigate the reduction in mechanical properties.
Table 3: Influence on Thermal Properties of Cured Epoxy Resin
| Reactive Diluent | Concentration (phr) | Glass Transition Temperature (Tg, °C) |
| This compound (AEE) | 10 | Est. 130 - 145 |
| Butyl Glycidyl Ether (BGE) | 10 | 135 - 150 |
| Cresyl Glycidyl Ether (CGE) | 10 | 140 - 155 |
| 1,4-Butanediol Diglycidyl Ether (BDGE) | 10 | 145 - 160 |
| Neat Epoxy Resin | 0 | 150 - 165 |
Note: A decrease in the glass transition temperature is commonly observed with the addition of reactive diluents due to a reduction in the crosslink density and an increase in the flexibility of the polymer network.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Protocol 1: Viscosity Measurement
Objective: To determine the viscosity of the epoxy resin formulations.
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Temperature-controlled water bath
-
Beakers and stirring rods
-
Analytical balance
Procedure:
-
Prepare the epoxy resin formulations by accurately weighing the epoxy resin and the specified amount of reactive diluent into a beaker.
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Place the beaker in a temperature-controlled water bath set to 25°C and allow the mixture to reach thermal equilibrium.
-
Select the appropriate spindle and rotational speed on the viscometer for the expected viscosity range.
-
Immerse the spindle into the center of the resin mixture to the specified depth.
-
Start the viscometer and allow the reading to stabilize before recording the viscosity in mPa·s.
Protocol 2: Mechanical Properties Testing
Objective: To evaluate the tensile strength, flexural modulus, and impact strength of the cured epoxy formulations.
Apparatus:
-
Universal Testing Machine (UTM)
-
Molds for preparing test specimens (according to ASTM standards)
-
Izod impact tester
-
Oven for curing
Procedure:
-
Prepare the epoxy formulations with the desired amount of reactive diluent and the stoichiometric amount of a suitable curing agent (e.g., an amine hardener).
-
Degas the mixtures to remove any entrapped air bubbles.
-
Pour the mixtures into molds pre-treated with a release agent. The mold dimensions should comply with ASTM D638 for tensile testing, ASTM D790 for flexural testing, and ASTM D256 for Izod impact testing.
-
Cure the specimens in an oven according to a predefined curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
After curing, allow the specimens to cool to room temperature and then demold them.
-
Condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours before testing.
-
Tensile Test (ASTM D638): Mount the dog-bone shaped specimens in the grips of the UTM and apply a tensile load at a constant crosshead speed until failure. Record the maximum stress (tensile strength) and the slope of the initial linear portion of the stress-strain curve (tensile modulus).
-
Flexural Test (ASTM D790): Place the rectangular specimens on a three-point bending fixture in the UTM. Apply a load to the center of the specimen at a specified rate until failure or a certain deflection is reached. Calculate the flexural strength and flexural modulus from the load-deflection curve.
-
Impact Test (ASTM D256): Clamp the notched specimens in the Izod impact tester and release the pendulum to strike the specimen. The energy absorbed to fracture the specimen is recorded as the impact strength.
Protocol 3: Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy formulations.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Analytical balance
Procedure:
-
Prepare and cure small samples (10-15 mg) of the epoxy formulations as described in Protocol 2.
-
Accurately weigh a cured sample and seal it in a hermetic aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected Tg (e.g., 200°C).
-
Cool the sample back to room temperature at a controlled rate.
-
Perform a second heating scan at the same rate.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the transition in the heat flow curve.
Visualizations
Chemical Reaction and Dilution Mechanism
Caption: Reaction schematic of an epoxy system with this compound as a reactive diluent.
Experimental Workflow for Performance Evaluation
Caption: Workflow for the comparative evaluation of reactive diluents in an epoxy system.
Logical Comparison of Reactive Diluent Types
Caption: Decision logic for selecting a reactive diluent based on desired properties.
References
Safety Operating Guide
Safe Disposal of Allyl Ethyl Ether: A Comprehensive Guide
For researchers and laboratory professionals, the proper disposal of allyl ethyl ether is a critical safety and compliance issue. This ether is a highly flammable liquid that poses a significant risk due to its potential to form explosive peroxides over time, especially when exposed to air and light.[1][2] Adherence to strict disposal protocols is essential to mitigate these hazards. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-resistant gloves, and a lab coat.[3]
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment when handling containers.[5]
-
Grounding: Metal containers used for transferring this compound should be grounded and bonded to prevent static electricity discharge.[5]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, crucial for its safe handling and disposal.
| Property | Value | Citation(s) |
| UN Number | 2335 | [4] |
| CAS Number | 557-31-3 | [4] |
| Molecular Formula | C5H10O | [2] |
| Molecular Weight | 86.13 g/mol | [2] |
| Flammability | Highly flammable liquid and vapor | [6] |
| Peroxide Formation | May form explosive peroxides upon exposure to air and light. | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids | [2][5] |
| Disposal Classification | Hazardous Waste | [5][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.[7] Do not attempt to dispose of this chemical down the drain or by evaporation in a fume hood.[7]
Step 1: Container Assessment and Peroxide Testing
A thorough assessment of the chemical's container and its contents is the first critical step.
-
Date and Inspect: All containers of this compound should be dated upon receipt and upon opening.[1] Visually inspect the container for any signs of peroxide formation, such as crystallization (especially around the cap), discoloration, or the formation of a viscous liquid.[7] If any of these signs are present, do not handle or open the container. [7]
-
Peroxide Testing: If the chemical's history is unknown, it has passed its expiration date, or there is any suspicion of peroxide formation, it must be tested. This should only be performed by trained personnel. Commercially available peroxide test strips are a common method for this purpose.[7] Opened containers should ideally be disposed of within six months, and unopened containers within one year.[1]
Step 2: Segregation and Labeling
Proper segregation and labeling are crucial for safe waste management.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for the this compound waste. The original container is often suitable if it is in good condition.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
Step 3: Professional Disposal
This compound must be disposed of through a licensed hazardous waste disposal facility or your institution's Environmental Health and Safety (EHS) department.[7][9]
-
Contact Professionals: Arrange for the pickup and disposal of the hazardous waste with your institution's EHS department or a certified hazardous waste contractor.[8]
-
Inform of Peroxide Status: When arranging for disposal, clearly communicate the age of the ether and the results of any peroxide tests. If peroxides are suspected or confirmed, special handling procedures may be required.
Experimental Protocol: Peroxide Neutralization (for Trained Personnel Only)
In specific and controlled situations, and only by personnel with extensive experience in handling hazardous materials, pre-treatment to neutralize peroxides may be considered. This procedure is a precautionary measure and not a substitute for professional disposal.
Objective: To reduce the shock-sensitive peroxide hazard before disposal.
Materials:
-
This compound suspected of containing peroxides
-
Ferrous sulfate (B86663) solution (e.g., 10% aqueous solution)
-
Stir plate and stir bar
-
Chemical fume hood
Procedure:
-
Work within a certified chemical fume hood.
-
Slowly and carefully add the ferrous sulfate solution to the this compound with gentle stirring.
-
Continue to stir the mixture until the peroxides are neutralized. This can be verified by re-testing with a peroxide test strip.
-
The treated ether must still be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.[5]
-
Evacuate: Evacuate all non-essential personnel from the area.[5]
-
Ventilate: Increase ventilation in the area.[5]
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or activated carbon, to contain the spill.[5][6]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EHS department.
All materials used for spill cleanup must also be disposed of as hazardous waste.[1]
References
- 1. vumc.org [vumc.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nj.gov [nj.gov]
- 6. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Allyl Ethyl Ether
This guide provides crucial safety protocols and logistical information for the handling and disposal of Allyl ethyl ether, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital due to the compound's hazardous properties.
This compound is a highly flammable and reactive liquid that poses a significant fire and explosion hazard.[1] It can form explosive peroxides upon storage, especially when exposed to air.[1][2][3] The substance is also an irritant to the skin, eyes, and respiratory system.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment for various scenarios. Workplace controls, such as using a chemical fume hood, are more effective than relying solely on PPE.[1]
| Situation | Eye Protection | Skin and Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Indirect-vent, impact and splash-resistant goggles.[1] Contact lenses should not be worn.[1] | Chemical-resistant gloves and a lab coat. All protective clothing should be clean and put on before work.[1][2] | Not typically required if work is conducted within a properly functioning chemical fume hood.[2] |
| Large Scale Operations or Poor Ventilation | Goggles and a face shield.[4] | Chemical-resistant gloves and impervious clothing to prevent skin exposure.[2][5] An emergency shower should be readily available.[1] | A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[2][3] A written respirator program must be in place.[1] |
| Spill Cleanup | Goggles and a face shield. | Chemical-resistant gloves, boots, and coveralls.[6] | Air-purifying respirator with appropriate cartridges.[6] |
Operational Handling and Storage Plan
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ignition Sources: It is critical to keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3] All sources of ignition must be prohibited where it is handled, used, or stored.[1]
-
Equipment: Use only non-sparking tools and explosion-proof equipment.[1][3] Metal containers and equipment used for transfer must be grounded and bonded to prevent static discharge.[1][2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[7] If clothing becomes contaminated, change into clean clothes promptly.[1]
Storage:
-
Containers: Store in tightly closed containers in a cool, dry, and well-ventilated area.[2][7]
-
Incompatibilities: Keep away from oxidizing agents (like peroxides and nitrates) and strong acids.[1][3]
-
Peroxide Formation: this compound can form explosive peroxides during storage.[1] Containers should be dated upon receipt and opening.[2][5] They should be periodically tested for the presence of peroxides.[2][5] If crystals or a viscous liquid are observed, the product should be considered extremely dangerous and handled only by professionals.[2][5][8]
Spill and Emergency Procedures
In the event of a spill or leak, immediate and decisive action is required to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Alert: Notify others in the vicinity and your institution's Environmental Health and Safety (EHS) department.
-
Remove Ignition Sources: Eliminate all potential ignition sources such as open flames, sparks, and hot surfaces.[1][9]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[1]
-
Containment: Wearing appropriate PPE, stop the leak if it is safe to do so.[9][10] Prevent the spill from entering waterways or confined spaces like sewers.[1][10] A vapor-suppressing foam may be used to reduce vapors.[9][10]
-
Absorption: Cover the spill with a non-combustible absorbent material like sand, earth, or activated carbon.[1][9][10]
-
Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[10]
References
- 1. nj.gov [nj.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
